Methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O, Array, CH3OH | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3 | |
| Record name | Methanol, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, hexamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, pentamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanol, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021731 | |
| Record name | Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor. | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79 | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11 | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL ALCOHOL (METHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg | |
| Record name | METHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL ALCOHOL (METHANOL) | |
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Impurities |
In addition to water, typical impurities include acetone and ethanol. | |
| Record name | Methanol | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
67-56-1 | |
| Record name | METHANOL | |
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| Record name | METHYL ALCOHOL | |
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| Record name | Methanol | |
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| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | METHANOL | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYL ALCOHOL (METHANOL) | |
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| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F | |
| Record name | METHANOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/3874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methanol | |
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| Record name | Methanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANOL | |
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| Record name | METHYL ALCOHOL (METHANOL) | |
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| URL | https://www.osha.gov/chemicaldata/474 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl alcohol | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Methanol: A Technical Guide to its Chemical Properties for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical and physical properties of methanol (CH₃OH), a foundational solvent and reagent in numerous research and development applications. From its role in analytical chromatography and spectroscopy to its increasing importance as a C1 building block in sustainable organic synthesis, this document serves as a comprehensive technical resource. It includes detailed data, experimental protocols, and process visualizations to support laboratory work and drug discovery.
Core Chemical and Physical Properties
This compound, also known as methyl alcohol or wood alcohol, is the simplest aliphatic alcohol.[1] It is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor.[1] Its utility in the laboratory is underpinned by a unique combination of physical and chemical characteristics.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | CH₃OH / CH₄O | [2][3] |
| Molecular Weight / Molar Mass | 32.04 g/mol | [2][3][4] |
| Boiling Point | 64.6 - 64.7 °C | [2][4][5] |
| Melting / Freezing Point | -97.6 to -98 °C | [2][4][5] |
| Density | 0.791 - 0.792 g/cm³ at 20-25 °C | [2][4] |
| Flash Point | 11 °C (52 °F) (closed cup) | [3][4][6] |
| Autoignition Temperature | 455 °C | [3] |
| Vapor Pressure | 97 Torr (12.8 kPa) at 20 °C | [3][6] |
| Vapor Density | 1.11 (vs. air) | [4] |
| Viscosity | 0.544 - 0.59 cP at 20-25 °C | [4][6] |
| Surface Tension | 22.55 dyn/cm at 20 °C | [6] |
| Refractive Index | 1.329 at 20 °C | [4][6] |
| Solubility in Water | Completely miscible | [2][3][6] |
| Explosive Limits | LEL: 6.0%, UEL: 36.0% |[6] |
Table 2: Thermophysical Properties of this compound at Various Temperatures
| Temperature (°C) | Latent Heat (kJ/kg) | Liquid Density ( kg/m ³) | Liquid Viscosity (cP) | Vapor Pressure (bar) |
|---|---|---|---|---|
| -50 | 1194 | 844 | 1.700 | 0.01 |
| -30 | 1187 | 834 | 1.300 | 0.02 |
| -10 | 1182 | 819 | 0.945 | 0.04 |
| 10 | 1175 | 801 | 0.701 | 0.10 |
| 30 | 1155 | 782 | 0.521 | 0.25 |
| 50 | 1125 | 764 | 0.399 | 0.55 |
| 70 | 1085 | 746 | 0.314 | 1.31 |
Data sourced from LEAP Online.[7]
Solvent Properties and Applications
This compound's efficacy as a solvent stems from its polarity, which allows it to dissolve a wide range of organic compounds and makes it fully miscible with water.[8][9] It is classified as a polar protic solvent, capable of donating a hydrogen bond.[10]
Table 3: Key Solvent Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Dielectric Constant | 32.7 - 33.0 at 20-25 °C | [4][6] |
| Dipole Moment | 1.7 - 2.87 D | [4][6] |
| Polarity Index (P') | 5.1 | [6] |
| Eluotropic Value (Alumina) | 0.95 |[6] |
These properties make this compound a crucial solvent in various research applications:
-
Chromatography: this compound is one of the most common organic modifiers used as a mobile phase in reversed-phase High-Performance Liquid Chromatography (HPLC).[10][11] It is suitable for routine HPLC analysis due to its high purity, low residue, and stable baselines.[12] However, for highly critical work or gas chromatography (GC), specialized GC-grade solvents are recommended.[12] When mixed with water, the viscosity of the solution increases, which can lead to higher column backpressure.[13]
-
Extraction: Due to its polarity, this compound is highly effective for extracting a wide array of bioactive compounds from natural sources, including alkaloids, flavonoids, and glycosides.[8][14] It can penetrate plant tissues to dissolve active ingredients, separating them from the plant matrix.[8]
-
General Laboratory Use: It is frequently used as a cleaning, de-staining, and drying agent in various laboratory procedures, including gel electrophoresis.[15]
Reactivity and Role in Chemical Synthesis
This compound is not only a solvent but also a versatile C1 building block for synthesizing a wide range of chemicals.[1][16][17]
Key Reactions:
-
Combustion: It burns in the presence of oxygen to produce carbon dioxide and water: 2 CH₃OH + 3 O₂ → 2 CO₂ + 4 H₂O.[1][2]
-
Oxidation: this compound can be oxidized to form formaldehyde and subsequently formic acid.[2][18] This is a critical reaction in both industrial synthesis and its mechanism of toxicity.
-
Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form methyl esters.[2][18] This reaction is fundamental to the production of biodiesel.[18]
-
C1 Source in Synthesis: In modern organic synthesis, this compound is increasingly used as a sustainable and inexpensive methylating agent.[16] Through a "Borrowing Hydrogen" (BH) mechanism, transition-metal catalysts temporarily "borrow" hydrogen from this compound to form formaldehyde in situ.[16] This highly reactive intermediate then reacts with a nucleophile before the metal-hydride catalyst returns the hydrogen, completing the methylation.[16][19] This approach avoids the use of toxic and expensive reagents like methyl iodide.[16]
Spectroscopic Properties
This compound is a common solvent for spectroscopic analysis, though its suitability varies by technique.
-
UV-Visible Spectroscopy: this compound is considered a good solvent for UV-Vis spectroscopy because its UV cutoff is around 205-210 nm.[4][20] This means it is transparent at wavelengths above this range, where many pharmaceutical compounds and other analytes absorb light, thus minimizing interference.[15][20]
-
Infrared (IR) Spectroscopy: this compound is generally a poor choice for IR spectroscopy because it absorbs strongly in the infrared region, which would obscure the spectrum of the dissolved analyte.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the hydroxyl (-OH) proton signal is a singlet whose chemical shift is concentration-dependent, while the methyl (-CH₃) protons appear as a singlet around 3.4 ppm. In ¹³C NMR, a single peak for the methyl carbon appears around 49 ppm.[21] Deuterated this compound (CD₃OD) is commonly used as an NMR solvent.
Role in Drug Development and Pharmaceutical Applications
This compound is indispensable in the pharmaceutical industry, where high-purity, pharmacopeia-grade solvent is required.[8][14]
-
Solvent for Drug Synthesis: It serves as a primary solvent for dissolving a wide range of organic compounds, allowing reactants and catalysts to mix and react efficiently.[8] Its relatively low boiling point facilitates easy removal from the reaction mixture after synthesis is complete.[8]
-
Extraction of Active Pharmaceutical Ingredients (APIs): this compound is used extensively to extract bioactive compounds from natural products like plants and herbs.[8][14]
-
Analytical Applications: It is a key solvent in analytical techniques such as HPLC and GC-MS, which are used for quality control, purity analysis, and sample preparation in drug development.[8]
-
Drug Metabolism Studies: While not used directly, understanding this compound metabolism is crucial in toxicology. In the body, this compound is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid, which is responsible for its toxicity, including metabolic acidosis and optic nerve damage.[22][23] This metabolic pathway is a key consideration in toxicological research.[22][24][25]
Safety and Handling
This compound is both highly flammable and toxic, requiring strict safety protocols in a laboratory setting.[26][27]
-
Hazards:
-
Flammability: this compound is a highly flammable liquid with invisible flames in daylight.[1][26][26] Vapors can travel to an ignition source and flash back.[28]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[26][29] Ingestion of as little as 10 mL can cause permanent blindness or death.[27] Chronic exposure can lead to cumulative effects.[29]
-
-
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[29][30]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat.[27][30]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and direct sunlight.[6][29]
-
Spills: For small spills (<1 L), trained personnel with appropriate PPE can use an absorbent material for cleanup.[30] For larger spills, evacuate the area and call emergency services.[27]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[27][30]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[29][30]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[30][31]
-
Experimental Protocols
This protocol is adapted from Wessel and Flugge (1984) and is effective for precipitating dilute proteins, even from solutions containing detergents.[32]
Methodology:
-
Place the protein sample in a suitably sized centrifuge tube. The tube must accommodate approximately 9 times the initial sample volume.[32]
-
Add 4 volumes of cold this compound to the sample. Vortex thoroughly.
-
Add 1 volume of chloroform. Vortex again.
-
Add 3 volumes of water to induce phase separation. Vortex and then centrifuge at 9,000 x g for 5 minutes at 4°C.[32]
-
Two phases will form: an upper aqueous phase and a lower solvent phase. The protein will be visible as a white precipitate at the interface.[32]
-
Carefully remove and discard the upper aqueous phase without disturbing the protein interface.
-
Add 3-4 volumes of this compound to wash the pellet. Vortex and centrifuge at 9,000 x g for 10 minutes at 4°C.[32]
-
Decant the supernatant and air-dry the protein pellet.
-
Re-dissolve the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[32]
This general protocol outlines the use of this compound for extracting compounds from dried plant material, enhanced by ultrasonication.
Methodology:
-
Prepare the sample by grinding the air-dried plant material to a fine powder (e.g., 80 mesh).[33]
-
Weigh 20 g of the dry powder and place it in a suitable vessel.
-
Add 100 mL of this compound, often mixed with water (e.g., 50% or 80% this compound), to achieve a solid-to-solvent ratio of 1:5.[33][34] The optimal this compound concentration can vary depending on the target compounds.[34]
-
Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes at a set frequency (e.g., 40 kHz).[34]
-
Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).[33]
-
To maximize yield, repeat the extraction process on the residue twice more with fresh solvent.[33]
-
Combine the filtered extracts.
-
Remove the this compound from the combined extract using a rotary evaporator to obtain the concentrated crude extract.[34]
This protocol describes the standard procedure for preparing a this compound-based mobile phase.
Methodology:
-
Select HPLC-grade this compound and high-purity water (e.g., Milli-Q or equivalent).[35] Using a lower grade of solvent can introduce impurities that create baseline noise, especially in gradient elution.[13]
-
Measure the required volumes of this compound and water (and any buffer salts or acids like formic acid or TFA, if needed) to achieve the desired ratio (e.g., 80:20 this compound:water).
-
Mix the components in a clean, appropriate glass container. If buffer salts are used, ensure they are fully dissolved before adding the this compound to prevent precipitation.[11]
-
Filter the mobile phase through a 0.2 or 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.[35]
-
Degas the mobile phase to remove dissolved gases, which can form bubbles and interfere with detector performance. This can be done by sparging with helium, sonication, or vacuum filtration.
-
Label the mobile phase container clearly with its composition and preparation date.
Conclusion
This compound is a uniquely versatile and powerful chemical for research and development. Its well-characterized physical properties, strong solvent capabilities, and defined reactivity make it an essential tool in applications ranging from analytical chemistry to complex organic synthesis and pharmaceutical manufacturing. While its utility is vast, its inherent flammability and toxicity demand rigorous adherence to safety protocols to ensure its effective and safe use in the laboratory.
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- 24. journals.physiology.org [journals.physiology.org]
- 25. Metabolic this compound: molecular pathways and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 27. ehs.com [ehs.com]
- 28. This compound | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. research.uga.edu [research.uga.edu]
- 30. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 31. fishersci.com [fishersci.com]
- 32. This compound Precipitation of Proteins [protocols.io]
- 33. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. myfoodresearch.com [myfoodresearch.com]
- 35. agilent.com [agilent.com]
A Comprehensive Technical Guide to the Physical Properties of Methanol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Methanol (CH₃OH), the simplest alcohol, is a cornerstone solvent and reagent in numerous laboratory settings, from academic research to industrial drug development. Its versatile nature stems from a unique combination of physical and chemical properties. A thorough understanding of these characteristics is paramount for its safe and effective use in experimental design, chemical synthesis, purification, and analysis. This in-depth guide provides a detailed overview of the essential physical properties of this compound, complete with experimental methodologies and visual aids to facilitate comprehension and practical application.
Core Physical and Thermochemical Properties
The utility of this compound in the laboratory is defined by its fundamental physical constants. These properties influence its behavior as a solvent, its handling requirements, and its suitability for various analytical techniques.
| Property | Value | Units | Conditions |
| Molecular Formula | CH₃OH | - | - |
| Molar Mass | 32.04[1][2] | g/mol | - |
| Appearance | Colorless liquid[1][2] | - | Standard Temperature and Pressure (STP) |
| Odor | Characteristic alcohol odor[1][2] | - | - |
| Melting Point | -97.6[1] | °C | 1 atm |
| Boiling Point | 64.7[1][2][3][4] | °C | 1 atm |
| Density | 0.792 | g/cm³ | at 20°C |
| Refractive Index (n_D) | 1.329[2][3] | - | at 20°C |
Temperature-Dependent Properties
Several of this compound's physical properties exhibit significant variation with temperature. This is a critical consideration for experiments conducted under non-ambient conditions.
Density
The density of this compound decreases with increasing temperature, a typical behavior for liquids.
| Temperature (°C) | Density (g/cm³) |
| 0 | 0.8100[5] |
| 20 | 0.7920[5] |
| 25 | 0.7870[5] |
Viscosity
Viscosity, a measure of a fluid's resistance to flow, also decreases as the temperature of this compound rises.
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 0 | 0.797[5] |
| 20 | 0.594[5] |
| 25 | 0.543[5] |
| 30 | 0.507[5] |
| 50 | 0.392[5] |
Vapor Pressure
The vapor pressure of this compound increases significantly with temperature, which is a key factor in its volatility and flammability.
| Temperature (°C) | Vapor Pressure (kPa) |
| 20 | 12.8[2] |
| 25 | 16.96[6] |
Solubility and Miscibility
This compound's polarity, arising from its hydroxyl (-OH) group, governs its solubility characteristics.
-
Water: this compound is miscible with water in all proportions due to its ability to form strong hydrogen bonds.[1][7]
-
Organic Solvents: It is soluble in a wide range of polar organic solvents, including ethanol, acetone, and acetonitrile.[8][9] Its solubility in non-polar solvents like hexane is limited.[8][9]
Safety and Flammability
This compound is a flammable and toxic substance, necessitating strict adherence to safety protocols in the laboratory.
| Safety Parameter | Value | Units |
| Flash Point (Closed Cup) | 11 - 12[10] | °C |
| Autoignition Temperature | 433.1 ± 8.7[11][12] | °C |
| Explosive Limits in Air | 6.0 - 36.5[13][14] | % by volume |
Spectroscopic Properties
The spectroscopic signature of this compound is crucial for its identification and for its use as a solvent in various spectroscopic techniques.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretch: A strong and broad absorption band is observed in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl group and is broadened by hydrogen bonding.[13]
-
C-H Stretch: Absorptions around 2900 cm⁻¹ are due to the stretching vibrations of the C-H bonds.[13]
-
C-O Stretch: Strong absorption bands between 1075-1000 cm⁻¹ and 1350-1260 cm⁻¹ arise from the C-O bond stretching.[13]
-
Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ contains a unique pattern of absorptions that can be used to confirm the identity of this compound.[13]
UV-Vis Spectroscopy
This compound is a common solvent for UV-Vis spectroscopy due to its transparency in the ultraviolet and visible regions. Its UV cutoff wavelength is approximately 205 nm, meaning it absorbs significantly below this wavelength.[15][16] This makes it suitable for analyzing compounds that absorb at higher wavelengths.[16]
Experimental Protocols
Accurate determination of this compound's physical properties relies on standardized laboratory procedures. Below are detailed methodologies for several key measurements.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small volume of liquid.
Materials:
-
Thiele tube
-
Thermometer (0-100 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add about 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the this compound.
-
Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and attached test tube in the Thiele tube, making sure the this compound is below the level of the oil.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[5]
References
- 1. store.astm.org [store.astm.org]
- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. store.astm.org [store.astm.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. batman.edu.tr [batman.edu.tr]
- 13. CH3OH infrared spectrum of this compound prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of this compound methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. scribd.com [scribd.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Methanol as a Polar Protic Solvent: A Technical Guide for Organic Chemistry
Introduction
Methanol (CH₃OH) is the simplest alcohol and a cornerstone solvent in modern organic chemistry. Classified as a polar protic solvent, its unique properties—arising from its small size, polarity, and ability to engage in hydrogen bonding—make it an indispensable tool for a wide array of chemical transformations, analytical procedures, and industrial processes. This guide provides an in-depth examination of this compound's role as a solvent, tailored for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, its profound influence on reaction mechanisms, its applications in spectroscopy, and the critical protocols for its safe handling.
Physicochemical Properties of this compound
This compound's utility as a solvent is fundamentally governed by its physical and chemical characteristics. The presence of a hydroxyl (-OH) group results in a significant dipole moment and the capacity for hydrogen bonding, defining it as a polar protic solvent. These properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₃OH (or CH₄O) | |
| Molecular Weight | 32.04 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Faintly sweet, pungent | |
| Boiling Point | 64.7 °C (148.5 °F) | |
| Melting Point | -97.7 °C (-143.9 °F) | |
| Density | 0.7913 g/mL at 20 °C | |
| Dielectric Constant | 32.7 at 25 °C | |
| Dipole Moment | 1.7 D (Debye) | |
| Refractive Index (n²⁰/D) | 1.329 | |
| Surface Tension | 22.55 dyn/cm at 20 °C | |
| Viscosity | 0.59 cP at 20 °C | |
| Flash Point | 11 °C (52 °F) | |
| Autoignition Temperature | 455 °C (851 °F) | |
| UV Cutoff | ~205 nm | |
| Solubility in Water | Miscible in all proportions |
The high dielectric constant and dipole moment enable this compound to effectively solvate ions and polar molecules. Its ability to act as both a hydrogen bond donor and acceptor facilitates the dissolution of a wide range of substances.
Solubility Characteristics
The adage "like dissolves like" is a fundamental principle in predicting solubility, and this compound is a prime exemplar of this concept.[1] Its polar -OH group and short nonpolar methyl group give it a balanced character, allowing it to dissolve a wide variety of solutes.
-
Polar and Ionic Compounds: Due to its high polarity and ability to form hydrogen bonds, this compound is an excellent solvent for other polar organic molecules such as smaller alcohols, carboxylic acids, amines, and sugars.[2] It can also dissolve many inorganic salts by solvating the cations and anions.
-
Nonpolar Compounds: While less effective than nonpolar solvents, this compound can dissolve nonpolar compounds to a limited extent, particularly those with lower molecular weights. Its solubility power for nonpolar substances is greater than that of water due to the presence of the methyl group.[1]
Table 2: Solubility of Representative Organic Compound Classes in this compound
| Compound Class | Representative Example | Solubility in this compound | Rationale |
| Alkanes | Hexane | Low | Primarily nonpolar; weak van der Waals interactions. |
| Alkenes | 1-Hexene | Low to Moderate | Slightly more polarizable than alkanes. |
| Alcohols | Ethanol | Miscible | Strong hydrogen bonding between solute and solvent.[2] |
| Aldehydes & Ketones | Acetone | Miscible | Polar C=O group allows for strong dipole-dipole interactions. |
| Carboxylic Acids | Acetic Acid | Miscible | Excellent hydrogen bond donor and acceptor capabilities. |
| Esters | Ethyl Acetate | High | Polar ester group interacts well with this compound. |
| Ethers | Diethyl Ether | High | Oxygen atom can act as a hydrogen bond acceptor. |
| Aromatic Hydrocarbons | Toluene | Moderate | Soluble due to London dispersion forces, but lacks strong polar interactions. |
| Alkyl Halides | Chloroform | High | Polar C-X bond leads to favorable dipole-dipole interactions. |
Role in Organic Reaction Mechanisms
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. As a polar protic solvent, this compound plays a distinct and often decisive role in nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions.
Sₙ1 (Substitution Nucleophilic Unimolecular) Reactions
This compound is an ideal solvent for Sₙ1 reactions. The mechanism proceeds through a carbocation intermediate, and this compound's properties are perfectly suited to stabilize this high-energy species.
-
Stabilization of the Carbocation: The lone pairs on the oxygen atom of this compound can solvate the positively charged carbocation, delocalizing the charge and lowering the activation energy of the rate-determining step.[3][4]
-
Stabilization of the Leaving Group: Through hydrogen bonding, this compound effectively solvates the departing leaving group (typically a halide), further facilitating its departure.[3]
-
Solvolysis: this compound can also act as the nucleophile, a process known as methanolysis. In these reactions, the solvent molecule directly attacks the carbocation intermediate.[5][6]
Sₙ2 (Substitution Nucleophilic Bimolecular) Reactions
In contrast to Sₙ1 reactions, this compound is generally a poor solvent for the Sₙ2 mechanism.
-
Nucleophile Deactivation: The acidic proton of the hydroxyl group in this compound forms a "cage" of solvent molecules around the nucleophile through strong hydrogen bonds.[4] This solvation shell sterically hinders the nucleophile and lowers its energy, reducing its reactivity and slowing the rate of the single-step Sₙ2 reaction. Polar aprotic solvents, which lack this hydrogen-bonding capability, are preferred for Sₙ2 reactions.
E1 (Elimination Unimolecular) Reactions
The E1 mechanism shares the same rate-determining step as the Sₙ1 reaction—the formation of a carbocation intermediate. Consequently, E1 reactions are also favored by polar protic solvents like this compound.
-
Carbocation Stabilization: As with the Sₙ1 pathway, this compound stabilizes the carbocation intermediate, promoting its formation.
-
Weak Base: this compound itself is a weak base and can act to remove a proton from a carbon adjacent to the carbocation in the second step of the mechanism to form the alkene. E1 reactions often compete with Sₙ1 reactions, with higher temperatures generally favoring elimination.
E2 (Elimination Bimolecular) Reactions
The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton as the leaving group departs.
-
Use of Methoxide: While this compound itself is not a strong enough base to promote E2 reactions efficiently, its conjugate base, the methoxide ion (CH₃O⁻) , is a powerful, non-bulky base. Therefore, E2 reactions are very commonly carried out using a solution of sodium or potassium methoxide in this compound. In this system, this compound acts as the solvent, while the methoxide ion is the reactive base.
Visualizing this compound's Interactions and Roles
The following diagrams, rendered using Graphviz, illustrate the key concepts discussed above.
Caption: Intermolecular hydrogen bonding between this compound molecules.
Caption: Sₙ1 mechanism showing this compound as both solvent and nucleophile.
Caption: Solvation "cage" around a nucleophile hinders Sₙ2 attack.
Caption: E2 mechanism using methoxide as a strong base in this compound solvent.
Applications in Spectroscopy
This compound is a widely used solvent for various spectroscopic techniques due to its optical transparency in relevant regions of the electromagnetic spectrum.
-
UV-Vis Spectroscopy: this compound is an excellent choice for UV-Vis analysis because it exhibits minimal absorbance above its UV cutoff of approximately 205 nm. This transparency ensures that the solvent does not interfere with the absorbance spectrum of the analyte, which for most organic compounds lies above 210 nm.
-
NMR Spectroscopy: Deuterated this compound (CD₃OD, this compound-d₄) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. The protic nature of the solvent is a key feature; the deuterium on the hydroxyl group can exchange with labile protons (e.g., -OH, -NH₂, -COOH) in the analyte. This exchange causes the signals from these analyte protons to broaden or disappear, which is a useful diagnostic tool for identifying such functional groups.
Experimental Protocols
Protocol 1: SN1 Solvolysis of tert-Butyl Chloride
This experiment demonstrates a classic Sₙ1 reaction where this compound acts as both the solvent and the nucleophile. The reaction progress can be monitored by the production of HCl, which can be titrated against a standardized base.
Materials:
-
tert-Butyl chloride
-
Anhydrous this compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, stopwatch, constant temperature water bath
Methodology:
-
Reaction Setup: In a 125 mL Erlenmeyer flask, place 50 mL of anhydrous this compound. Allow the flask to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.
-
Initiation: Add a known amount of tert-butyl chloride (e.g., 1.0 mL) to the this compound, swirl vigorously to mix, and immediately start the stopwatch. This is t=0.
-
Monitoring: At regular intervals (e.g., every 5-10 minutes), withdraw a 5 mL aliquot of the reaction mixture and transfer it to another flask containing 20 mL of ice-cold water. The cold water effectively quenches the reaction.
-
Titration: Add 2-3 drops of bromothymol blue indicator to the quenched aliquot. Titrate the generated HCl with the standardized NaOH solution until the yellow-to-blue endpoint is reached. Record the volume of NaOH used.
-
Data Collection: Repeat the quenching and titration process for at least 6-8 time points to generate a kinetic profile.
-
Infinity Point: Allow a separate sample of the initial reaction mixture to react for at least 10 half-lives (or overnight) to ensure complete reaction. Titrate this "infinity" sample to determine the total amount of HCl produced.
-
Analysis: The rate constant (k) for this first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity point and Vt is the volume at time t. The slope of this line will be -k.
Protocol 2: Preparation of a Sample for UV-Vis Spectroscopy
This protocol outlines the standard procedure for preparing a solution for analysis by UV-Vis spectroscopy using this compound.
Materials:
-
Spectroscopy-grade this compound
-
Analyte (compound of interest)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the analyte (e.g., 10 mg) and transfer it quantitatively to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of spectroscopy-grade this compound to the flask. Swirl or sonicate the flask until the analyte is completely dissolved.
-
Dilution to Volume: Carefully add more this compound to the flask until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock solution.
-
Working Solution Preparation: Pipette a specific volume of the stock solution (e.g., 1.0 mL) into a separate volumetric flask (e.g., 10 mL). Dilute to the mark with spectroscopy-grade this compound and mix thoroughly. This creates a working solution of a known, lower concentration suitable for analysis.
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blanking: Fill a quartz cuvette with spectroscopy-grade this compound (the "blank"). Place it in the spectrophotometer and run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.
-
Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette in the sample holder and record the absorbance spectrum. The resulting spectrum will show the absorbance of the analyte only.
Caption: A typical experimental workflow in synthetic organic chemistry.
Safety and Handling
This compound is both flammable and highly toxic, necessitating strict adherence to safety protocols.
Hazards:
-
Flammability: this compound is a flammable liquid with a low flash point. Its vapors can form explosive mixtures with air and may travel to an ignition source. It burns with a pale blue flame that can be difficult to see in daylight.
-
Toxicity: this compound is toxic by ingestion, inhalation, and skin absorption. Ingestion can lead to metabolic acidosis, blindness due to optic nerve damage, and can be fatal. Chronic exposure can cause damage to the central nervous system and liver.
Table 3: Safety and Handling Protocols for this compound
| Protocol | Description |
| Engineering Controls | Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation of vapors. Use explosion-proof equipment and ensure all containers and transfer lines are properly grounded to prevent static discharge. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times: - Eye Protection: Chemical splash goggles or a face shield. - Hand Protection: Nitrile or butyl rubber gloves. Check manufacturer's compatibility data. - Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. |
| Handling | Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in areas where this compound is handled. |
| Storage | Store in a designated flammable liquids cabinet, away from oxidizing agents, strong acids, and direct sunlight. Ensure the storage area is cool, dry, and well-ventilated. |
| Spills | In case of a small spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
| Disposal | Dispose of this compound waste in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain. |
| First Aid | Inhalation: Move to fresh air immediately. Seek medical attention. Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Eye Contact: Immediately flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |
By understanding its properties and adhering to safe practices, researchers can effectively and safely leverage this compound as a powerful solvent in the advancement of organic chemistry and drug development.
References
- 1. When the following compound is treated with sodium methoxide in m... | Study Prep in Pearson+ [pearson.com]
- 2. reddit.com [reddit.com]
- 3. studylib.net [studylib.net]
- 4. amherst.edu [amherst.edu]
- 5. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding Methanol's Role in C1 Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C1 chemistry is a field of chemistry that focuses on the conversion of single-carbon molecules into more complex and valuable chemicals.[1] Methanol (CH₃OH), as a simple, readily available, and versatile C1 building block, stands at the core of this discipline.[2][3] Industrially, this compound is a pivotal intermediate that bridges the gap between raw feedstocks—such as natural gas, coal, and biomass—and a vast array of essential products, including olefins, acetic acid, and formaldehyde.[4][5][6] Its significance is underscored by its role in creating more sustainable and environmentally benign chemical processes, often generating water as the primary byproduct.[7] This guide provides an in-depth technical overview of this compound's central role in C1 chemistry, detailing key catalytic processes, experimental methodologies, and reaction pathways.
This compound to Olefins (MTO) and this compound to Hydrocarbons (MTH)
The conversion of this compound into light olefins (ethylene and propylene) and other hydrocarbons is a cornerstone of modern C1 chemistry, offering an alternative to traditional petroleum-based steam cracking.[8][9] These processes are typically catalyzed by solid acid catalysts like zeolites (e.g., ZSM-5) and silicoaluminophosphates (SAPOs), such as SAPO-34.[10]
Reaction Mechanism: The Hydrocarbon Pool
The MTO/MTH reaction does not proceed through direct C-C bond formation from this compound. Instead, it follows an indirect "hydrocarbon pool" (HCP) mechanism.[11] In this process, this compound first dehydrates to form an equilibrium mixture with dimethyl ether (DME) and water.[8][10] This mixture then reacts with confined cyclic organic species (the hydrocarbon pool) within the catalyst's pores. These species act as co-catalysts or scaffolds for the assembly and release of light olefins.[11][12]
A "dual-cycle" concept further refines this mechanism, suggesting that different pathways dominate the formation of various products.[11] An aromatic-based cycle is primarily responsible for ethylene production, while an olefin-based methylation and cracking cycle generates propylene and higher olefins.[11][12]
MTO/MTH Reaction Pathway Visualization
The following diagram illustrates the generalized hydrocarbon pool mechanism, highlighting the dual-cycle concept for olefin production.
Caption: Dual-cycle hydrocarbon pool mechanism in MTO/MTH processes.
Quantitative Data for MTO/MTH Processes
The product distribution in MTO/MTH reactions is highly dependent on the catalyst type, reaction temperature, and pressure.
| Catalyst | Temperature (°C) | Pressure (atm) | This compound Conversion (%) | Ethylene Selectivity (%) | Propylene Selectivity (%) | Reference |
| SAPO-34 | 450 - 500 | 1 - 5 | >99 | 40 - 50 | 30 - 40 | [10],[8] |
| H-ZSM-5 | 370 - 500 | 1 - 25 | >99 | 5 - 15 | 20 - 40 | [11],[13] |
| Modified ZSM-5 | 400 - 500 | 1 | >99 | 10 - 20 | 40 - 50 | [11] |
Experimental Protocol: Lab-Scale MTO Reaction
A typical experimental setup for evaluating MTO catalysts involves a fixed-bed reactor system.
1. Catalyst Preparation and Loading:
-
The catalyst (e.g., 0.5-1.0 g of SAPO-34) is pressed into pellets, crushed, and sieved to a specific particle size (e.g., 20-40 mesh).
-
The sieved catalyst is loaded into a quartz or stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter).
-
The catalyst is pre-treated in situ by heating under a flow of inert gas (e.g., N₂ or He) at 500-550°C for 2-4 hours to remove adsorbed water.
2. Reaction Procedure:
-
The reactor is brought to the desired reaction temperature (e.g., 475°C) under the inert gas flow.
-
This compound is fed into the system using a high-precision syringe pump. It is vaporized and mixed with the inert carrier gas before entering the reactor.
-
The weight hourly space velocity (WHSV) is controlled by adjusting the this compound feed rate relative to the catalyst weight (e.g., 1-4 h⁻¹).[11]
3. Product Analysis:
-
The reactor effluent is passed through a series of traps to condense water and heavy hydrocarbons.
-
The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) for hydrocarbons and a thermal conductivity detector (TCD) for permanent gases.
-
This compound conversion and product selectivities are calculated based on the GC analysis results.
This compound Carbonylation: Acetic Acid Synthesis
The carbonylation of this compound is a major industrial process for producing acetic acid (CH₃COOH).[5] Two of the most significant commercial processes are the Monsanto process and the Cativa process.[14]
Reaction Mechanism: Monsanto and Cativa Catalytic Cycles
Both processes involve the reaction of this compound with carbon monoxide, using an iodide promoter (typically methyl iodide) and a noble metal catalyst.
-
Monsanto Process: Developed by Monsanto in the 1960s, this process uses a rhodium-based catalyst, cis-[Rh(CO)₂I₂]⁻.[14][15] It operates at temperatures of 150–200°C and pressures of 30–60 atm.[14] The rate-determining step is the oxidative addition of methyl iodide to the rhodium complex.[14][16]
-
Cativa Process: Developed by BP Chemicals, this process utilizes an iridium-based catalyst, [Ir(CO)₂I₂]⁻, often promoted with ruthenium.[15][17] The Cativa process is generally more efficient and can operate at lower water concentrations, which reduces byproduct formation.[17]
The catalytic cycle for both processes is similar and involves several key steps:
-
This compound Esterification: this compound reacts with hydrogen iodide (HI) to form methyl iodide (CH₃I).[15]
-
Oxidative Addition: Methyl iodide adds to the metal center (Rh(I) or Ir(I)).
-
Migratory Insertion: A methyl group migrates to a carbonyl ligand, forming an acetyl group.
-
CO Coordination: A new carbon monoxide molecule coordinates to the metal center.
-
Reductive Elimination: Acetyl iodide is eliminated, regenerating the active catalyst.
-
Hydrolysis: Acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate HI.[15][17]
This compound Carbonylation Pathway Visualization
The following diagram outlines the catalytic cycle for the Monsanto (Rhodium-based) process.
Caption: Catalytic cycle of the Monsanto process for acetic acid synthesis.
Quantitative Data for Acetic Acid Processes
Both processes are known for their high selectivity towards acetic acid.
| Process | Catalyst System | Temperature (°C) | Pressure (atm) | Acetic Acid Selectivity (%) | Reference |
| Monsanto | Rhodium / Iodide | 150 - 200 | 30 - 60 | >99 | [14] |
| Cativa | Iridium / Ruthenium / Iodide | 150 - 200 | 30 - 60 | >99 | [14],[17] |
Experimental Protocol: Batch this compound Carbonylation
Laboratory-scale studies are typically conducted in high-pressure batch reactors.
1. Reactor Setup:
-
A high-pressure autoclave (e.g., Parr or Hastelloy C reactor) equipped with a magnetic stirrer, gas inlet/outlet, sampling valve, and temperature/pressure controls is used.
-
All components must be rated to withstand the corrosive nature of the iodide-containing reaction medium and the high pressures.
2. Reaction Procedure:
-
The reactor is charged with the catalyst precursor (e.g., RhCl₃·3H₂O), a solvent (acetic acid), water, and a source of iodide (e.g., aqueous HI).
-
The reactor is sealed and purged several times with carbon monoxide (CO) to remove air.
-
The reactor is pressurized with CO to an initial pressure and heated to the desired reaction temperature (e.g., 180°C), causing the pressure to rise further.[15]
-
This compound is injected into the hot, pressurized reactor to initiate the reaction.
-
The reaction is monitored by maintaining a constant CO pressure (fed from a reservoir) and by taking liquid samples periodically for analysis.
3. Product Analysis:
-
Liquid samples are analyzed by gas chromatography (GC) to determine the concentration of this compound, methyl acetate, and acetic acid.
-
The reaction rate is determined by the rate of CO consumption or the rate of acetic acid formation.
Oxidation of this compound to Formaldehyde
The catalytic oxidation of this compound is the primary industrial route to produce formaldehyde (CH₂O), a crucial chemical used in the production of resins, plastics, and other materials.[6][18][19]
Reaction Processes
Two main catalytic processes are used commercially:
-
Silver Catalyst Process (Oxidative Dehydrogenation): This process operates at high temperatures (560-700°C) and uses a silver catalyst.[20][21] Both oxidation and dehydrogenation of this compound occur.
-
CH₃OH + ½ O₂ → CH₂O + H₂O
-
CH₃OH → CH₂O + H₂
-
-
Metal Oxide Catalyst Process (Formox Process): This process uses a mixed iron-molybdenum oxide (Fe₂(MoO₄)₃–MoO₃) catalyst and operates at lower temperatures (250-400°C).[18][19][21] It relies solely on the selective oxidation of this compound.
-
CH₃OH + ½ O₂ → CH₂O + H₂O
-
The Formox process is generally more efficient, achieving nearly complete this compound conversion with high selectivity to formaldehyde.[20]
Formaldehyde Production Workflow
The diagram below shows a simplified workflow for the Formox process.
Caption: Simplified workflow of the Formox process for formaldehyde production.
Quantitative Data for Formaldehyde Production
| Process | Catalyst | Temperature (°C) | This compound Conversion (%) | Formaldehyde Selectivity (%) | Reference |
| Silver Process | Supported Ag | 560 - 700 | 65 - 75 | ~90 | [20],[21] |
| Formox Process | Fe₂(MoO₄)₃–MoO₃ | 250 - 400 | ~100 | 92 - 95 | [18],[21] |
Experimental Protocol: Catalytic this compound Oxidation
1. Catalyst Synthesis (Iron Molybdate):
-
An aqueous solution of ammonium heptamolybdate is prepared.
-
An aqueous solution of ferric nitrate is prepared separately.
-
The iron solution is added dropwise to the molybdate solution under vigorous stirring, leading to the precipitation of iron molybdate.
-
The precipitate is filtered, washed, dried (e.g., at 120°C), and then calcined in air (e.g., at 400-500°C) to form the active catalyst phase.
2. Reaction Procedure (Flow Reactor):
-
The setup is similar to the MTO fixed-bed reactor system. The calcined catalyst is loaded into the reactor.
-
A feed stream consisting of vaporized this compound, air, and an inert diluent (N₂) is passed over the catalyst bed. The this compound concentration is kept below the lower explosive limit (6.7%).[20]
-
The reactor temperature is maintained at 300-350°C.
3. Product Analysis:
-
The reactor effluent is cooled, and the liquid products (formalin solution) are collected in a cold trap.
-
The concentration of formaldehyde in the aqueous solution is determined by titration (e.g., the sulfite method).
-
Unreacted this compound and byproducts are analyzed by GC.
-
Gaseous products (CO, CO₂) are analyzed by an online GC with a TCD.
Conclusion
This compound's role in C1 chemistry is both foundational and continually evolving. As a versatile C1 building block, it provides access to platform chemicals like olefins and acetic acid through sophisticated catalytic processes such as MTO and carbonylation.[5][10][14] Furthermore, its selective oxidation to formaldehyde remains a critical industrial process.[19] For researchers and scientists, understanding the intricate mechanisms, reaction conditions, and experimental protocols associated with these transformations is paramount. The ongoing development of novel catalysts and processes promises to further enhance the efficiency and sustainability of this compound conversion, solidifying its position as a key player in the future of the chemical industry and the transition towards a circular economy.[1]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The use of this compound as a C1 building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Exploring the Versatile Applications of this compound [vinatiorganics.com]
- 6. nbinno.com [nbinno.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. What Is this compound-to-Olefins (MTO) Technology? â A Comprehensive Overview Supplier [slchemtech.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. markdavisgroup.wordpress.com [markdavisgroup.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Monsanto process - Wikipedia [en.wikipedia.org]
- 15. repository.ou.ac.lk [repository.ou.ac.lk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cativa process - Wikipedia [en.wikipedia.org]
- 18. elsapainternational.com [elsapainternational.com]
- 19. mdpi.com [mdpi.com]
- 20. US20190194106A1 - Method of producing formaldehyde from this compound - Google Patents [patents.google.com]
- 21. Formaldehyde production process | Alder s.p.a. [alder.it]
An In-depth Technical Guide to Lab-Scale Methanol Synthesis from Syngas
Introduction: Methanol stands as a cornerstone chemical intermediate and a promising clean energy carrier. Its synthesis from synthesis gas (syngas)—a mixture composed primarily of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen (H₂)—is a critical industrial process. For researchers and scientists, conducting this synthesis at a laboratory scale is essential for catalyst development, kinetic studies, and process optimization. This guide provides a comprehensive technical overview of the core pathways, catalysts, and experimental protocols relevant to lab-scale this compound synthesis, tailored for professionals in chemical research and development.
Core Chemical Reactions and Pathways
The conversion of syngas to this compound is governed by a set of three primary equilibrium reactions that occur on the catalyst surface.[1] The process is exothermic, meaning lower temperatures favor higher equilibrium conversion, although kinetic rates are faster at higher temperatures.[2]
-
CO Hydrogenation: CO + 2H₂ ⇌ CH₃OH (ΔH = -91 kJ/mol)
-
CO₂ Hydrogenation: CO₂ + 3H₂ ⇌ CH₃OH + H₂O (ΔH = -49.5 kJ/mol)
-
Reverse Water-Gas Shift (RWGS): CO₂ + H₂ ⇌ CO + H₂O (ΔH = +41 kJ/mol)
While historically CO was considered the primary carbon source, extensive studies have shown that this compound is predominantly synthesized through the hydrogenation of CO₂ on the surface of common copper-based catalysts.[3] In this mechanism, the RWGS reaction can run in parallel, converting CO₂ to CO.[4]
Key Catalysts for Lab-Scale Synthesis
The industry-standard catalyst for low-pressure this compound synthesis is a co-precipitated mixture of copper, zinc oxide, and alumina (Cu/ZnO/Al₂O₃).[5][6] Copper serves as the active phase, while ZnO provides a synergistic effect that enhances activity, and Al₂O₃ acts as a structural promoter, preventing sintering of the copper nanoparticles.[5]
Experimental Protocol: Catalyst Preparation via Co-precipitation
This protocol describes a common method for synthesizing a Cu/ZnO/Al₂O₃ catalyst in a laboratory setting.[3][5][7]
-
Prepare Precursor Solution:
-
Create an aqueous solution of metal nitrate salts. For a typical molar ratio of Cu:Zn:Al = 6:3:1, dissolve appropriate amounts of Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in deionized water.[5]
-
-
Prepare Precipitant Solution:
-
Prepare an aqueous solution of a precipitating agent, typically sodium carbonate (Na₂CO₃).
-
-
Co-precipitation:
-
Heat a vessel of deionized water to approximately 70°C with vigorous stirring.
-
Slowly and simultaneously add the metal nitrate solution and the sodium carbonate solution dropwise into the heated water.
-
Continuously monitor and maintain the pH of the mixture within a specific range (e.g., 6.5-7.0) by adjusting the addition rates of the two solutions.[3] A constant pH ensures homogeneous precipitation.
-
-
Aging and Washing:
-
After the addition is complete, age the resulting precipitate slurry at 70°C for 30-60 minutes under gentle stirring.
-
Filter the precipitate and wash it thoroughly with hot deionized water to remove residual ions (especially sodium).
-
-
Drying and Calcination:
-
Dry the washed filter cake overnight in an oven at approximately 110°C.
-
Calcine the dried powder in a furnace in a static air environment. A typical procedure involves ramping the temperature to 300-350°C and holding for 3-4 hours to decompose the carbonate and hydroxide precursors into their respective metal oxides.[7]
-
-
Pelletization (Optional):
-
For use in a fixed-bed reactor, the calcined powder is often pressed into pellets, crushed, and sieved to a desired particle size range (e.g., 0.25-0.45 mm) to ensure uniform packing and prevent large pressure drops.
-
Lab-Scale Experimental Workflow
A typical lab-scale setup for this compound synthesis is centered around a fixed-bed reactor, which allows for continuous operation and straightforward analysis. The general workflow involves gas delivery, reaction, product separation, and analysis.
Detailed Experimental Protocol: Fixed-Bed Reactor Synthesis
-
Catalyst Loading:
-
Load a precisely weighed amount of the prepared catalyst (e.g., 1-5 grams) into the center of a stainless-steel tubular reactor (e.g., 1/2 inch outer diameter).
-
Use quartz wool plugs to secure the catalyst bed in place.
-
-
System Leak Check:
-
Assemble the reactor into the system. Pressurize the entire system with an inert gas like helium (He) or nitrogen (N₂) to a pressure higher than the intended operating pressure and check for any pressure drop over time.
-
-
Catalyst Activation (Reduction):
-
The calcined catalyst (CuO) must be reduced to its active copper (Cu) state.
-
Purge the system with an inert gas.
-
Introduce a reducing gas stream, typically a mixture of 5-10% H₂ in N₂, at a controlled flow rate.
-
Slowly ramp the reactor temperature (e.g., 1-2°C/min) to a final reduction temperature of 220-250°C and hold for several hours until H₂ consumption ceases (monitored by a thermal conductivity detector or mass spectrometer). This slow, controlled reduction is critical to prevent overheating and sintering of the copper particles.
-
-
Reaction Execution:
-
After reduction, cool the reactor to the desired starting reaction temperature (e.g., 200°C) under the reducing gas flow.
-
Slowly increase the system pressure to the target value (e.g., 30-50 bar) using the back pressure regulator.[6][8]
-
Switch the feed gas from the reduction mixture to the syngas mixture (e.g., H₂/CO/CO₂ = 64/28/8 vol%) at a specified total flow rate to achieve the desired Gas Hourly Space Velocity (GHSV). GHSV is the ratio of the volumetric gas flow rate at standard conditions to the volume of the catalyst.
-
-
Product Collection and Analysis:
-
The reactor effluent passes through a condenser or cold trap (e.g., set to 0-5°C) to separate the liquid products (this compound and water) from the unreacted gases.
-
Periodically, analyze the composition of the outlet gas stream using an online Gas Chromatograph (GC). A typical GC setup includes two detectors: a Thermal Conductivity Detector (TCD) for H₂, CO, and CO₂, and a Flame Ionization Detector (FID) for this compound and other hydrocarbons.[9][10]
-
Collect and weigh the liquid products over a set period to determine the this compound production rate. The composition of the liquid phase can also be analyzed by GC.[11][12]
-
Data Presentation and Performance Metrics
For lab-scale research, key performance indicators include reactant conversion, this compound selectivity, and this compound productivity (often expressed as Space-Time Yield, STY).
-
COₓ Conversion (%): The percentage of inlet CO or CO₂ that has been converted into products.
-
This compound Selectivity (%): The percentage of converted carbon (from CO and CO₂) that forms this compound.
-
This compound STY (g Lcat⁻¹ h⁻¹): The mass of this compound produced per liter of catalyst per hour.
Table 1: Typical Operating Conditions for Lab-Scale this compound Synthesis
| Parameter | Typical Range | Unit | Reference(s) |
| Reactor Temperature | 200 - 280 | °C | [2][8] |
| System Pressure | 30 - 100 | bar | [2][6] |
| Gas Hourly Space Velocity (GHSV) | 3,000 - 10,000 | mL gcat⁻¹ h⁻¹ | [2][13] |
| Syngas H₂/(CO+CO₂) Ratio | 2.0 - 3.0 | molar | [6][14] |
| CO₂ in Syngas | 2 - 10 | vol% | [2][7] |
Table 2: Example Performance Data from Lab-Scale Experiments
| Catalyst | Temp (°C) | Pressure (bar) | CO₂ Conv. (%) | MeOH Select. (%) | MeOH STY (g Lcat⁻¹ h⁻¹) | Reference |
| Cu/ZnO/Al₂O₃ | 260 | 30 | - | - | 2700 (productivity) | [7] |
| Cu/ZnO/Al₂O₃ | 220 | 30 | ~8 | ~65 | - | [6] |
| Cu/ZnO/Al₂O₃ | 250 | 30 | ~15 | ~45 | - | [6] |
| In₂O₃ | 300 | 40 | ~12 | ~45 | - | [13] |
| Cu/CeO₂/ZrO₂ | 260 | 30 | ~18 | ~60 | - | [15] |
Note: Performance data is highly dependent on the specific catalyst formulation, syngas composition, and operating conditions. The values above are illustrative examples from different studies.
References
- 1. 10.3. Syngas Conversion to this compound | netl.doe.gov [netl.doe.gov]
- 2. hte-company.com [hte-company.com]
- 3. This compound Synthesis Over Cu-ZnO-Al2O3 Catalyst at Low Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis Research | Effective Cu/ZnO/Al2O3 Catalyst for this compound Production: Synthesis, Activation, Catalytic Performance, and Regeneration [lidsen.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Processing Method for the Quantification of this compound and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. revistas.upr.edu [revistas.upr.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.tue.nl [research.tue.nl]
A Comprehensive Technical Guide to Methanol Safety in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety protocols for the handling of methanol in a laboratory setting. Adherence to these guidelines is critical for ensuring a safe working environment and mitigating the inherent risks associated with this versatile yet hazardous chemical. This document outlines the physical and chemical properties of this compound, occupational exposure limits, personal protective equipment, emergency procedures, and detailed experimental protocols for monitoring and analysis.
Understanding the Hazards of this compound
This compound (CH₃OH), also known as methyl alcohol or wood alcohol, is a colorless, volatile, and flammable liquid with a faint alcoholic odor. While it is a widely used solvent and reagent in laboratory and industrial applications, it is highly toxic and poses significant health and safety risks.
Health Hazards
This compound is toxic by ingestion, inhalation, and skin absorption. The primary concern with this compound exposure is its metabolism in the body. This compound is converted to formaldehyde and then to formic acid. The accumulation of formic acid can lead to metabolic acidosis, which can cause damage to the optic nerve, resulting in blindness, and in severe cases, can be fatal.
Symptoms of this compound Exposure:
-
Acute (Short-term) Exposure: Headache, dizziness, nausea, vomiting, abdominal pain, blurred vision, and shortness of breath. High concentrations can lead to loss of consciousness and death.
-
Chronic (Long-term) Exposure: Repeated skin contact can cause dermatitis, including dryness and cracking. Long-term inhalation may lead to cumulative effects such as gastrointestinal disturbances and visual problems.
Physical Hazards
This compound is a highly flammable liquid and its vapor can form explosive mixtures with air. The vapors are heavier than air and can travel considerable distances to an ignition source and flash back. This compound fires burn with a clear or light blue flame that can be difficult to see in daylight.
Quantitative Data Summary
For quick reference, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CH₃OH |
| Molecular Weight | 32.04 g/mol |
| Boiling Point | 64.7 °C (148.5 °F) |
| Melting Point | -97.8 °C (-144 °F) |
| Flash Point | 10 - 12 °C (50 - 54 °F) (closed cup) |
| Autoignition Temperature | 455 °C (851 °F) |
| Lower Explosive Limit (LEL) | 6.0% by volume in air |
| Upper Explosive Limit (UEL) | 36% by volume in air |
| Vapor Density | 1.11 (Air = 1) |
| Specific Gravity | 0.791 - 0.793 (20/20°C) |
| Solubility in Water | Completely miscible |
Table 2: Occupational Exposure Limits
| Agency | TWA (8-hour) | STEL (15-minute) | Skin Notation |
| OSHA (PEL) | 200 ppm (260 mg/m³) | - | Yes |
| NIOSH (REL) | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³) | Yes |
| ACGIH (TLV) | 200 ppm | 250 ppm | Yes |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Engineering and Administrative Controls
The primary approach to this compound safety is to minimize exposure through a hierarchy of controls.
Engineering Controls
-
Fume Hoods: All work with open containers of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic concentrations of this compound vapor.
-
Grounding and Bonding: To prevent static electricity buildup and potential ignition of flammable vapors, all equipment used for transferring or storing this compound should be properly grounded and bonded.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all laboratory personnel.
-
Training: All personnel who handle this compound must receive comprehensive training on its hazards, safe handling procedures, emergency response, and the proper use of PPE.
-
Labeling and Storage: this compound containers must be clearly labeled with the chemical name and appropriate hazard warnings. Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents. This compound should be stored in a dedicated flammable liquids cabinet.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be worn in addition to goggles for extra protection. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are commonly recommended for incidental contact, but breakthrough times can vary. For prolonged or direct contact, butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | A laboratory coat that is appropriately sized and fully buttoned must be worn. Full-length pants and closed-toe shoes are also required. For large-scale operations or significant splash potential, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Respirators should be used as a last line of defense when engineering and administrative controls cannot maintain exposure below the PEL. A NIOSH-approved respirator with an appropriate organic vapor cartridge is required in such situations. Personnel must be trained and fit-tested before using a respirator. |
Emergency Procedures
Prompt and appropriate action is crucial in the event of a this compound-related emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
The response to a this compound spill depends on its size.
-
Small Spills (< 1 Liter):
-
Alert personnel in the immediate area.
-
Eliminate all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill kit).
-
Carefully collect the absorbed material into a sealable container.
-
Clean the spill area with soap and water.
-
Label the container as hazardous waste and dispose of it according to institutional procedures.
-
-
Large Spills (> 1 Liter):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
From a safe location, contact your institution's emergency response team or the local fire department.
-
Prevent entry into the spill area.
-
Experimental Protocols
Air Sampling and Analysis for this compound (Based on NIOSH Method 2000)
This protocol provides a method for collecting and analyzing airborne this compound to assess occupational exposure.
1. Principle: A known volume of air is drawn through a solid sorbent tube containing silica gel to trap this compound vapors. The sample is then desorbed and analyzed by gas chromatography with flame ionization detection (GC-FID).
2. Materials:
-
Sampler: Silica gel sorbent tube (100 mg/50 mg sections).
-
Personal sampling pump calibrated to a flow rate between 0.02 and 0.2 L/min.
-
Gas chromatograph with a flame ionization detector (GC-FID).
-
Capillary column (e.g., 30 m x 0.53-mm ID; 3-µm film 35% diphenyl-65% dimethyl polysiloxane).
-
Desorbing solution: 95:5 (v/v) water/isopropanol.
-
This compound standard solutions for calibration.
-
Vials with PTFE-lined caps.
-
Microliter syringes.
3. Sampling Procedure:
-
Calibrate the personal sampling pump with a representative sorbent tube in line.
-
Break the ends of the sorbent tube immediately before sampling.
-
Connect the tube to the sampling pump with flexible tubing, ensuring the smaller section of the sorbent is closer to the pump.
-
Position the sampling tube in the breathing zone of the worker.
-
Sample at a known flow rate for a total sample volume of 1 to 5 liters.
-
After sampling, cap the ends of the tube and label it with the sample details.
-
Prepare and submit field blanks with the samples.
4. Sample Preparation and Analysis:
-
Place the front and back sections of the sorbent tube into separate vials.
-
Add 1 mL of the desorbing solution to each vial and cap securely.
-
Agitate the vials, for example, in an ultrasonic bath for 30-60 minutes to aid desorption.
-
Analyze the samples by GC-FID. Inject a 1 µL aliquot of the desorbed sample into the GC.
-
Prepare a calibration curve using standard solutions of this compound in the desorbing solution.
-
Calculate the concentration of this compound in the air sample based on the sample volume and the amount of this compound found in the sorbent tube sections.
This compound Poisoning and Treatment Pathway
The following diagram illustrates the metabolic pathway of this compound and the intervention points for treatment.
Treatment Protocol for this compound Poisoning:
-
Supportive Care: Maintenance of airway, breathing, and circulation is the first priority.
-
Inhibition of Metabolism: Administer an antidote to block the enzyme alcohol dehydrogenase, which converts this compound to its toxic metabolites. Fomepizole is the preferred antidote, but ethanol can also be used.
-
Correction of Metabolic Acidosis: Intravenous sodium bicarbonate is administered to correct the metabolic acidosis caused by formic acid accumulation.
-
Enhancement of Formate Elimination: Folic or folinic acid is given to enhance the metabolism of formic acid to carbon dioxide and water.
-
Hemodialysis: Hemodialysis is highly effective at removing both this compound and formic acid from the blood and is indicated in cases of severe poisoning.
Conclusion
This compound is an invaluable chemical in the laboratory, but its safe use demands a thorough understanding of its hazards and strict adherence to safety protocols. By implementing a combination of engineering controls, administrative procedures, and the consistent use of appropriate personal protective equipment, the risks associated with this compound can be effectively managed. All laboratory personnel must be familiar with these guidelines and prepared to respond appropriately in the event of an emergency. Regular review and reinforcement of these safety protocols are essential for maintaining a safe laboratory environment for all researchers, scientists, and drug development professionals.
A Technical Guide to Methanol's Miscibility with Organic Solvents for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the miscibility of methanol with common organic solvents, a critical consideration for experimental design in research and pharmaceutical development. Understanding these solvent properties is fundamental to procedures such as liquid-liquid extraction, chromatography, and formulation development.
Core Principles of Miscibility
Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. The primary principle governing miscibility is "like dissolves like," which relates to the molecular polarity of the solvents.
-
Polarity and Hydrogen Bonding: this compound (CH₃OH) is a polar protic solvent. Its polarity arises from the electronegative oxygen atom in the hydroxyl (-OH) group, which creates a dipole moment. This hydroxyl group also allows this compound molecules to engage in strong intermolecular hydrogen bonding with each other and with other solvents capable of hydrogen bonding.
-
Solvent Interactions: this compound readily mixes with other polar solvents, particularly those that can accept or donate a hydrogen bond. Conversely, it has limited miscibility with nonpolar solvents because the strong hydrogen bonds between this compound molecules are energetically more favorable than interactions with nonpolar molecules like hexane.
Miscibility of this compound with Common Organic Solvents
The following table summarizes the miscibility of this compound with a range of organic solvents frequently used in laboratory settings.
| Solvent | Chemical Formula | Solvent Class | Miscibility with this compound | Notes |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Miscible | This compound and ethanol are both simple alcohols and are fully miscible with water. |
| Isopropanol (IPA) | C₃H₇OH | Polar Protic | Miscible | As a short-chain alcohol, it is fully miscible with this compound. |
| Acetic Acid | CH₃COOH | Polar Protic | Miscible | Readily mixes with this compound. |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Polar Aprotic | Miscible | Fully miscible with this compound. |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Miscible | A common solvent in chromatography, fully miscible with this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible | Despite being immiscible with water, DCM is miscible with this compound. |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | This compound and chloroform are miscible. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible | A highly polar solvent, fully miscible with this compound. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible | A highly polar solvent, fully miscible with this compound. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | The polarity of ethyl acetate and this compound are similar enough to allow for miscibility. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | THF and water are miscible, as is THF with this compound. |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | Nonpolar | Partially Miscible / Immiscible | This compound and hexane are partially miscible; they will form two separate layers upon standing. Miscibility is temperature-dependent, increasing at higher temperatures. |
| Heptane | C₇H₁₆ | Nonpolar | Partially Miscible / Immiscible | Similar to hexane, heptane is a nonpolar solvent with limited miscibility in this compound. |
| Toluene | C₇H₈ | Nonpolar | Miscible | Toluene is miscible with this compound. However, in a ternary system with water, a miscibility gap can form. |
| Diethyl Ether | C₄H₁₀O | Nonpolar | Partially Miscible / Immiscible | This compound has very limited solubility in diethyl ether. |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Immiscible | This compound is generally considered insoluble in nonpolar solvents like carbon tetrachloride. |
Experimental Protocols for Determining Miscibility
The determination of miscibility can range from simple qualitative observation to precise quantitative measurement.
The polarity and hydrogen bonding capability of a solvent are the primary predictors of its miscibility with this compound.
Caption: Logical flow for predicting this compound miscibility based on solvent polarity.
This is the most straightforward method to quickly assess miscibility.
Methodology:
-
Preparation: Add a known volume (e.g., 5 mL) of the first solvent (e.g., this compound) to a clear, clean glass vial or test tube.
-
Addition: Add an equal volume of the second solvent to the same container.
-
Mixing: Cap the container securely and invert it or vortex it gently for 30-60 seconds to ensure thorough mixing.
-
Observation: Place the container in a rack and allow it to stand undisturbed for 5-10 minutes.
-
Analysis: Observe the solution against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous liquid with no visible interface.
-
Immiscible: Two distinct layers form, separated by a clear interface (meniscus).
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion before slowly separating into two layers. The volume of each layer may differ from the initial volumes added, indicating some degree of mutual solubility.
-
Caption: Experimental workflow for the qualitative visual determination of miscibility.
For precise determination, especially in cases of partial miscibility, more advanced techniques are required. These methods quantify the concentration of each component in the different phases.
Example Protocol: Quantitative Analysis via Gas Chromatography (GC)
This protocol determines the concentration of this compound in a nonpolar solvent phase after equilibration, quantifying its solubility.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in a miscible solvent (e.g., isopropanol) at known concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v).
-
Inject a fixed volume of each standard into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Record the peak area for this compound for each standard.
-
Plot a calibration curve of peak area versus this compound concentration.
-
-
Sample Preparation:
-
In a separatory funnel, combine a large, known volume of this compound (e.g., 50 mL) and the test solvent (e.g., 50 mL of hexane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the funnel to stand undisturbed until two clear layers have fully separated.
-
-
Analysis:
-
Carefully drain the bottom layer and collect a sample from the center of the top (hexane) layer, avoiding the interface.
-
Inject a known volume of this sample into the GC under the same conditions used for the standards.
-
Record the peak area for this compound.
-
-
Quantification:
-
Using the recorded peak area and the calibration curve, determine the concentration of this compound dissolved in the hexane phase. This value represents the solubility of this compound in hexane under the experimental conditions.
-
Caption: Workflow for quantitative miscibility determination using gas chromatography.
"Theoretical energy conversion efficiency of direct methanol fuel cells"
An In-depth Technical Guide to the Theoretical Energy Conversion Efficiency of Direct Methanol Fuel Cells
Introduction
Direct this compound Fuel Cells (DMFCs) are a subclass of proton-exchange membrane (PEM) fuel cells that directly convert the chemical energy of liquid this compound into electrical energy. Their key advantages include a high energy density of the liquid fuel, ease of transport and storage of this compound, and operation at relatively low temperatures (typically 50-120°C).[1] These characteristics make them promising for portable power applications, such as consumer electronics and military equipment.[1][2]
Despite a high theoretical thermodynamic efficiency of nearly 97%, the practical energy conversion efficiency achieved in operational DMFCs is significantly lower, generally in the range of 30-40%.[1] This discrepancy is a primary focus of intensive research and is attributed to several electrochemical and physical limitations within the cell. This guide provides a detailed examination of the thermodynamic and electrochemical principles governing the theoretical and practical efficiency of DMFCs, outlines the key factors contributing to efficiency losses, and describes the experimental protocols used for their characterization.
Fundamental Principles of DMFC Operation
A DMFC generates electricity through the electrochemical oxidation of this compound at the anode and the reduction of oxygen at the cathode, separated by a proton-exchange membrane.
-
Anode Reaction: A this compound-water solution is supplied to the anode. Here, with the help of a catalyst (typically Platinum-Ruthenium), this compound is oxidized to produce carbon dioxide, protons (H⁺), and electrons (e⁻).[1]
CH₃OH + H₂O → CO₂ + 6H⁺ + 6e⁻
-
Cathode Reaction: Oxygen (usually from the air) is supplied to the cathode. The protons generated at the anode travel across the proton-exchange membrane to the cathode, while the electrons travel through an external circuit, creating an electrical current. At the cathode catalyst layer (typically Platinum), protons, electrons, and oxygen combine to form water.[1][3]
³/₂O₂ + 6H⁺ + 6e⁻ → 3H₂O
-
Overall Cell Reaction: The net reaction consumes this compound and oxygen to produce carbon dioxide and water.[4]
CH₃OH + ³/₂O₂ → CO₂ + 2H₂O
Theoretical Energy Conversion Efficiency
The theoretical maximum efficiency of a fuel cell is determined by the ratio of the Gibbs free energy of reaction (ΔG), which is the energy available to do electrical work, to the total enthalpy of reaction (ΔH), which represents the total heat energy released.
η_thermo = ΔG / ΔH
To calculate these values, the standard Gibbs free energy of formation (ΔG°f) and standard enthalpy of formation (ΔH°f) for each reactant and product are required.
Thermodynamic Data
The standard-state thermodynamic values (at 25°C and 1 atm) for the species in the overall DMFC reaction are summarized below.
| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) |
| This compound | CH₃OH | Liquid (l) | -239.0 | -166.6 |
| Oxygen | O₂ | Gas (g) | 0 | 0 |
| Carbon Dioxide | CO₂ | Gas (g) | -393.5 | -394.4 |
| Water | H₂O | Liquid (l) | -285.8 | -237.1 |
Data sourced from various chemistry handbooks and thermodynamic tables.[5][6][7]
Calculation of Theoretical Efficiency
The overall changes in enthalpy and Gibbs free energy for the reaction are calculated as follows:
ΔH°_rxn = ΣΔH°f(products) - ΣΔH°f(reactants) ΔH°_rxn = [ΔH°f(CO₂) + 2 * ΔH°f(H₂O)] - [ΔH°f(CH₃OH) + ³/₂ * ΔH°f(O₂)] ΔH°_rxn = [(-393.5) + 2 * (-285.8)] - [(-239.0) + 0] = -726.1 kJ/mol [6][7]
ΔG°_rxn = ΣΔG°f(products) - ΣΔG°f(reactants) ΔG°_rxn = [ΔG°f(CO₂) + 2 * ΔG°f(H₂O)] - [ΔG°f(CH₃OH) + ³/₂ * ΔG°f(O₂)] ΔG°_rxn = [(-394.4) + 2 * (-237.1)] - [(-166.6) + 0] = -702.0 kJ/mol [5][6]
Using these values, the theoretical thermodynamic efficiency is:
η_thermo = (-702.0 kJ/mol) / (-726.1 kJ/mol) ≈ 96.7% [6]
Ideal Cell Voltage (EMF)
The ideal electromotive force (EMF) or standard open-circuit voltage (E°) of the fuel cell is directly related to the Gibbs free energy change by the following equation:
ΔG° = -nFE°
Where:
-
n is the number of moles of electrons transferred per mole of fuel (for this compound, n=6).
-
F is the Faraday constant (96,485 C/mol e⁻).[8]
E° = -ΔG° / (nF) E° = -(-702,000 J/mol) / (6 mol e⁻ * 96,485 C/mol e⁻) ≈ 1.21 V [9]
This ideal voltage is achievable only under reversible, standard-state conditions with no current flowing. In practice, the actual operating voltage is significantly lower due to various irreversible losses.
Sources of Efficiency Loss in Practical DMFCs
The deviation of practical DMFC efficiency from the theoretical maximum is caused by irreversible losses, collectively known as overpotentials, and fuel crossover. The actual cell voltage (V_cell) is the ideal voltage minus these losses.
V_cell = E_rev - η_act - η_ohmic - η_conc
Where E_rev is the reversible Nernst potential, and η represents the different overpotentials.
Activation Overpotential (η_act)
This loss stems from the sluggish kinetics of the electrochemical reactions at the electrode surfaces, particularly the this compound oxidation reaction (MOR) at the anode. A portion of the cell's potential is consumed to overcome the activation energy barrier of these reactions. This loss is most significant at low current densities.[10]
Ohmic Overpotential (η_ohmic)
This represents the voltage drop due to the electrical resistance of the cell components, primarily the proton-exchange membrane, but also including the catalyst layers, diffusion layers, and bipolar plates. According to Ohm's law (V=IR), this loss increases linearly with current density.[10]
Concentration Overpotential (η_conc)
At high current densities, the rate of consumption of reactants (this compound at the anode, oxygen at the cathode) can exceed the rate at which they are transported to the catalyst surface. This mass transport limitation leads to a sharp drop in reactant concentration at the reaction sites, causing a rapid decrease in cell voltage.[10] The formation of CO₂ bubbles at the anode can also block reactant pathways, contributing to this loss.[11]
This compound Crossover
A critical and unique challenge in DMFCs is this compound crossover, where this compound molecules permeate from the anode, through the membrane, to the cathode.[1][11] This phenomenon has two major negative impacts:
-
Fuel Waste: The crossed-over this compound is not used to generate current, leading to a reduction in fuel utilization efficiency.
-
Mixed Cathode Potential: The this compound that reaches the cathode can be oxidized directly by oxygen, creating a "mixed potential" that lowers the overall cathode potential and, consequently, the cell voltage.[12]
This compound crossover is exacerbated by high this compound concentrations and elevated temperatures.[13][14]
Experimental Determination of DMFC Efficiency
The performance and efficiency of a DMFC are experimentally evaluated by measuring its polarization and power density curves.
Experimental Protocol: Polarization Curve Measurement
A standard protocol involves the following steps:
-
Cell Assembly: A single-cell DMFC is assembled with a membrane electrode assembly (MEA), gas diffusion layers (GDLs), gaskets, and bipolar plates with flow fields. The cell is typically equipped with heating elements and temperature controllers.
-
System Integration: The cell is connected to a fuel delivery system (peristaltic pump for this compound solution), an air/oxygen supply with flow controllers, and an electronic load or potentiostat/galvanostat for controlling and measuring current and voltage.
-
Conditioning: The cell is operated under a constant load at a specified temperature (e.g., 60°C) for several hours to activate the catalyst and ensure stable performance.
-
Data Acquisition: A polarization curve is generated by sweeping the current density from zero (open-circuit) to a maximum value and recording the corresponding cell voltage. This can be done galvanostatically (controlling current) or potentiostatically (controlling voltage).
-
Parameter Variation: The process is repeated while systematically varying key operating parameters, such as this compound concentration (e.g., 0.5M, 1.0M, 2.0M), operating temperature (e.g., 55°C, 75°C), and fuel/oxidant flow rates.[13][15]
Efficiency Calculations from Experimental Data
Several metrics are used to quantify the efficiency of an operating DMFC:
-
Voltage Efficiency (η_v): The ratio of the actual operating voltage (V_cell) to the ideal reversible voltage (E_rev).
η_v = V_cell / E_rev
-
Faradaic (Current) Efficiency (η_f): The ratio of the measured current to the theoretical current that would be produced by the consumed this compound. This metric is primarily affected by this compound crossover.
η_f = I_measured / I_theoretical
-
Overall Energy Efficiency (η_overall): The product of the voltage and Faradaic efficiencies, representing the ratio of the actual electrical power output to the total chemical energy input from the fuel.
η_overall = η_v * η_f = (V_cell * I_measured) / (ΔH * rate of fuel consumption)
Summary of Experimental Performance Data
The following table summarizes typical performance and efficiency values reported in experimental studies under various operating conditions.
| Operating Temp (°C) | This compound Conc. (M) | Peak Power Density (mW/cm²) | Faradaic Efficiency (%) | Energetic Efficiency (%) | Reference |
| 75 | N/A | 70.8 | N/A | 12.3 | [13] |
| 55 | N/A | N/A | 55.8 | N/A | [13] |
| 100 | 5 | 136.8 | ~34 | ~22 | [13] |
| 40 | 1% wt. | ~14.2 (mW total) | N/A | ~23 | [16] |
| Self-heating | N/A | N/A | N/A | up to 44 | [17] |
Note: Direct comparison is challenging as cell architecture and other conditions vary between studies.
Conclusion
The theoretical energy conversion efficiency of a Direct this compound Fuel Cell, dictated by the thermodynamics of the this compound oxidation reaction, is exceptionally high at approximately 96.7%. However, the practical efficiency is substantially lower due to a combination of irreversible losses, including activation, ohmic, and concentration overpotentials. The most significant challenge unique to DMFCs is this compound crossover, which simultaneously wastes fuel and degrades the cathode potential, thereby reducing both voltage and current efficiency.
Improving the practical efficiency of DMFCs hinges on mitigating these loss mechanisms. Key research directions include the development of more active and CO-tolerant anode catalysts to reduce activation losses, the engineering of thinner membranes with lower resistance and reduced this compound permeability to address ohmic losses and crossover, and the optimization of cell design and operating conditions to enhance mass transport. A thorough understanding of these theoretical and practical limitations is essential for guiding future research and development toward the commercial viability of DMFC technology.
References
- 1. Direct this compound fuel cell - Wikipedia [en.wikipedia.org]
- 2. www1.eere.energy.gov [www1.eere.energy.gov]
- 3. sfc.com [sfc.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. In a fuel cell this compound is oxidised with oxygen as : `CH_(3)OH(l) + 3/2O_(2)(g) to CO_(2)(g) + 2H_(2)O(l)` Calculate the standard Gibbs energy change for the reaction that can be converted into electrical works. If standard enthalpy of combustion for this compound is `726 kJ mol^(-1)`, calculate the efficiency of conversion of Gibbs energy into useful work. The standard Gibbs energies of formation, `Delta_(f)G^(@)(kJ mol^(-1))` are : `CO_(2)(g) = -394.4, H_(2)O(l) = -237.2, CH_(3)OH(l) = -166.2`. [allen.in]
- 7. mytutor.co.uk [mytutor.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. ourenergypolicy.org [ourenergypolicy.org]
- 10. mdpi.com [mdpi.com]
- 11. ijairjournal.in [ijairjournal.in]
- 12. A review on direct this compound fuel cells – In the perspective of energy and sustainability | MRS Energy & Sustainability | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iasks.org [iasks.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methanol-to-Olefins (MTO) Process: A Technical Guide to the Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methanol-to-Olefins (MTO) process represents a cornerstone of modern industrial chemistry, providing a vital route for the production of light olefins, such as ethylene and propylene, from non-petroleum feedstocks like natural gas, coal, and biomass. This technology is pivotal in the manufacturing of a vast array of polymers and chemical intermediates. The core of the MTO process lies in the catalytic conversion of this compound over solid-acid catalysts, typically microporous crystalline materials like silicoaluminophosphates (e.g., SAPO-34) and zeolites (e.g., ZSM-5). Understanding the intricate reaction mechanism at a molecular level is paramount for the rational design of more efficient and durable catalysts, optimizing process conditions, and ultimately enhancing the economic viability of this crucial industrial process.
This technical guide provides an in-depth exploration of the reaction mechanism of the MTO process, with a focus on the widely accepted "Hydrocarbon Pool" (HCP) and "Dual-Cycle" concepts. It is intended for a technical audience seeking a comprehensive understanding of the fundamental principles governing this complex catalytic transformation. The guide includes a summary of key quantitative data, detailed experimental protocols for catalyst synthesis and characterization, and visual representations of the core reaction pathways.
Core Reaction Mechanism: The Hydrocarbon Pool and Dual-Cycle Concepts
The conversion of this compound to olefins is not a direct process but rather a complex, autocatalytic reaction network.[1] Early theories proposing direct C-C bond formation from this compound have been largely superseded by the "Hydrocarbon Pool" (HCP) mechanism.[2] This mechanism posits that this compound reacts with organic species confined within the catalyst's micropores, which act as co-catalysts or reaction media. These trapped hydrocarbon species, forming a "pool," undergo a series of reactions, including methylation and cracking, to produce light olefins.
Building upon the HCP concept, the "Dual-Cycle" mechanism provides a more refined understanding of the distinct pathways leading to the formation of different olefins, particularly over ZSM-5 catalysts.[3] This mechanism delineates two interconnected catalytic cycles: an aromatic-based cycle and an olefin-based cycle.
The Aromatic-Based Cycle (predominantly on ZSM-5)
In the aromatic-based cycle, methylbenzenes trapped within the catalyst pores serve as the primary hydrocarbon pool species.[4] This cycle is responsible for the formation of both ethylene and propylene. The key steps involve:
-
Methylation: this compound or its dehydrated product, dimethyl ether (DME), methylates the aromatic rings of the trapped methylbenzenes, forming higher methylated benzene derivatives.
-
Dealkylation/Side-chain Growth and Cracking: The polymethylated aromatics can undergo dealkylation to release olefins, or the side chains can grow and subsequently crack to produce ethylene and propylene.[5]
The Olefin-Based Cycle (predominant on SAPO-34)
The olefin-based cycle involves the methylation and subsequent cracking of olefinic species within the hydrocarbon pool.[4] This cycle is the primary route for the production of propylene and higher olefins. The main steps are:
-
Olefin Methylation: Light olefins are successively methylated by this compound or DME to form larger olefins.
-
Cracking: The larger olefinic intermediates undergo cracking to yield smaller, more valuable olefins like propylene.
The prevalence of each cycle is highly dependent on the catalyst's topology and acidity. The cage-like structure of SAPO-34 favors the olefin-based cycle due to shape selectivity, which restricts the formation and diffusion of bulkier aromatic intermediates.[1] In contrast, the channel system of ZSM-5 can accommodate the larger aromatic species required for the aromatic-based cycle.[3]
Key Catalysts: SAPO-34 and ZSM-5
The choice of catalyst is critical in determining the product selectivity and overall efficiency of the MTO process.
-
SAPO-34: This silicoaluminophosphate catalyst, with its chabazite (CHA) topology, is renowned for its high selectivity towards light olefins, particularly ethylene and propylene.[6] Its small pore openings (3.8 Å) and interconnected cage structure effectively suppress the formation of larger aromatic molecules, thus favoring the olefin-based cycle.[6] However, this confinement also leads to rapid deactivation due to the accumulation of coke precursors.[5]
-
ZSM-5: This aluminosilicate zeolite possesses a three-dimensional channel system with medium-sized pores (around 5.5 Å). It is more robust than SAPO-34 and exhibits a longer catalyst lifetime.[7] ZSM-5 operates predominantly through the dual-cycle mechanism, producing a broader range of hydrocarbons, including a higher proportion of propylene and aromatics, compared to SAPO-34.[3]
Data Presentation
Table 1: Product Distribution in MTO over SAPO-34 at Different Temperatures
| Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Propylene Selectivity (%) | Butene Selectivity (%) | C5+ Selectivity (%) | Reference |
| 400 | ~100 | ~35 | ~45 | ~15 | ~5 | [6] |
| 450 | ~100 | ~40 | ~40 | ~15 | ~5 | [6] |
| 500 | ~100 | ~45 | ~35 | ~12 | ~8 | [6] |
Reaction Conditions: Atmospheric pressure, WHSV = 1 gMeOH gCat-1 h-1, this compound diluted with 20 wt% water.
Table 2: Influence of Weight Hourly Space Velocity (WHSV) on Product Selectivity over ZSM-5
| WHSV (h-1) | This compound Conversion (%) | Ethylene Selectivity (%) | Propylene Selectivity (%) | Aromatics Selectivity (%) | Reference |
| 4.23 | >99 | 10-15 | 30-40 | 20-30 | [3] |
| 10 | ~95 | 15-20 | 25-35 | 15-25 | [8] |
| 20 | ~80 | 20-25 | 20-30 | 10-20 | [8] |
Reaction Conditions: 450 °C, atmospheric pressure.
Table 3: Catalyst Lifetime and Coke Deposition
| Catalyst | Typical Lifetime (h) | Coke Content at Deactivation (wt%) | Reference |
| SAPO-34 | 2 - 10 | 10 - 20 | [5][9] |
| ZSM-5 | > 100 | 5 - 15 | [7] |
Note: Catalyst lifetime is highly dependent on reaction conditions such as temperature, WHSV, and feed composition.
Table 4: Acidity of SAPO-34 and ZSM-5 Catalysts from NH3-TPD
| Catalyst | Weak Acid Sites (mmol NH3/g) | Strong Acid Sites (mmol NH3/g) | Total Acidity (mmol NH3/g) | Reference |
| SAPO-34 | 0.3 - 0.6 | 0.1 - 0.3 | 0.4 - 0.9 | [10][11] |
| H-ZSM-5 | 0.1 - 0.3 | 0.2 - 0.5 | 0.3 - 0.8 | [10][12] |
Note: The distribution and strength of acid sites can vary significantly based on the synthesis method and Si/Al ratio.
Experimental Protocols
Catalyst Synthesis
1. SAPO-34 Synthesis (Hydrothermal Method)
-
Precursors: Aluminum isopropoxide (Al(OiPr)3), phosphoric acid (H3PO4), tetraethoxysilane (TEOS), and tetraethylammonium hydroxide (TEAOH) as the structure-directing agent (SDA).
-
Procedure:
-
A mixture of H3PO4 and deionized water is prepared.
-
Al(OiPr)3 is slowly added to the phosphoric acid solution under vigorous stirring to form a homogeneous gel.
-
TEOS is added to the gel, followed by the addition of TEAOH.
-
The final gel composition is typically in the molar ratio of 1.0 Al2O3 : 1.0 P2O5 : 0.4 SiO2 : 2.0 TEAOH : 40 H2O.
-
The gel is transferred to a Teflon-lined stainless-steel autoclave and heated at 180-200 °C for 24-48 hours.
-
The solid product is recovered by centrifugation, washed with deionized water until the pH is neutral, and dried at 100-120 °C overnight.
-
The as-synthesized catalyst is calcined in air at 550-600 °C for 4-6 hours to remove the organic SDA.
-
2. ZSM-5 Synthesis (Hydrothermal Method)
-
Precursors: Sodium aluminate (NaAlO2), fumed silica (SiO2), sodium hydroxide (NaOH), and tetrapropylammonium bromide (TPABr) as the SDA.
-
Procedure:
-
A sodium aluminate solution is prepared by dissolving NaAlO2 and NaOH in deionized water.
-
Fumed silica is gradually added to the solution under intense stirring to form a uniform gel.
-
An aqueous solution of TPABr is then added to the gel.
-
The final gel composition is typically in the molar ratio of 30 SiO2 : 1 Al2O3 : 3 Na2O : 6 TPABr : 1200 H2O.
-
The gel is transferred to a stainless-steel autoclave and crystallized at 160-180 °C for 48-72 hours.
-
The product is filtered, washed thoroughly with deionized water, and dried at 110 °C.
-
To obtain the acidic H-form, the as-synthesized Na-ZSM-5 is ion-exchanged with an ammonium nitrate (NH4NO3) solution, followed by calcination in air at 550 °C for 5 hours.
-
Catalyst Characterization
1. Ammonia Temperature-Programmed Desorption (NH3-TPD)
-
Objective: To determine the total acidity and the distribution of acid strength (weak and strong acid sites) of the catalyst.
-
Procedure:
-
A known weight of the catalyst (e.g., 100 mg) is loaded into a quartz reactor.
-
The sample is pretreated in a flow of inert gas (e.g., He or Ar) at a high temperature (e.g., 550 °C) for 1 hour to remove adsorbed water and impurities.
-
The sample is cooled to a lower temperature (e.g., 100 °C).
-
A gas mixture containing ammonia (e.g., 5% NH3 in He) is passed over the catalyst until saturation is reached.
-
The sample is then purged with an inert gas to remove physisorbed ammonia.
-
The temperature is linearly increased (e.g., 10 °C/min) while the concentration of desorbed ammonia in the effluent gas is monitored by a thermal conductivity detector (TCD).
-
The resulting TPD profile shows desorption peaks at different temperatures, corresponding to acid sites of varying strengths. The area under the peaks is proportional to the amount of acid sites.[10]
-
2. Thermogravimetric Analysis (TGA) of Coked Catalysts
-
Objective: To quantify the amount of coke deposited on the catalyst during the MTO reaction.
-
Procedure:
-
A small amount of the coked catalyst (e.g., 10-20 mg) is placed in the TGA crucible.
-
The sample is heated in an inert atmosphere (e.g., N2) to a temperature sufficient to remove any adsorbed volatiles (e.g., 200 °C).
-
The atmosphere is then switched to an oxidizing gas (e.g., air).
-
The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
The weight loss observed during the combustion of coke in air is used to calculate the coke content.[13]
-
MTO Reaction Studies
1. Fixed-Bed Reactor Setup
-
Apparatus: A continuous-flow fixed-bed reactor system, typically made of quartz or stainless steel.
-
Procedure:
-
A specific amount of catalyst (e.g., 0.5-1.0 g), pelletized and sieved to a desired particle size (e.g., 20-40 mesh), is loaded into the reactor.[3]
-
The catalyst is pretreated in situ under a flow of inert gas (e.g., N2) at a high temperature (e.g., 550 °C) for a specified duration.[3]
-
The reactor is then cooled to the desired reaction temperature (e.g., 400-500 °C).
-
A feed stream of this compound, often diluted with an inert gas (e.g., N2) or water, is introduced into the reactor at a controlled weight hourly space velocity (WHSV).[3]
-
The reactor effluent is passed through a condenser to separate the liquid products (water and unreacted this compound).
-
The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the product distribution.[14]
-
Mandatory Visualization
Caption: The Dual-Cycle mechanism of the MTO process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of this compound-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review of this compound-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA05195A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Characterization of C5-C7 alkenes in gasoline from this compound to olefins process using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing HPLC Grade Methanol as a Mobile Phase Component: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of High-Performance Liquid Chromatography (HPLC) grade methanol as a mobile phase component. This compound is a versatile and widely used organic solvent in reversed-phase HPLC due to its polarity, miscibility with water, and ability to provide unique selectivity for a broad range of analytes.[1][2][3] These notes are intended to guide researchers in developing robust and reproducible HPLC methods for pharmaceutical analysis, natural product screening, and quality control applications.
Properties and Considerations of HPLC Grade this compound
This compound is a polar protic solvent that offers distinct advantages in HPLC separations. Its ability to act as a hydrogen bond donor can influence the retention and selectivity of polar analytes.[4] When compared to acetonitrile, another common organic modifier, this compound has a higher viscosity and a higher UV cutoff (around 205 nm).[5] The higher viscosity of this compound-water mixtures can lead to higher backpressure, a factor to consider during method development.[5] However, this compound is often more cost-effective and can offer alternative selectivity, making it a valuable tool in the chromatographer's arsenal.[6]
Key Considerations for Using this compound:
-
Elution Strength: In reversed-phase HPLC, this compound generally has a slightly lower elution strength than acetonitrile when mixed with water.[7] This means that to achieve similar retention times as an acetonitrile-based method, a higher proportion of this compound in the mobile phase may be required.[3]
-
Selectivity: The chemical properties of this compound can lead to different elution orders and improved separation of certain compounds compared to acetonitrile.[7] It is highly recommended to screen both solvents during method development to optimize selectivity.[8]
-
Pressure: this compound-water mixtures are more viscous than acetonitrile-water mixtures, which can result in higher system backpressure.[7] This is an important consideration, especially when using small particle size columns or high flow rates.
-
UV Detection: this compound has a higher UV cutoff than acetonitrile, which may limit its use for detecting analytes at very low UV wavelengths (<210 nm).[4]
-
Buffer Compatibility: this compound is generally compatible with a wide range of buffers used in HPLC. However, the solubility of buffer salts can decrease at high organic concentrations, potentially leading to precipitation. It is crucial to ensure buffer solubility in the highest this compound concentration used in the gradient.
Experimental Protocols
General Protocol for Mobile Phase Preparation
This protocol outlines the fundamental steps for preparing a this compound-based mobile phase for HPLC analysis.
Materials:
-
HPLC grade this compound
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Buffer salts or additives (if required), HPLC grade
-
0.45 µm or 0.22 µm membrane filters (solvent compatible)
-
Clean, dedicated glass solvent bottles
-
Graduated cylinders or volumetric flasks
-
Sonicator or vacuum degassing system
Procedure:
-
Solvent Selection: Ensure all solvents are of HPLC grade to minimize impurities that can interfere with the analysis.[9]
-
Aqueous Phase Preparation (if applicable):
-
Accurately weigh the required amount of buffer salts or additives.
-
Dissolve the salts in HPLC grade water in a volumetric flask.
-
Adjust the pH of the buffer solution as required using appropriate acids or bases.
-
-
Mixing:
-
For isocratic elution, precisely measure the required volumes of this compound and the aqueous phase separately using graduated cylinders or volumetric flasks.[10]
-
Combine the measured volumes in a clean solvent bottle.
-
For gradient elution, prepare the individual mobile phase components (e.g., Mobile Phase A: aqueous buffer, Mobile Phase B: this compound) in separate, clearly labeled bottles.
-
-
Filtration: Filter the prepared mobile phase(s) through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the HPLC system or column.[9]
-
Degassing: Degas the mobile phase(s) to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline instability and inaccurate results.[9] Common degassing methods include sonication for 15-20 minutes or vacuum filtration. Many modern HPLC systems have in-line degassers.
-
Labeling and Storage: Clearly label the solvent bottle with the composition of the mobile phase and the date of preparation. Aqueous mobile phases, especially those containing buffers, should be prepared fresh daily to prevent microbial growth.
Application Examples and Quantitative Data
The following sections provide specific application examples demonstrating the use of this compound in HPLC, complete with experimental protocols and quantitative data.
Analysis of Water-Soluble Vitamins
This application note details a method for the simultaneous determination of several water-soluble vitamins using a this compound gradient.
Experimental Protocol:
| Parameter | Condition |
| System: | Agilent 1290 UHPLC |
| Column: | Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm |
| Mobile Phase A: | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B: | 100% this compound |
| Gradient: | Combined isocratic and linear gradient |
| Flow Rate: | Not specified |
| Column Temperature: | 30°C |
| Detection: | Diode Array Detector (DAD) at 280 nm |
| Injection Volume: | Not specified |
Source: Adapted from a study on the concurrent analysis of seven water-soluble vitamins.[11]
Quantitative Data: Retention Times of Water-Soluble Vitamins
| Analyte | Retention Time (min) |
| Vitamin C (Ascorbic Acid) | ~2.5 |
| Vitamin B1 (Thiamine) | ~4.0 |
| Vitamin B6 (Pyridoxine) | ~7.5 |
| Vitamin B5 (Pantothenic Acid) | ~12.0 |
| Vitamin B9 (Folic Acid) | ~15.5 |
| Vitamin B2 (Riboflavin) | ~20.0 |
| Vitamin B12 (Cyanocobalamin) | ~23.0 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column used.
Separation of Polyphenols in Wine
This protocol describes a gradient HPLC method for the separation of various polyphenolic compounds commonly found in wine.
Experimental Protocol:
| Parameter | Condition |
| System: | HPLC with DAD or UV detector |
| Column: | C18 reversed-phase column |
| Mobile Phase A: | 2% (v/v) Acetic Acid in Water |
| Mobile Phase B: | This compound |
| Gradient: | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 40 | |
| 45 | |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Detection: | 278 nm, 306 nm, and 370 nm |
| Injection Volume: | 20 µL |
Source: Adapted from a study on the HPLC determination of twelve polyphenols in wine.[12]
Quantitative Data: Retention Times of Polyphenols
| Analyte | Retention Time (min) |
| Gallic Acid | ~5.2 |
| Catechin | ~10.8 |
| Caffeic Acid | ~14.5 |
| Syringic Acid | ~16.2 |
| p-Coumaric Acid | ~19.8 |
| Ferulic Acid | ~22.1 |
| Rutin | ~25.5 |
| Resveratrol | ~29.3 |
| Quercetin | ~33.7 |
| Cinnamic Acid | ~36.4 |
| Hesperidin | ~38.9 |
Note: Retention times are approximate and can vary based on the specific HPLC system and column.
Analysis of Corticosteroids
This application note provides a method for the separation of corticosteroids using a this compound-containing mobile phase.
Experimental Protocol:
| Parameter | Condition |
| System: | HPLC with UV detector |
| Column: | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase: | 70% DI Water with 0.1% Formic Acid / 30% Acetonitrile (Note: This example uses a mix, this compound can be substituted to alter selectivity) |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 40°C |
| Detection: | UV at 254 nm |
| Injection Volume: | 1 µL |
Source: Adapted from an application note on the separation and analysis of steroids.[13] A related study on prednisolone used a mobile phase of this compound/tetrahydrofuran/water (20:10:70) for improved separation.[6][14]
Quantitative Data: Example Chromatographic Data for Corticosteroid Separation
| Analyte | Retention Time (min) | Resolution (Rs) |
| Prednisolone | ~6.5 | - |
| Cortisone | ~7.2 | 2.1 |
| Dexamethasone | ~8.9 | 4.5 |
Note: Data is illustrative. Actual retention times and resolution will depend on the specific column and mobile phase composition used. For instance, substituting this compound for acetonitrile would alter these values. A study on prednisolone and its impurity achieved a resolution of 2.3 using a this compound-containing mobile phase.[6][14]
Visualized Workflows and Logic
Experimental Workflow for Mobile Phase Preparation
Caption: Workflow for preparing an HPLC mobile phase with this compound.
Logic Diagram for this compound as a Mobile Phase Component
Caption: Factors to consider when choosing this compound for an HPLC mobile phase.
References
- 1. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 3. Q: If I switch to this compound, do the retention times change? Also, is it possible to continue using the same column? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. keypublishing.org [keypublishing.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Methanol Applications in Reversed-Phase Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of methanol as a mobile phase component in reversed-phase liquid chromatography (RPLC). It is intended to guide researchers, scientists, and drug development professionals in method development, optimization, and troubleshooting.
Application Notes
Overview of this compound in RPLC
This compound is a widely used organic modifier in reversed-phase liquid chromatography, often used in combination with water and buffer solutions to form the mobile phase.[1][2] Its protic nature and hydrogen bonding capability offer unique selectivity compared to aprotic solvents like acetonitrile.[3][4] The choice between this compound and acetonitrile is a critical step in method development, as it can significantly impact retention, selectivity, and peak shape.[4][5] this compound is also a more cost-effective and readily available solvent compared to acetonitrile, which can be prone to supply shortages.[3][6]
Key Properties of this compound vs. Acetonitrile
Understanding the fundamental differences between this compound and acetonitrile is crucial for selecting the appropriate solvent for a given separation. A summary of their key properties is presented in Table 1.
| Property | This compound (MeOH) | Acetonitrile (ACN) | Significance in RPLC |
| Elution Strength | Lower | Higher | Acetonitrile generally leads to shorter retention times at the same concentration in water.[3][4] To achieve similar retention times with this compound, a higher concentration of the organic modifier is typically required.[1][7] |
| Selectivity | Protic solvent, capable of hydrogen bonding.[3][4] Offers different selectivity, sometimes reversing elution order compared to ACN.[4][5] | Aprotic solvent with a strong dipole moment.[4] | The choice of solvent is a powerful tool for optimizing selectivity during method development.[4] Switching from ACN to MeOH can resolve co-eluting peaks.[4] |
| System Backpressure | Higher viscosity when mixed with water, leading to higher backpressure.[3][5] | Lower viscosity when mixed with water, resulting in lower backpressure.[4][8] | Higher backpressure with this compound may limit the flow rate, especially with smaller particle size columns.[3] |
| UV Cutoff | ~205 nm | ~190 nm | Acetonitrile is preferred for applications requiring low UV detection wavelengths.[4][8] Using HPLC-grade this compound is important to minimize UV absorbance and potential ghost peaks.[3][5] |
| Mixing with Water | Exothermic reaction, which has a degassing effect.[9] | Endothermic reaction, which can lead to bubble formation as the mixture returns to room temperature.[1][9] | Mobile phases prepared with this compound require less rigorous degassing compared to those with acetonitrile.[9] |
| Peak Shape | Can improve peak shape for acidic or phenolic compounds by reducing tailing through hydrogen bonding.[3] | Typically provides sharper peaks for neutral or hydrophobic compounds on silica-based columns.[3][5] | The choice of solvent can be critical for achieving symmetrical peaks, especially for ionizable compounds. |
| Cost and Availability | Less expensive and generally more available.[6] | More expensive and subject to supply fluctuations.[3] | This compound is a practical alternative to acetonitrile, especially for routine analyses and large-scale purifications. |
Impact on Chromatographic Performance
1.3.1. Retention Time: The concentration of this compound in the mobile phase directly influences the retention time of analytes. Increasing the percentage of this compound reduces the polarity of the mobile phase, leading to a decrease in the retention of nonpolar analytes in RPLC.[10][11] A general rule of thumb is that a 10% increase in the organic modifier concentration can lead to a two- to three-fold decrease in retention time.[11]
1.3.2. Selectivity: this compound's ability to act as a hydrogen bond donor gives it different selectivity compared to acetonitrile.[3][4] This can be particularly advantageous for the separation of compounds with polar functional groups, such as phenols and carboxylic acids. In some cases, the elution order of compounds can be reversed when switching from an acetonitrile-based mobile phase to a this compound-based one, providing a powerful tool for method development.[4][5]
1.3.3. Peak Shape: this compound can sometimes improve the peak shape of acidic or phenolic compounds by minimizing undesirable interactions with the silica stationary phase that can cause tailing.[3] However, for some aromatic compounds on polystyrene-based columns, this compound-based mobile phases may lead to broader peaks compared to acetonitrile.[5] The sample solvent composition also plays a crucial role; injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% this compound) can lead to peak distortion.[12][13]
Experimental Protocols
Protocol for Mobile Phase Preparation (this compound/Water)
This protocol describes the preparation of a simple this compound/water mobile phase, which is common in RPLC.
Materials:
-
HPLC-grade water
-
Graduated cylinders or volumetric flasks
-
Clean, appropriate mobile phase reservoir bottle
-
0.45 µm or 0.22 µm membrane filter for filtration[14]
Procedure:
-
Measure the required volumes: Using a clean graduated cylinder or volumetric flask, accurately measure the desired volumes of this compound and water. For example, to prepare 1 L of a 70:30 (v/v) this compound/water mobile phase, measure 700 mL of this compound and 300 mL of water.[15] It is recommended to measure the components separately before mixing to ensure accuracy due to potential volume contraction.[14]
-
Mix the solvents: Combine the measured this compound and water in a clean mobile phase reservoir bottle.
-
Thoroughly mix: Swirl the mixture gently to ensure homogeneity. The mixing of this compound and water is an exothermic process, which aids in degassing.[9]
-
Filter the mobile phase: Filter the prepared mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the HPLC system.[14][16]
-
Degas the mobile phase (if necessary): While the exothermic mixing of this compound and water helps in degassing, further degassing using methods like sonication or helium sparging can be performed to prevent bubble formation in the pump.[17][18]
-
Label the reservoir: Clearly label the mobile phase reservoir with its composition and date of preparation.
Protocol for Mobile Phase Preparation (this compound/Buffer)
This protocol outlines the preparation of a buffered mobile phase using this compound, which is often required for the analysis of ionizable compounds.
Materials:
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
pH meter
-
Graduated cylinders or volumetric flasks
-
Clean, appropriate mobile phase reservoir bottle
-
0.45 µm or 0.22 µm membrane filter[14]
Procedure:
-
Prepare the aqueous buffer solution:
-
Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water to the desired concentration (e.g., 20 mM phosphate buffer).[19]
-
Adjust the pH of the aqueous buffer to the target value using a suitable acid or base while monitoring with a calibrated pH meter.[19][20]
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.[15][16]
-
-
Measure the required volumes: Accurately measure the desired volumes of the prepared aqueous buffer and this compound. For example, to prepare 1 L of an 80:20 (v/v) this compound/buffer mobile phase, measure 800 mL of this compound and 200 mL of the prepared buffer.[16]
-
Mix the solvents: It is generally recommended to add the organic solvent (this compound) to the aqueous buffer to reduce the risk of salt precipitation.[17] Combine the measured volumes in a clean mobile phase reservoir bottle.
-
Check for precipitation: After mixing, visually inspect the mobile phase for any signs of buffer salt precipitation. If precipitation occurs, the mobile phase is not suitable for use. Buffer precipitation is more likely at high organic solvent concentrations.[19]
-
Thoroughly mix and degas: Swirl the mixture to ensure homogeneity and degas if necessary.[16]
-
Label the reservoir: Label the mobile phase reservoir with its complete composition, including buffer concentration and pH, and the date of preparation.
General Protocol for RPLC Method Development Using this compound
This protocol provides a systematic approach to developing an RPLC method using this compound as the organic modifier.
1. Initial Conditions Selection:
-
Column: Start with a common RPLC column, such as a C18 or C8 column.[10]
-
Mobile Phase: Begin with a simple binary mobile phase of this compound and water.[21] If the analytes are ionizable, use a buffered mobile phase with a pH that ensures the analytes are in a single, non-ionized form (generally 2 pH units away from the pKa).[11]
-
Elution Mode: For samples with a wide range of polarities, start with a gradient elution from a low to a high concentration of this compound.[21] For simpler mixtures, an isocratic elution may be sufficient.
2. Optimization of this compound Concentration:
-
Gradient Run: Perform an initial broad gradient run (e.g., 5% to 95% this compound over 20-30 minutes) to determine the approximate elution conditions for all analytes.
-
Isocratic Runs: Based on the retention times from the gradient run, perform a series of isocratic runs with varying this compound concentrations to optimize the separation.[10] Aim for retention factors (k) between 2 and 10 for all peaks of interest.[11]
3. Selectivity Optimization:
-
If co-elution or poor resolution persists after optimizing the this compound concentration, consider the following:
-
Switching to Acetonitrile: Evaluate an acetonitrile-based mobile phase to see if it provides better selectivity.[4][5]
-
Ternary Mobile Phase: A mixture of this compound, acetonitrile, and water/buffer can be used to fine-tune selectivity.[4]
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity.[19]
-
4. System Parameter Optimization:
-
Once satisfactory selectivity is achieved, optimize other parameters such as flow rate and column temperature to improve efficiency and reduce analysis time.[21][22]
Visualizations
Caption: A general experimental workflow for reversed-phase liquid chromatography.
Caption: Decision tree for selecting between this compound and acetonitrile in RPLC.
Caption: Relationship between this compound concentration and analyte retention in RPLC.
References
- 1. 7 Key Differences in the Use of this compound and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Differences Between Using Acetonitrile and this compound for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 15. nacalai.com [nacalai.com]
- 16. hplc.eu [hplc.eu]
- 17. welch-us.com [welch-us.com]
- 18. mastelf.com [mastelf.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Preparation of Mobile Phase: Significance and symbolism [wisdomlib.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Methanol as a Solvent for Recrystallization and Purification of Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methanol as a solvent in the recrystallization and purification of chemical compounds. It is intended to serve as a comprehensive guide for laboratory personnel in research, development, and quality control settings.
Introduction to Recrystallization with this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[2][3] An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[4] this compound (CH₃OH) is a versatile and widely used solvent for the recrystallization of a variety of organic compounds due to its polar nature and ability to dissolve many polar organic molecules. Its relatively low boiling point (64.7 °C) facilitates its removal from the purified crystals.[5]
This compound is often used as a single solvent or in a binary mixture, most commonly with water. A this compound-water solvent pair can be particularly effective, where this compound acts as the primary solvent for the organic compound, and water is added as an anti-solvent to reduce the solubility of the compound upon cooling, thereby inducing crystallization.[6][7]
Properties of this compound as a Recrystallization Solvent
Understanding the physicochemical properties of this compound is crucial for its effective and safe use in recrystallization.
| Property | Value |
| Molecular Formula | CH₄O |
| Molecular Weight | 32.04 g/mol |
| Boiling Point | 64.7 °C |
| Melting Point | -97.6 °C |
| Density | 0.792 g/cm³ |
| Polarity | Polar Protic |
Advantages of this compound:
-
Good Solubilizing Power: Its polarity allows it to dissolve a wide range of polar organic compounds.
-
Volatility: The low boiling point of this compound allows for easy removal from the purified crystals during the drying process.
-
Miscibility with Water: this compound is fully miscible with water, making it ideal for use in binary solvent systems to fine-tune the solvent polarity and solubility characteristics.[6]
Disadvantages of this compound:
-
Toxicity: this compound is toxic if ingested, inhaled, or absorbed through the skin. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Flammability: this compound is a flammable liquid and poses a fire risk. Sources of ignition should be strictly avoided in the laboratory.
Data Presentation: Solubility of Compounds in this compound
The selection of a suitable recrystallization solvent is predicated on the temperature-dependent solubility of the compound to be purified. The following tables provide solubility data for representative organic compounds in this compound at various temperatures.
Table 1: Solubility of Acetanilide in this compound
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 18.5 |
| 60 | 59.2 |
Table 2: Solubility of Salicylic Acid in this compound
| Temperature (°C) | Solubility (mol/L) |
| 10 | - |
| 25 | 2.56 |
| 50 | - |
Note: Specific solubility values at 10°C and 50°C were not found in the search results, but the general trend is increasing solubility with temperature.[2][11][12]
Table 3: Solubility of Cholesterol in this compound
| Temperature (°C) | Mole Fraction Solubility (x10³) |
| 20 | 1.8 |
| 25 | 2.2 |
| 30 | 2.7 |
| 35 | 3.3 |
| 40 | 4.0 |
| 45 | 4.8 |
Experimental Protocols
4.1. General Protocol for Recrystallization from a Single Solvent (this compound)
This protocol outlines the fundamental steps for purifying a solid compound using this compound as the sole recrystallization solvent.
Materials:
-
Impure solid compound
-
This compound (reagent grade or higher)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of this compound and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot this compound until the solid just dissolves. Avoid adding an excess of solvent to maximize the recovery of the purified compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any solid particles that are not part of the desired compound.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining soluble impurities.
-
Drying: Dry the crystals on a watch glass or in a desiccator to remove all traces of this compound. The purity of the final product can be assessed by techniques such as melting point determination or HPLC analysis.[18]
4.2. Protocol for Recrystallization from a this compound-Water Solvent Pair
This protocol is suitable for compounds that are highly soluble in this compound at room temperature, making a single-solvent recrystallization inefficient.
Materials:
-
Same as in section 4.1, with the addition of deionized water.
Procedure:
-
Dissolution: Dissolve the impure solid in a minimum amount of hot this compound in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the this compound solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot this compound to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold this compound-water mixture (using the same ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals.
4.3. Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of the recrystallized compound.[3][18][19]
General HPLC Method:
-
Sample Preparation: Prepare a standard solution of the pure compound and a solution of the recrystallized compound in a suitable solvent (e.g., this compound or acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for a wide range of organic compounds.
-
Mobile Phase: A mixture of this compound and water or acetonitrile and water is often employed. The composition can be isocratic (constant) or a gradient (varied over time).
-
Detection: UV detection at a wavelength where the compound of interest has strong absorbance is typical.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the recrystallized sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
4.4. Calculation of Percent Recovery
The efficiency of the recrystallization process is evaluated by calculating the percent recovery.[20][21][22]
Formula:
Percent Recovery (%) = (mass of pure compound / mass of impure compound) x 100
Example Calculation:
If you start with 5.0 g of an impure compound and obtain 3.5 g of pure, dry crystals after recrystallization, the percent recovery would be:
(3.5 g / 5.0 g) x 100 = 70%
A lower than expected percent recovery can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[23]
Visualizations
Caption: Workflow for single-solvent recrystallization.
Caption: this compound-water solvent pair recrystallization.
Caption: Logic flow for HPLC purity assessment.
Safety Precautions
This compound is a hazardous chemical, and strict safety protocols must be followed.
-
Handling: Always handle this compound in a certified chemical fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Fire Safety: this compound is flammable. Ensure there are no open flames or spark sources in the vicinity. Have a fire extinguisher readily accessible.
-
Storage: Store this compound in a flammable liquids cabinet, away from oxidizing agents.
-
Waste Disposal: Dispose of this compound-containing waste in appropriately labeled hazardous waste containers.
By adhering to these guidelines and protocols, researchers can safely and effectively utilize this compound for the recrystallization and purification of a wide range of chemical compounds.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pure.ul.ie [pure.ul.ie]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. homework.study.com [homework.study.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of Cholesterol in some alcohols from 293.15 to 318.15 K | Semantic Scholar [semanticscholar.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Item - Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K - American Chemical Society - Figshare [acs.figshare.com]
- 16. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. brainly.com [brainly.com]
- 21. ck12.org [ck12.org]
- 22. youtube.com [youtube.com]
- 23. reddit.com [reddit.com]
Application Notes and Protocols: Methanol-to-Olefins (MTO) Reaction over ZSM-5 and SAPO-34 Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methanol-to-Olefins (MTO) process is a vital technology for producing light olefins, such as ethylene and propylene, from non-petroleum feedstocks like natural gas, coal, and biomass.[1][2] This process relies heavily on the performance of solid-acid catalysts, with ZSM-5 and SAPO-34 being two of the most extensively studied and commercially significant catalysts.[3][4] ZSM-5, a high-silica zeolite with a 10-membered ring pore structure, is known for its high stability and propylene selectivity.[5][6] In contrast, SAPO-34, a silicoaluminophosphate molecular sieve with an 8-membered ring pore opening, exhibits exceptional selectivity towards ethylene and propylene but suffers from rapid deactivation due to coke deposition.[7][8]
This document provides a detailed overview of the MTO reaction over ZSM-5 and SAPO-34 catalysts, including comparative data on their physicochemical properties and catalytic performance, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of the reaction mechanisms and experimental workflows.
Data Presentation: Catalyst Properties and Performance
The following tables summarize the key quantitative data for ZSM-5 and SAPO-34 catalysts in the MTO reaction, facilitating a direct comparison of their properties and performance.
Table 1: Physicochemical Properties of ZSM-5 and SAPO-34 Catalysts
| Property | ZSM-5 | SAPO-34 |
| Framework Type | MFI | CHA |
| Pore Opening | 10-membered ring (5.3 x 5.6 Å, 5.1 x 5.5 Å)[5][6] | 8-membered ring (3.8 x 3.8 Å)[9] |
| Cage/Channel Structure | Intersecting straight and sinusoidal channels[5] | Large CHA cages (9.4 Å in diameter) connected by small pores[9] |
| Si/Al Ratio | Typically 25 - 1000 | N/A (silicoaluminophosphate) |
| Surface Area (m²/g) | ~300 - 500 | ~500 - 700[9][10] |
| Micropore Volume (cm³/g) | ~0.15 - 0.20 | ~0.20 - 0.30[10] |
| Acidity | Strong Brønsted acid sites[5] | Moderate Brønsted acid sites[1][8] |
Table 2: MTO Reaction Conditions and Catalytic Performance of ZSM-5 and SAPO-34
| Parameter | ZSM-5 | SAPO-34 |
| Typical Reaction Temperature (°C) | 400 - 550[11] | 350 - 500[7][8] |
| This compound WHSV (h⁻¹) | 1 - 10 | 1 - 5[9] |
| This compound Conversion (%) | > 99 | > 99[7] |
| Catalyst Lifetime | Longer lifetime[12] | Shorter lifetime, rapid deactivation[7][8] |
| Ethylene Selectivity (%) | 5 - 15 | 35 - 50[8][9] |
| Propylene Selectivity (%) | 30 - 50[5] | 30 - 45[8][9] |
| Butene Selectivity (%) | 10 - 20 | 5 - 15 |
| Aromatics Selectivity (%) | 10 - 30[13] | < 1[13] |
| Coke Formation | Slower, primarily on external surface[5][14] | Faster, primarily inside pores and cages[14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of ZSM-5 and SAPO-34 catalysts and the evaluation of their performance in the MTO reaction.
Protocol 1: Hydrothermal Synthesis of ZSM-5 Catalyst
1. Preparation of the Synthesis Gel: a. Dissolve sodium hydroxide in deionized water. b. Add aluminum sulfate octadecahydrate to the sodium hydroxide solution and stir until fully dissolved.[6] c. In a separate container, add tetrapropylammonium hydroxide (TPAOH) as the structure-directing agent (SDA) to deionized water.[6] d. Add the aluminum-containing solution to the TPAOH solution with vigorous stirring. e. Slowly add colloidal silica to the mixture under continuous stirring to form a homogeneous gel.[6] The final molar ratio of the gel is typically 1 Al₂O₃ : x SiO₂ : y TPAOH : z NaOH : w H₂O, where x, y, z, and w are adjusted to achieve the desired Si/Al ratio and crystallinity.
2. Hydrothermal Crystallization: a. Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. b. Place the autoclave in an oven and heat to 170-180°C for 24-72 hours.[6]
3. Product Recovery and Preparation: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. d. Dry the product at 100-120°C overnight. e. Calcine the dried powder in air at 550°C for 4-6 hours to remove the organic SDA and obtain the protonated form (H-ZSM-5).[12]
Protocol 2: Hydrothermal Synthesis of SAPO-34 Catalyst
1. Preparation of the Synthesis Gel: a. Mix deionized water, phosphoric acid (85 wt%), and pseudoboehmite (as the alumina source) under vigorous stirring.[15] b. In a separate beaker, dissolve the organic structure-directing agents, such as triethylamine (TEA) and/or diethylamine (DEA), in deionized water.[15] c. Add the SDA solution to the aluminum and phosphorus slurry. d. Slowly add a silica source (e.g., silica sol or fumed silica) to the mixture under continuous stirring to form a uniform gel. The typical molar composition of the gel is 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.4 SiO₂ : 2.0 TEA : 40 H₂O.[13]
2. Hydrothermal Crystallization: a. Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. b. Heat the autoclave in an oven at 180-200°C for 24-48 hours.[13]
3. Product Recovery and Preparation: a. After cooling the autoclave, recover the solid product by filtration or centrifugation. b. Wash the product thoroughly with deionized water. c. Dry the catalyst at 100-120°C overnight. d. Calcine the dried powder in air at 550-600°C for 4-6 hours to remove the templates.[13]
Protocol 3: Catalyst Characterization
1. X-ray Diffraction (XRD): a. Use a diffractometer with Cu Kα radiation to identify the crystalline phase and assess the crystallinity of the synthesized catalysts.[15] b. Scan the samples over a 2θ range of 5-50°.
2. N₂ Adsorption-Desorption: a. Degas the catalyst sample under vacuum at 300-350°C for several hours to remove adsorbed moisture and impurities.[5] b. Measure the N₂ adsorption-desorption isotherms at -196°C. c. Calculate the BET surface area, micropore volume, and pore size distribution from the isotherms.[5]
3. Ammonia Temperature-Programmed Desorption (NH₃-TPD): a. Pre-treat the catalyst sample in a flow of helium or nitrogen at 500-550°C to clean the surface.[12] b. Cool the sample to 100-150°C and saturate it with a flow of ammonia gas.[12] c. Purge the sample with an inert gas to remove physisorbed ammonia. d. Heat the sample at a constant rate (e.g., 10°C/min) and monitor the desorption of ammonia with a thermal conductivity detector (TCD) to determine the acidity (number and strength of acid sites).[12]
Protocol 4: MTO Catalytic Performance Evaluation
1. Reactor Setup: a. Use a continuous-flow fixed-bed reactor (typically a quartz or stainless-steel tube).[16] b. Place a specific amount of the catalyst (e.g., 0.1-1.0 g, pelletized and sieved to 20-40 mesh) in the center of the reactor, supported by quartz wool.[16]
2. Reaction Procedure: a. Activate the catalyst in situ by heating it to the reaction temperature (e.g., 450°C for ZSM-5, 400°C for SAPO-34) under a flow of an inert gas (e.g., N₂) for 1-2 hours.[16] b. Introduce a feed of this compound (often diluted with an inert gas like nitrogen) into the reactor at a controlled weight hourly space velocity (WHSV).[16] c. Maintain the reaction at the desired temperature and atmospheric pressure.
3. Product Analysis: a. Pass the reactor effluent through a cold trap to separate liquid and gaseous products.[16] b. Analyze the gaseous products (olefins, paraffins) online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and/or a thermal conductivity detector (TCD). c. Analyze the liquid products (water, unreacted this compound, aromatics) using a separate GC.
4. Data Calculation: a. Calculate this compound conversion based on the amount of unreacted this compound in the products. b. Determine the selectivity of each product as the weight or molar percentage of that product in the total products formed.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the MTO reaction over ZSM-5 and SAPO-34 catalysts.
Caption: Dual-cycle mechanism for the MTO reaction.
Caption: Workflow for MTO catalyst evaluation.
References
- 1. A review of this compound-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA05195A [pubs.rsc.org]
- 2. A review of this compound-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. State-of-the-art synthesis of SAPO-34 zeolites catalysts for this compound-to-olefin conversion [sciencex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. MTO Synthesis and Characterization of ZnAPO-34 and SAPO-34: Effect of Zn on the Acidity and Catalytic Activity in the MTO Reaction [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
Methanol as a Hydrogen Source in Fuel Cell Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing methanol as a hydrogen source in fuel cell technology. It is intended for researchers and scientists in the fields of renewable energy, catalysis, and electrochemistry. The content covers the fundamental principles, experimental setups, and performance evaluation methods for both direct this compound fuel cells (DMFCs) and reformed this compound fuel cells (RMFCs).
Introduction: this compound as a Hydrogen Carrier
This compound (CH₃OH) is a promising liquid hydrogen carrier for fuel cell applications due to its high hydrogen density, ease of storage and transportation at ambient conditions, and relatively low reforming temperature.[1][2] It can be produced from diverse feedstocks, including natural gas, coal, and renewable resources like biomass, positioning it as a transitional fuel towards a hydrogen economy.[3][4]
There are two primary approaches to utilizing this compound in fuel cells:
-
Direct this compound Fuel Cells (DMFCs): In DMFCs, a this compound-water solution is directly oxidized at the anode to produce protons, electrons, and carbon dioxide.[5][6] These fuel cells have a simpler design as they do not require a separate reforming unit.[7] However, they often exhibit lower efficiency due to this compound crossover through the polymer electrolyte membrane and slower anode kinetics.[6][8]
-
Reformed this compound Fuel Cells (RMFCs): Also known as indirect this compound fuel cells (IMFCs), these systems first convert this compound into a hydrogen-rich gas (reformate) in a process called this compound reforming.[9][10] The resulting hydrogen is then fed to a conventional proton-exchange membrane fuel cell (PEMFC). RMFCs generally achieve higher efficiencies and power densities compared to DMFCs.[10][11]
This compound Reforming Processes
The conversion of this compound to hydrogen is typically achieved through one of three main catalytic processes: this compound Steam Reforming (MSR), Partial Oxidation (POX), or Autothermal Reforming (ATR).[12][13]
-
This compound Steam Reforming (MSR): This is the most widely used method for producing high-purity hydrogen from this compound.[14][15] It is an endothermic reaction where this compound and water vapor react over a catalyst at temperatures between 200-350°C.[1][4]
-
Overall Reaction: CH₃OH + H₂O → CO₂ + 3H₂[9]
-
-
Partial Oxidation (POX): In this exothermic process, this compound reacts with a substoichiometric amount of oxygen.[13][16]
-
Overall Reaction: CH₃OH + 0.5O₂ → CO₂ + 2H₂[16]
-
-
Autothermal Reforming (ATR): ATR combines MSR and POX in a single reactor to create a thermally neutral process, eliminating the need for an external heat source.[13]
Application Notes
Catalyst Selection and Preparation for this compound Steam Reforming
Copper-based catalysts, particularly Cu/ZnO/Al₂O₃, are widely employed for MSR due to their high activity, selectivity, and relatively low cost.[14][17] The preparation method significantly influences the catalyst's performance.
Data Presentation: Comparison of Catalyst Preparation Methods for MSR
| Preparation Method | Key Features | Typical this compound Conversion (%) | H₂ Selectivity (%) | CO Concentration (ppm) | Reference(s) |
| Co-precipitation | High specific surface area, uniform component distribution. | >95 (at 250-300°C) | >99 | <1000 | [4] |
| Sol-Gel | Good thermal stability and mechanical strength. | 82.9 (at 200°C) | High | Low | [17] |
| Impregnation | Simpler preparation process. | Lower than co-precipitation | Variable | Higher | [4] |
Performance of Direct this compound Fuel Cells (DMFCs)
The performance of a DMFC is highly dependent on operating conditions such as this compound concentration, temperature, and catalyst loading.
Data Presentation: DMFC Performance under Various Conditions
| This compound Concentration (M) | Operating Temperature (°C) | Anode Catalyst Loading (mg/cm²) | Cathode Catalyst Loading (mg/cm²) | Peak Power Density (mW/cm²) | Reference(s) |
| 1.0 | 70 | 3.0 (PtRu) | 4.0 (Fe-N-C) | ~250 | [18] |
| 1.0 | 80 | Not specified | Not specified | ~10 | [5] |
| 0.5 - 1.0 | 50-70 | Not specified | Not specified | 37.15 - 42.56 | [19] |
| Not Specified | 90 | 2 g Pt/kW | Not specified | 120 | [7] |
Performance of Reformed this compound Fuel Cells (RMFCs)
RMFCs, which utilize a reformer to generate hydrogen, generally exhibit higher performance than DMFCs. The overall system efficiency depends on both the reformer and the fuel cell stack.
Data Presentation: RMFC System Performance
| Reforming Temperature (°C) | Fuel Cell Operating Temperature (°C) | This compound Conversion (%) | Current Density (A/cm²) at 0.6V | System Efficiency (%) | Reference(s) |
| 200 | 200 | >95 | 0.2 | 35-50 | [9][20] |
| 210 | 210 | >98 | 0.17 | Not Specified | [20] |
Experimental Protocols
Protocol for this compound Steam Reforming (MSR) Catalyst Testing
This protocol describes the procedure for evaluating the performance of a catalyst for hydrogen production from this compound steam reforming in a lab-scale fixed-bed reactor.
Materials and Equipment:
-
Fixed-bed reactor (Quartz or Stainless Steel)
-
Tubular furnace with temperature controller
-
Mass flow controllers (for gases like N₂, H₂)
-
High-performance liquid chromatography (HPLC) pump or syringe pump (for this compound-water mixture)
-
Vaporizer/preheater
-
Condenser/cold trap
-
Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and/or a Flame Ionization Detector (FID) for product analysis
-
Cu/ZnO/Al₂O₃ catalyst
-
This compound (reagent grade)
-
Deionized water
-
Inert gas (e.g., Nitrogen, Argon) for purging and as a carrier gas
-
Hydrogen gas for catalyst reduction
Procedure:
-
Catalyst Loading:
-
Load a known amount of the catalyst (e.g., 0.5 - 2.0 g) into the center of the reactor tube, securing it with quartz wool plugs.
-
-
Catalyst Reduction (Activation):
-
Purge the reactor with an inert gas (e.g., N₂) at a flow rate of 50-100 mL/min for 30 minutes to remove air.
-
Introduce a reducing gas mixture (e.g., 5-10% H₂ in N₂) at a flow rate of 50-100 mL/min.
-
Heat the reactor to the reduction temperature (typically 250-350°C) at a controlled rate (e.g., 5°C/min).
-
Hold at the reduction temperature for 2-4 hours.
-
Cool down the reactor to the desired reaction temperature under the inert gas flow.
-
-
This compound Steam Reforming Reaction:
-
Prepare a this compound-water mixture with a specific steam-to-carbon (S/C) molar ratio (e.g., 1.1 to 1.5).[12]
-
Set the furnace to the desired reaction temperature (e.g., 200-350°C).[4]
-
Start the inert gas flow (carrier gas) through the reactor.
-
Introduce the this compound-water mixture into the vaporizer/preheater using the liquid pump at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).
-
The vaporized feed mixture is then passed through the catalyst bed.
-
-
Product Analysis:
-
The gaseous product stream from the reactor outlet is passed through a condenser to separate unreacted water and this compound.
-
The dry reformate gas is then analyzed using an online gas chromatograph (GC).
-
Use the GC to determine the concentrations of H₂, CO, CO₂, and any unreacted this compound.
-
-
Data Calculation:
-
This compound Conversion (%):
-
Hydrogen Selectivity (%):
-
CO Selectivity (%):
-
Protocol for Performance Evaluation of a Direct this compound Fuel Cell (DMFC)
This protocol outlines the steps to measure the electrochemical performance of a DMFC.
Materials and Equipment:
-
Single-cell DMFC test fixture
-
Membrane Electrode Assembly (MEA)
-
Electronic load/potentiostat/galvanostat
-
Mass flow controller for air/oxygen
-
Liquid pump for this compound solution
-
Temperature controllers for the cell and fuel
-
This compound solution of known concentration (e.g., 1 M)
-
Humidifier for the cathode gas stream (optional)
-
CO₂ analyzer (for this compound crossover measurement)
Procedure:
-
Cell Assembly:
-
Carefully place the MEA between the anode and cathode flow field plates of the test fixture.
-
Ensure proper sealing with gaskets and tighten the cell to the recommended torque.
-
-
System Setup and Leak Check:
-
Connect the fuel and oxidant lines to the cell.
-
Connect the electronic load and thermocouples.
-
Perform a leak check on all connections.
-
-
Cell Conditioning:
-
Heat the cell to the desired operating temperature (e.g., 60-80°C).
-
Start the flow of the this compound solution to the anode at a specific flow rate.
-
Supply air or oxygen to the cathode at a controlled flow rate.
-
Operate the cell at a constant current density (e.g., 100 mA/cm²) for a period to activate the MEA until a stable voltage is achieved.
-
-
Polarization Curve Measurement:
-
Set the electronic load to record the cell voltage at various current densities.
-
Start at open-circuit voltage (OCV) and incrementally increase the current density, allowing the voltage to stabilize at each point before recording.
-
Continue until a desired maximum current density is reached or the cell voltage drops significantly.
-
Plot the cell voltage as a function of current density to obtain the polarization curve.
-
Plot the power density (Voltage x Current Density) as a function of current density to determine the peak power density.
-
-
This compound Crossover Measurement (Optional):
-
Connect a CO₂ analyzer to the cathode exhaust.
-
Measure the concentration of CO₂ in the cathode outlet stream. This CO₂ is a result of the permeated this compound reacting with oxygen at the cathode.[5]
-
The this compound crossover rate can be quantified based on the CO₂ concentration and the cathode gas flow rate.[6]
-
Visualizations
Caption: this compound Steam Reforming (MSR) chemical pathway.
Caption: Working principle of a Direct this compound Fuel Cell (DMFC).
Caption: Logical workflow of a Reformed this compound Fuel Cell (RMFC) system.
References
- 1. electrochem.org [electrochem.org]
- 2. This compound Reforming Processes for Fuel Cell Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis Research | Effective Cu/ZnO/Al2O3 Catalyst for this compound Production: Synthesis, Activation, Catalytic Performance, and Regeneration [lidsen.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound reformer - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. hydrogen.energy.gov [hydrogen.energy.gov]
- 19. chalcogen.ro [chalcogen.ro]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory-Scale Synthesis of Formaldehyde and Acetic Acid from Methanol
Introduction
Methanol serves as a critical C1 feedstock for the synthesis of fundamental chemicals. This document provides detailed application notes and experimental protocols for the laboratory-scale production of two key derivatives: formaldehyde and acetic acid. Formaldehyde is primarily produced via the catalytic oxidation of this compound, while acetic acid is synthesized through this compound carbonylation. These protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to reaction conditions, methodologies, and essential safety precautions.
Part 1: Synthesis of Formaldehyde from this compound by Catalytic Oxidation
Principle
In a laboratory setting, formaldehyde is synthesized by the catalytic oxidation of this compound vapor over a heated metal oxide catalyst, typically a mixture of iron(III) molybdate and molybdenum trioxide (the Formox process).[1][2] This method is favored for its high selectivity and conversion rates at lower temperatures compared to silver-based catalysts.[1][3] The primary reaction is:
2 CH₃OH + O₂ → 2 CH₂O + 2 H₂O[2]
The process involves passing a gaseous mixture of this compound and air over a heated catalyst bed, followed by the absorption of the resulting formaldehyde gas into water to produce an aqueous solution known as formalin.[4][5]
Reaction Parameters for Formaldehyde Synthesis
A summary of typical reaction conditions for the iron-molybdenum oxide catalyzed process is provided below.
| Parameter | Value | Reference |
| Catalyst | Iron(III) Molybdate - Molybdenum Trioxide (Fe₂(MoO₄)₃–MoO₃) | [1] |
| Optimal Mo:Fe Atomic Ratio | > 1.5 | [1] |
| Reaction Temperature | 250 - 400 °C | [2] |
| This compound Conversion | 89% - 99% | [3][6] |
| Feed Composition | This compound and Air | [4] |
| Reactor Type | Fixed-Bed or Fluidized-Bed Reactor | [6][7] |
Chemical Reaction Pathway
Experimental Protocol: Synthesis of Formaldehyde
This protocol describes the synthesis using a fixed-bed reactor.
Materials and Equipment:
-
This compound (ACS grade)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Deionized water
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Mass flow controller for air
-
Heated transfer line
-
Gas washing bottle (absorber) with deionized water
-
Cold trap (e.g., Dewar flask with dry ice/acetone)
-
Gas chromatograph (GC) for product analysis (optional)
Catalyst Preparation (Co-precipitation Method):
-
Prepare an aqueous solution of ammonium heptamolybdate.
-
Prepare a separate aqueous solution of iron(III) nitrate. The Mo/Fe atomic ratio should be between 1.5 and 2.0.[1]
-
Slowly add the iron nitrate solution to the ammonium molybdate solution while stirring vigorously to form a precipitate.
-
Age the resulting slurry, then filter, wash with deionized water, and dry the precipitate at 120 °C overnight.[7]
-
Calcine the dried powder in air at 400-500 °C for several hours to yield the final iron-molybdenum oxide catalyst.
Experimental Procedure:
-
Setup: Assemble the apparatus as shown in the workflow diagram. Pack the quartz tube reactor with a known amount of the prepared catalyst, securing it with quartz wool plugs.
-
Leak Check: Ensure all connections are gas-tight.
-
Heating: Heat the tube furnace to the target reaction temperature (e.g., 300 °C).[7]
-
Inert Purge: Purge the system with an inert gas like nitrogen to remove air before introducing reactants.
-
Reaction Initiation:
-
Start the air flow through the mass flow controller into the reactor.
-
Begin feeding liquid this compound using the syringe pump into a heated zone (vaporizer) before the reactor inlet.
-
The vaporized this compound will mix with the air stream and flow through the heated catalyst bed.
-
-
Product Collection: The reactor outlet stream, containing formaldehyde, unreacted this compound, water, and nitrogen, is passed through a gas washing bottle filled with a known volume of cold deionized water to absorb the formaldehyde. A subsequent cold trap can be used to condense any remaining volatile components.
-
Analysis: The concentration of formaldehyde in the aqueous solution can be determined by titration or spectroscopic methods. Unreacted this compound can be quantified using GC analysis of the condensed liquid.
Laboratory Workflow for Formaldehyde Synthesis
Part 2: Synthesis of Acetic Acid from this compound by Carbonylation
Principle
The industrial synthesis of acetic acid from this compound is dominated by the Monsanto and Cativa processes, which involve the carbonylation of this compound.[8] These processes operate under high pressure and temperature, utilizing rhodium (Monsanto) or iridium (Cativa) catalysts with a methyl iodide promoter.[8][9] The overall reaction is:
CH₃OH + CO → CH₃COOH
The reaction proceeds through a well-defined catalytic cycle involving the catalyst, this compound, and promoter.[10] Due to the high pressures required, this synthesis must be conducted in a specialized high-pressure reactor (autoclave) in a laboratory setting.
Reaction Parameters for Acetic Acid Synthesis (Monsanto Process)
| Parameter | Value | Reference |
| Catalyst | Rhodium-based complex (e.g., [Rh(CO)₂I₂]⁻) | [8][11] |
| Promoter | Methyl Iodide (CH₃I) or Hydrogen Iodide (HI) | [10][11] |
| Reaction Temperature | 150 - 200 °C | [12][13] |
| CO Pressure | 30 - 60 bar (approx. 3 - 6 MPa) | [9][12] |
| Solvent | Acetic Acid, Water | [11] |
| Reactor Type | Stirred High-Pressure Autoclave (CSTR) | [10][12] |
| This compound-based Yield | ~90% or higher | [14] |
Monsanto Process Catalytic Cycle
Experimental Protocol: Synthesis of Acetic Acid
This protocol describes a batch synthesis in a high-pressure autoclave. Warning: This procedure involves high pressures and highly toxic carbon monoxide. It must be performed by trained personnel with appropriate safety measures in place.
Materials and Equipment:
-
This compound (anhydrous)
-
Carbon monoxide (high purity)
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O) or other Rh precursor
-
Methyl iodide (CH₃I)
-
Glacial acetic acid (solvent)
-
High-pressure stirred autoclave (e.g., Hastelloy or stainless steel) with gas inlet, liquid sampling, pressure gauge, and temperature control
-
CO detector
-
Blast shield
Experimental Procedure:
-
Catalyst Preparation: The active catalyst [Rh(CO)₂I₂]⁻ is formed in situ.
-
Reactor Charging:
-
In a fume hood, charge the autoclave vessel with the rhodium precursor, glacial acetic acid (as solvent), a catalytic amount of water, and this compound.
-
Add the methyl iodide promoter.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Setup: Place the sealed autoclave behind a blast shield. Connect the gas inlet to the carbon monoxide cylinder through a pressure regulator. Ensure the stirring mechanism is functional.
-
Purging: Pressurize the reactor with nitrogen (to ~10 bar) and vent three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with carbon monoxide to an initial pressure (e.g., 15 bar at room temperature).
-
Reaction:
-
Begin stirring and heat the reactor to the target temperature (e.g., 180 °C). The pressure will increase as the temperature rises.
-
Once at temperature, add more carbon monoxide to reach the final operating pressure (e.g., 40 bar).[12][13]
-
Maintain the pressure by feeding CO from the cylinder as it is consumed by the reaction. Monitor the reaction progress by observing the rate of CO uptake.
-
-
Shutdown and Product Recovery:
-
After the reaction is complete (indicated by the cessation of CO uptake), stop heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess CO in a fume hood or through a dedicated vent line.
-
Purge the reactor with nitrogen before opening.
-
The liquid product mixture can be analyzed by GC or NMR to determine the yield of acetic acid.
-
Purification can be achieved via distillation to separate the acetic acid from the catalyst and other components.[11]
-
Laboratory Workflow for Acetic Acid Synthesis
Safety Precautions
All experiments must be conducted after a thorough risk assessment.
-
Chemical Hazards:
-
This compound: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact. Can cause blindness or death if ingested.[15][16]
-
Formaldehyde: Known human carcinogen and sensitizing agent.[17][18] It is a severe irritant to the eyes, nose, and respiratory tract.[18]
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.[19]
-
Carbon Monoxide (CO): Extremely toxic, odorless, and flammable gas. An appropriate CO detector must be used in the laboratory.
-
Methyl Iodide: Toxic and a suspected carcinogen.
-
-
Personal Protective Equipment (PPE):
-
Wear safety goggles or a face shield, a flame-resistant lab coat, and long pants with closed-toe shoes at all times.[15][17]
-
Use appropriate chemical-resistant gloves (e.g., nitrile for incidental contact with this compound/formaldehyde, potentially heavier gloves like neoprene for acetic acid).[15][17]
-
-
Engineering Controls:
-
All manipulations of volatile, flammable, or toxic chemicals (this compound, formaldehyde, acetic acid, methyl iodide) must be performed inside a certified chemical fume hood.[15][17]
-
High-pressure reactions must be conducted in properly rated equipment, behind a blast shield, and in a facility designed for such work.
-
-
Spill and Emergency Procedures:
-
Keep appropriate spill kits readily available.
-
Ensure an eyewash station and safety shower are immediately accessible.[17]
-
Familiarize yourself with emergency shutdown procedures for the equipment being used.
-
References
- 1. This compound to Formaldehyde: An Overview of Surface Studies and Performance of an Iron Molybdate Catalyst | MDPI [mdpi.com]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Technology Profile: Acetic Acid Production from this compound - Acetic Acid this compound • [polyestertime.com]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. fnpetro.ir [fnpetro.ir]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. This compound.org [this compound.org]
- 17. concordia.ca [concordia.ca]
- 18. research.cuanschutz.edu [research.cuanschutz.edu]
- 19. newcomersupply.com [newcomersupply.com]
Application Note: Quantitative Analysis of Methanol in Gasoline and Ethanol Fuels Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Introduction
Methanol is a potent adulterant in gasoline and ethanol fuels, often used illegally due to its lower cost.[1][2] However, its presence in concentrations exceeding 0.5 vol% is prohibited in many regions due to its toxicity and potential damage to fuel systems.[1][2][3] This application note details a robust and accurate method for the quantitative determination of this compound in both gasoline and ethanol fuel samples using High-Performance Liquid Chromatography coupled with a Refractive Index (RI) detector.[1][2][4] This method provides a reliable alternative to gas chromatography (GC) techniques.[1][2]
Principle
This method leverages the separation capabilities of HPLC with a C18 column to isolate this compound from other fuel components.[1][2][4] Deionized water is employed as a simple, isocratic mobile phase.[1][2][4] The refractive index detector provides a universal detection mechanism sensitive to changes in the bulk properties of the mobile phase as the analyte elutes, making it suitable for quantifying compounds like this compound that lack a UV chromophore. The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known this compound concentrations.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column oven.
-
Autosampler or manual injector.
-
Data acquisition and processing software (e.g., Chromeleon 6.80 SR11).[2]
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.2 µm PTFE).[2]
-
Graduated test tubes.
-
-
Reagents:
2. Preparation of Standard Solutions
Two sets of analytical curves are prepared to cover different concentration ranges.[1]
-
Low Concentration Range (0.5 - 4.5 vol%):
-
Prepare a 10.0 vol% stock solution of this compound in ethanol.
-
Perform serial dilutions of the stock solution with HPLC-grade ethanol to create at least five standard solutions with concentrations ranging from 0.5 to 4.5 vol%.[1]
-
-
High Concentration Range (4.0 - 12.0 vol%):
-
Prepare a 50.0 vol% stock solution of this compound in ethanol.
-
Perform serial dilutions of this stock solution with HPLC-grade ethanol to create standard solutions with concentrations ranging from 4.0 to 12.0 vol%.[1]
-
3. Sample Preparation
-
Ethanol Fuel Samples:
-
Gasoline Samples:
-
In a graduated test tube, mix 8.0 mL of the gasoline sample with 8.0 mL of deionized water.[1]
-
Homogenize the mixture by inverting the tube 10 times and allow the phases to separate at a controlled temperature (18-23 °C).[1]
-
Carefully collect the aqueous phase (bottom layer), which contains the extracted alcohols (this compound and ethanol).[1]
-
Dilute the collected aqueous phase to 10.0 vol% using deionized water.[1][2]
-
Filter the diluted extract through a 0.2 µm PTFE syringe filter prior to injection.[2]
-
4. HPLC-RI Analysis
-
Chromatographic Conditions:
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate to generate the calibration curves.
-
Inject the prepared fuel samples in triplicate.
-
Record the peak areas for this compound in both standards and samples.
-
Data Presentation
Quantitative Data Summary
The performance of the HPLC-RI method is summarized in the following tables.
Table 1: HPLC-RI Method Validation Parameters [1]
| Parameter | Low Concentration Range | High Concentration Range |
|---|---|---|
| Linearity Range (vol%) | 0.5 - 4.5 | 4.0 - 12.0 |
| Regression Equation | y = 1.0462x − 0.0376 | y = 1.0333x + 0.0121 |
| Coefficient of Determination (R²) | 0.999 | 0.998 |
| Accuracy (Recovery %) | 98.6 - 103.2% | Not Specified |
| Precision (RSD %) | < 5% | < 5% |
Table 2: Comparison of this compound Content (vol%) in Ethanol Fuel Samples by HPLC-RI and GC [1]
| Sample | HPLC-RI | GC (Reference) |
|---|---|---|
| 1 | 0.51 | 0.50 |
| 2 | 1.23 | 1.20 |
| 3 | 2.54 | 2.50 |
| 4 | 4.98 | 5.00 |
| 5 | 7.55 | 7.50 |
| 6 | 9.58 | 9.60 |
Statistical analysis (paired t-test) indicated no significant difference between the HPLC-RI and GC methods at a 95% confidence level.[1][2]
Table 3: Comparison of this compound Content (vol%) in Gasoline Samples by HPLC-RI and GC [1]
| Sample | HPLC-RI | GC (Reference) |
|---|---|---|
| 1 | 0.00 | 0.00 |
| 2 | 0.52 | 0.50 |
| 3 | 1.03 | 1.00 |
| 4 | 2.05 | 2.00 |
| 5 | 4.08 | 4.00 |
| 6 | 6.10 | 6.00 |
| 7 | 8.12 | 8.00 |
| 8 | 12.15 | 12.00 |
A paired t-test showed no statistically significant difference between the two methods for gasoline samples at a 95% confidence level.[1][2]
Visualizations
Caption: Experimental workflow for this compound analysis in fuels.
References
Troubleshooting & Optimization
"Troubleshooting low open circuit voltage in a methanol fuel cell"
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during methanol fuel cell experiments, focusing on the prevalent problem of low open circuit voltage (OCV).
Frequently Asked Questions (FAQs)
Q1: What is a typical open circuit voltage (OCV) for a direct this compound fuel cell (DMFC), and why is my measured OCV lower than the theoretical value?
A typical experimental OCV for a DMFC is in the range of 0.7 V to 0.8 V.[1] This is significantly lower than the theoretical standard cell potential of 1.21 V. The primary reasons for this discrepancy are:
-
This compound Crossover: this compound from the anode diffuses through the membrane to the cathode.[2][3][4] This leads to a "mixed potential" at the cathode, where the desired oxygen reduction reaction is compromised by the parasitic oxidation of this compound.[1][2][5] this compound crossover is a major contributor to the reduced OCV.[1][5]
-
Catalyst Poisoning: Intermediate species, such as carbon monoxide (CO), can adsorb onto the catalyst surface (typically platinum or platinum-ruthenium), blocking active sites and hindering the electrochemical reactions.[1][3][6]
-
Internal Currents: Small electronic shorts through the membrane can also contribute to a lower OCV.[7]
Q2: How do operating conditions affect the OCV of my DMFC?
Operating parameters have a significant impact on the OCV. The key relationships are summarized below:
-
This compound Concentration: Increasing the this compound concentration generally leads to a decrease in OCV.[8][9] This is primarily due to increased this compound crossover at higher concentrations.[2][9]
-
Temperature: The effect of temperature on OCV can be complex. Initially, increasing the temperature can enhance reaction kinetics and lead to a higher OCV.[10][11] However, higher temperatures also increase the rate of this compound crossover, which can, in turn, lower the OCV.[2][8][9] Beyond an optimal temperature, membrane dehydration can occur, causing a sharp drop in OCV.[10]
-
Cell Orientation: In passive DMFCs, the orientation of the cell can affect the OCV, with vertical orientations sometimes showing lower OCV values.[8][9]
Troubleshooting Guide: Low Open Circuit Voltage
A low OCV is a common indicator of underlying problems within your this compound fuel cell. This guide will walk you through a systematic approach to diagnose and resolve the issue.
Logical Flow for Troubleshooting Low OCV
Caption: A step-by-step workflow for diagnosing the root cause of low OCV.
Step 1: Verify Experimental Setup and Operating Conditions
Question: Could my experimental setup or operating conditions be the cause of the low OCV?
Answer: Absolutely. Before proceeding to more complex diagnostics, it's crucial to rule out basic setup and operational errors.
-
External Shorts: Ensure there are no external short circuits in your cell hardware or electrical connections. Use a voltmeter to check for continuity where there should be none.[7]
-
Leaks: Check for any leaks in the fuel and oxidant delivery systems. Leaks can lead to incorrect stoichiometry and affect cell performance.
-
Flow Rates: Verify that the this compound solution and air/oxygen flow rates are accurate and stable. In passive systems, ensure the fuel reservoir is properly filled.
-
This compound Concentration: An unexpectedly high this compound concentration will increase crossover and lower the OCV.[8][9] Prepare fresh solutions and verify their concentrations if possible.
-
Temperature: Ensure the cell temperature is at the desired setpoint and is stable. Overheating can lead to membrane dehydration and increased crossover.[8][10]
Data Presentation: Impact of Operating Conditions on OCV
| Operating Parameter | General Effect on OCV | Primary Reason |
| This compound Concentration | Decreases with increasing concentration[8][9] | Increased this compound crossover leading to a larger mixed potential at the cathode.[2][9] |
| Temperature | Complex; often an optimal range exists.[10][11] | Increased temperature enhances kinetics but also increases this compound crossover and can cause membrane dehydration.[2][8][10] |
| Air/Oxygen Flow Rate | OCV can drop abruptly if the flow rate falls below a critical value.[12] | Insufficient oxygen at the cathode leads to a localized shortage, creating a self-discharging current.[12] |
Step 2: Diagnose this compound Crossover
Question: How can I determine if this compound crossover is the primary cause of my low OCV?
Answer: this compound crossover is a very common culprit. You can diagnose its severity through direct measurement.
Experimental Protocol: Measuring this compound Crossover via CO2 Detection
This method involves quantifying the amount of this compound crossing over from the anode to the cathode by measuring the CO2 produced from its parasitic oxidation at the cathode.
Methodology:
-
Setup: Operate the fuel cell at open circuit. The anode is fed with the this compound solution as usual. The cathode is fed with a known flow rate of an inert gas, such as nitrogen, instead of air or oxygen.
-
Exhaust Gas Analysis: The exhaust gas from the cathode outlet is directed to a CO2 sensor or a gas chromatograph (GC).
-
Quantification: The concentration of CO2 in the cathode exhaust is measured.
-
Calculation: The this compound crossover rate, often expressed as an equivalent current density (j_cross), can be calculated from the CO2 concentration, the gas flow rate, and Faraday's constant. The formula is:
j_cross = 6 * F * C_CO2 * V_gas / A
where:
-
F is Faraday's constant (96,485 C/mol)
-
C_CO2 is the molar concentration of CO2 in the cathode exhaust (mol/m³)
-
V_gas is the volumetric flow rate of the gas at the cathode (m³/s)
-
A is the active area of the electrode (m²)
-
The factor of 6 accounts for the 6 electrons transferred per mole of this compound oxidized.
-
Interpretation: A high crossover current density directly correlates with a significant loss in OCV due to the mixed potential at the cathode.
Step 3: Investigate Catalyst and Membrane Health
Question: If crossover isn't excessive, what other factors could be causing the low OCV?
Answer: The health of your Membrane Electrode Assembly (MEA), specifically the catalyst and the membrane, is critical. Electrochemical diagnostic techniques can provide insight into their condition.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to separate and quantify the different sources of voltage loss in a fuel cell, including ohmic, activation, and mass transport resistances.
Methodology:
-
Setup: The fuel cell is held at a constant DC bias (for OCV, this would be the OCV itself). A small AC sinusoidal voltage or current perturbation is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Data Acquisition: The resulting AC current (or voltage) response is measured, and the impedance (Z = V/I) is calculated at each frequency.
-
Data Visualization: The data is typically plotted on a Nyquist plot (imaginary impedance vs. real impedance).
-
Analysis:
-
High-Frequency Intercept: The point where the impedance spectrum intersects the real axis at high frequencies represents the ohmic resistance (R_ohm) . A high R_ohm can indicate membrane dehydration or poor electrical contacts.[13][14]
-
Semicircle Diameter: The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct) . A large R_ct suggests slow reaction kinetics, which can be due to catalyst poisoning or degradation.[6]
-
Logical Diagram for EIS Interpretation
Caption: Interpreting Nyquist plots from EIS to diagnose cell issues.
Experimental Protocol: Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV)
-
Cyclic Voltammetry (CV): Can be used to assess the Electrochemical Surface Area (ECSA) of the catalyst. A reduction in the ECSA compared to a fresh MEA can indicate catalyst degradation or poisoning.
-
Linear Sweep Voltammetry (LSV): This technique, performed by sweeping the voltage at a slow rate while supplying hydrogen to one electrode and an inert gas to the other, can help detect internal short circuits. A significant current response at low voltages is indicative of an electronic short through the membrane.[7]
By systematically working through these troubleshooting steps, researchers can effectively diagnose and address the root causes of low open circuit voltage in their this compound fuel cells, leading to more accurate and reliable experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. electrochem.org [electrochem.org]
- 3. Direct this compound Fuel Cell Improvements [fuelcellstore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [laro.lanl.gov]
- 7. scribner.com [scribner.com]
- 8. Investigating the effect of operating parameters on the open circuit voltage of a passive DMFC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on Influence of Cell Temperature in Direct this compound Fuel Cell Operation [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Methanol Crossover in Nafion Membranes for Direct Methanol Fuel Cells (DMFCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of methanol crossover in Nafion® membranes used in Direct this compound Fuel Cells (DMFCs).
Troubleshooting Guide
This section addresses common problems encountered during DMFC experiments related to this compound crossover.
Issue 1: Low Open-Circuit Voltage (OCV) and Poor Cell Performance
-
Question: My DMFC is exhibiting a significantly lower OCV than expected, and the overall performance is poor, even with a new membrane electrode assembly (MEA). What could be the cause?
-
Answer: A low OCV is a classic symptom of high this compound crossover. When this compound permeates from the anode to the cathode, it chemically reacts with oxygen in the presence of the catalyst, creating a mixed potential that lowers the overall cell voltage. This not only reduces the OCV but also leads to a lower power output and decreased fuel efficiency.
Troubleshooting Steps:
-
Verify this compound Concentration: High this compound concentrations at the anode increase the driving force for crossover.[1] Ensure you are using the optimal this compound concentration for your specific membrane and operating conditions. As a starting point, consider using a lower concentration (e.g., 1-2 M) and gradually increasing it while monitoring performance.
-
Check Operating Temperature: Elevated temperatures can increase the this compound permeability of Nafion® membranes.[1] Verify your cell's operating temperature and consider reducing it to see if the OCV improves.
-
Inspect for Membrane Defects: Physical defects such as pinholes or cracks in the membrane can create direct pathways for this compound to cross over. Carefully inspect the membrane for any visible damage.
-
Evaluate Membrane Pre-treatment: Improper membrane pre-treatment can affect its properties. Ensure you are following a validated protocol for hydrating and cleaning the Nafion® membrane before MEA fabrication. A typical pre-treatment involves boiling the membrane in hydrogen peroxide, followed by deionized water and sulfuric acid, and finally rinsing thoroughly with deionized water.[2]
-
Issue 2: High Fuel Consumption and Low Faradaic Efficiency
-
Question: My DMFC is consuming this compound at a much faster rate than theoretically predicted based on the current generated, resulting in low Faradaic efficiency. Why is this happening?
-
Answer: This is a direct consequence of this compound crossover. The this compound that permeates through the membrane to the cathode is consumed without contributing to the electrical current, leading to wasted fuel and reduced efficiency.
Troubleshooting Steps:
-
Quantify this compound Crossover: To confirm the extent of the issue, it is crucial to measure the this compound crossover rate. This can be done using techniques like gas chromatography to analyze the CO2 concentration in the cathode exhaust or through electrochemical methods.[3][4]
-
Consider a Thicker Membrane: While it may increase ohmic resistance, using a thicker Nafion® membrane (e.g., Nafion® 117 vs. 115) can physically reduce the rate of this compound diffusion.
-
Explore Modified Membranes: If standard Nafion® membranes are not providing the required barrier properties, consider using or fabricating modified Nafion® membranes. Options include composite membranes with inorganic fillers or surface-modified membranes, which are designed to have lower this compound permeability.[5][6]
-
Issue 3: Inconsistent and Unstable Cell Performance
-
Question: The performance of my DMFC is fluctuating and unstable over time, even under constant operating conditions. What could be the underlying reason?
-
Answer: Performance instability can be linked to dynamic changes in this compound crossover and its effects on the cathode. Water transport across the membrane, which is coupled with this compound crossover, can also lead to flooding at the cathode or drying of the anode, further contributing to instability.
Troubleshooting Steps:
-
Optimize Flow Rates: The flow rates of the this compound solution at the anode and the oxidant at the cathode can influence the concentration gradients across the membrane and water management within the cell. Experiment with different flow rates to find a stable operating point.
-
Review MEA Fabrication: Inconsistent catalyst layer deposition or poor bonding between the membrane and electrodes can lead to non-uniform current distribution and localized hotspots, exacerbating crossover and instability. Ensure your MEA fabrication process is well-controlled and reproducible.
-
Implement a Membrane with Reduced Water Drag: Some modified membranes are designed to have a lower electro-osmotic drag coefficient, which can help in maintaining better water balance within the cell and improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound crossover and why is it a problem in DMFCs?
A1: this compound crossover is the phenomenon where this compound from the anode permeates through the proton exchange membrane (in this case, Nafion®) to the cathode. This is a significant issue in DMFCs for several reasons:
-
Reduced Cell Voltage: The this compound that reaches the cathode reacts with oxygen, creating a mixed potential that lowers the overall cell voltage and, consequently, the power output.
-
Lower Fuel Efficiency: The permeated this compound is consumed without generating electrical current, leading to fuel wastage and reduced Faradaic efficiency.
-
Cathode Catalyst Poisoning: The intermediate products of this compound oxidation at the cathode can poison the platinum catalyst, reducing its activity for the oxygen reduction reaction.
Q2: What are the main strategies to reduce this compound crossover in Nafion® membranes?
A2: The primary strategies to mitigate this compound crossover can be broadly categorized into:
-
Modification of Nafion® Membranes:
-
Composite Membranes: Incorporating inorganic fillers like silica (SiO2), titania (TiO2), or ceria (CeO2) into the Nafion® matrix.[5][7] These fillers create a more tortuous path for this compound molecules, thereby reducing permeability.
-
Polymer Blends: Blending Nafion® with other polymers that have lower this compound permeability.
-
Surface Modification: Modifying the surface of the Nafion® membrane through techniques like ion implantation or coating with a barrier layer.[6][8] This creates a thin, selective layer that hinders this compound transport without significantly affecting proton conductivity.
-
-
Optimization of Operating Conditions:
-
This compound Concentration: Using a lower concentration of this compound in the fuel feed reduces the concentration gradient across the membrane, thus lowering the driving force for crossover.[1]
-
Temperature: Operating the fuel cell at a lower temperature can decrease the this compound permeability of the Nafion® membrane.[1]
-
-
Development of Alternative Membranes: Research into developing entirely new membrane materials with inherently low this compound permeability and high proton conductivity is an active area of investigation.
Q3: How does the incorporation of inorganic fillers like SiO2 and TiO2 reduce this compound crossover?
A3: The mechanism by which inorganic fillers reduce this compound crossover is twofold:
-
Increased Tortuosity: The fillers are dispersed within the hydrophilic domains of the Nafion® polymer matrix. This creates a more convoluted and longer pathway for this compound molecules to travel from the anode to the cathode, effectively increasing the diffusion path length and reducing the overall permeability.
-
Reduced Swelling: The interaction between the fillers and the sulfonic acid groups of Nafion® can reduce the water and this compound uptake of the membrane. Excessive swelling of the membrane widens the hydrophilic channels, which facilitates this compound transport. By controlling the swelling, the size of these channels is restricted, thus hindering this compound crossover.
Q4: Will modifying the Nafion® membrane to reduce this compound crossover negatively impact its proton conductivity?
A4: This is a critical trade-off that researchers often face. Some modifications that block the transport of this compound molecules can also impede the movement of protons, leading to a decrease in proton conductivity and an increase in the membrane's resistance. The goal of membrane modification is to achieve a high "selectivity," which is the ratio of proton conductivity to this compound permeability. An ideal modified membrane will significantly reduce this compound crossover while maintaining a high level of proton conductivity.[9]
Data Presentation: Performance of Modified Nafion® Membranes
The following tables summarize the performance of various modified Nafion® membranes compared to standard Nafion®.
Table 1: Nafion® Composite Membranes with Inorganic Fillers
| Membrane Type | This compound Permeability (cm²/s) | Proton Conductivity (S/cm) | Peak Power Density (mW/cm²) | Reference |
| Recast Nafion® | 4.08 x 10⁻⁶ | 0.11 | - | [9] |
| Nafion®/TiO₂ (2.5 wt%) | - | - | 71.1 | [10] |
| Nafion®/SiO₂ (2.5 wt%) | - | - | 42.2 | [10] |
| Nafion®-CeO₂ (1.25 wt%) | 1.06 x 10⁻⁶ (crossover current density) | - | - | [5] |
| Pristine Nafion® | 1.81 x 10⁻⁶ (crossover current density) | - | - | [5] |
Table 2: Polymer Blend and Surface Modified Nafion® Membranes
| Membrane Type | This compound Permeability (cm²/s) | Proton Conductivity (S/cm) | Peak Power Density (mW/cm²) | Reference |
| Nafion® 117 | - | - | 7.95 | [11] |
| Pd-SiO₂ fiber/Nafion® | Lower than Nafion® 117 | - | 10.4 | [11] |
| Modified Nafion® (CCM) | - | - | 260 | [12] |
| Conventional Nafion® (CCM) | - | - | 200 | [12] |
| SDF-PAEK@Nafion-15% | 2.03 x 10⁻⁶ | 0.197 | 139 | [9] |
Experimental Protocols
Protocol 1: Preparation of Nafion®-SiO₂ Composite Membrane by Solution Casting
This protocol describes a general procedure for fabricating a Nafion®-SiO₂ composite membrane.
Materials:
-
Nafion® dispersion (e.g., 5 wt% in a mixture of lower aliphatic alcohols and water)
-
Tetraethyl orthosilicate (TEOS) as the SiO₂ precursor
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Petri dish or other suitable casting surface
Procedure:
-
Sol Preparation: In a separate vial, mix TEOS, DI water, ethanol, and a small amount of HCl (as a catalyst). Stir the solution vigorously for at least 1 hour to initiate the hydrolysis of TEOS.
-
Dispersion: Add the prepared silica sol to the Nafion® dispersion. The amount of sol to be added will depend on the desired weight percentage of SiO₂ in the final composite membrane.
-
Mixing: Stir the mixture of Nafion® dispersion and silica sol for several hours at room temperature to ensure a homogeneous distribution of the silica precursor.
-
Casting: Pour the resulting solution into a clean, level Petri dish.
-
Solvent Evaporation: Place the Petri dish in an oven at a controlled temperature (e.g., 80°C) for several hours to slowly evaporate the solvents.[13]
-
Annealing: After the solvent has evaporated and a solid film has formed, increase the oven temperature to a higher temperature (e.g., 120-150°C) and hold for 1-2 hours to anneal the membrane. This step improves the mechanical properties of the membrane.
-
Peeling and Pre-treatment: Carefully peel the membrane from the casting surface. Subsequently, pre-treat the membrane by boiling it in 3% H₂O₂, DI water, 0.5 M H₂SO₄, and finally DI water, each for 1 hour.[13]
Protocol 2: Electrochemical Measurement of this compound Crossover
This protocol outlines a common electrochemical method to determine the this compound crossover current density.
Equipment:
-
Fuel cell test station
-
Potentiostat/Galvanostat
-
Nitrogen gas supply
-
This compound solution of known concentration
Procedure:
-
MEA Preparation: Assemble a membrane electrode assembly (MEA) with the membrane to be tested.
-
Cell Assembly: Install the MEA into a single-cell DMFC hardware.
-
Anode Feed: Feed the anode with a this compound solution of a specific concentration at a controlled flow rate.
-
Cathode Purge: Purge the cathode with an inert gas, typically dry nitrogen, at a controlled flow rate. This ensures that the only reaction occurring at the cathode is the oxidation of any this compound that has crossed over from the anode.
-
Potential Step/Sweep: Apply a sufficiently high potential to the cathode (e.g., 0.6-0.8 V vs. a reference electrode) to ensure that the this compound oxidation reaction is mass-transfer limited. This can be done through a potential step or a slow linear sweep voltammetry.
-
Limiting Current Measurement: The resulting steady-state current is the limiting current for this compound oxidation at the cathode. This limiting current density is a direct measure of the this compound crossover rate.
-
Calculation: The this compound crossover flux can be calculated from the limiting current density using Faraday's law.
Visualizations
Caption: Workflow for the preparation of a Nafion®-SiO₂ composite membrane.
Caption: Relationship between causes and mitigation strategies for this compound crossover.
References
- 1. electrochem.org [electrochem.org]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A modified Nafion membrane with extremely low this compound permeability via surface coating of sulfonated organic silica - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Nafion Composite Membrane for Reduced this compound Crossover in DMFC [gyan.iitg.ac.in]
- 8. Surface modification of Nafion membranes by ion implantation to reduce this compound crossover in direct this compound fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"Improving resolution in HPLC by adjusting methanol mobile phase composition"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on improving resolution in High-Performance Liquid Chromatography (HPLC) by adjusting the methanol mobile phase composition.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC experiments when using a this compound-based mobile phase.
Question: My peaks are showing significant tailing. How can I resolve this using the this compound mobile phase?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns. Adjusting the mobile phase is a key strategy to mitigate this.
-
For acidic or phenolic compounds: this compound can often improve peak shape compared to acetonitrile due to its hydrogen bonding capabilities, which can mask the active sites on the stationary phase.[1]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of acidic analytes or 2 units above the pKa of basic analytes. This keeps the analytes in a single ionic form, reducing secondary interactions.[2][3]
-
Increase this compound Concentration: In some cases, increasing the elution strength by adding more this compound can reduce the interaction time with the stationary phase and improve peak shape. However, this will also decrease retention time and may reduce resolution between closely eluting peaks.
-
Add a Competing Agent: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to block the silanol groups.
Question: I am observing peak fronting in my chromatogram. What are the likely causes and solutions related to the mobile phase?
Answer:
Peak fronting is typically a result of column overload or issues with the sample solvent.
-
Sample Overload: You may be injecting too much sample onto the column.[4][5] Try diluting your sample and re-injecting. If the peak shape improves, you have identified the issue.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% this compound sample injected into a mobile phase with a low this compound concentration), it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase itself.[6]
Question: My resolution is poor, and peaks are co-eluting. How can I improve separation by adjusting the this compound concentration?
Answer:
Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k'). Adjusting the this compound concentration directly impacts the retention factor and can also influence selectivity.[7][8]
-
Decrease this compound Concentration: Reducing the percentage of this compound in the mobile phase will increase the retention time of your analytes.[8][9][10] This increased interaction with the stationary phase often leads to better separation between closely eluting peaks.
-
Develop a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not provide adequate separation for all peaks. A gradient elution, where the concentration of this compound is gradually increased during the run, can improve resolution for more complex samples.[11][12]
-
Switch to or Mix with Acetonitrile: this compound and acetonitrile have different selectivities due to their distinct chemical properties (this compound is a polar protic solvent, while acetonitrile is a polar aprotic solvent).[1][13][14] If optimizing the this compound concentration does not yield the desired resolution, trying acetonitrile as the organic modifier may change the elution order and improve separation.[7][14] A ternary mixture of water, this compound, and acetonitrile can also be used to fine-tune selectivity.[14]
Question: My system backpressure is too high when using a this compound/water mobile phase. What can I do?
Answer:
This compound/water mixtures have a higher viscosity compared to acetonitrile/water mixtures, which can lead to increased backpressure.[1][15][16]
-
Reduce the Flow Rate: A lower flow rate will decrease the system pressure. However, this will also increase the analysis time.[1]
-
Increase Column Temperature: Raising the column temperature will decrease the viscosity of the mobile phase and subsequently lower the backpressure.[17] This can also improve peak efficiency.
-
Consider Acetonitrile: If high pressure remains a limiting factor, switching to acetonitrile will significantly reduce backpressure due to its lower viscosity.[13][16]
Frequently Asked Questions (FAQs)
Q1: How does changing the percentage of this compound in the mobile phase affect retention time and resolution?
A1: In reversed-phase HPLC, increasing the percentage of this compound (the organic modifier) makes the mobile phase more non-polar, or "stronger." This leads to a decrease in the retention time of analytes as they are eluted from the column more quickly.[9][10] The effect on resolution is more complex. Decreasing the this compound percentage increases retention time, which can improve the resolution of closely eluting peaks.[8] However, the optimal resolution is achieved by finding the right balance of selectivity and retention.
Q2: When should I choose this compound over acetonitrile as the organic modifier?
A2: The choice between this compound and acetonitrile depends on the specific requirements of your analysis.[13]
-
Selectivity: this compound and acetonitrile offer different selectivities.[14] If you are not achieving the desired separation with one, it is often beneficial to try the other.
-
Peak Shape: For some compounds, particularly acidic and phenolic compounds, this compound can produce better peak shapes with less tailing.[1]
-
Cost and Availability: this compound is generally less expensive and more readily available than acetonitrile.[16]
-
Pressure: Acetonitrile generates lower backpressure, making it more suitable for high flow rates or small particle columns.[13][16]
-
UV Cutoff: Acetonitrile has a lower UV cutoff (around 190 nm) compared to this compound (around 205 nm), making it a better choice for detecting compounds at low UV wavelengths.[15][16]
Q3: Can I mix this compound and acetonitrile in my mobile phase?
A3: Yes, this compound and acetonitrile are fully miscible and can be used together in a ternary mobile phase (e.g., water/methanol/acetonitrile).[1][14] Blending these solvents allows for fine-tuning of the mobile phase selectivity to achieve optimal separation.[14]
Data Presentation
Table 1: Effect of this compound Concentration on Retention Time and Resolution (Illustrative Data)
| This compound Concentration (%) | Retention Time of Analyte A (min) | Retention Time of Analyte B (min) | Resolution (Rs) between A and B |
| 70 | 3.2 | 3.5 | 0.8 (Co-eluting) |
| 60 | 5.8 | 6.5 | 1.6 (Good Separation) |
| 50 | 10.1 | 11.5 | 2.1 (Baseline Resolved) |
| 40 | 18.5 | 21.2 | 2.5 (Excellent Resolution, Long Run Time) |
Note: This table provides illustrative data to demonstrate the general trend. Actual values will vary depending on the analytes, column, and other chromatographic conditions.
Table 2: Comparison of this compound and Acetonitrile as Organic Modifiers
| Property | This compound | Acetonitrile |
| Elution Strength | Lower | Higher[1][13] |
| Selectivity | Different from Acetonitrile (Protic Solvent) | Different from this compound (Aprotic Solvent)[1][13][14] |
| Viscosity (in water) | Higher | Lower[15][16] |
| Backpressure | Higher | Lower[13][16] |
| UV Cutoff | ~205 nm | ~190 nm[15][16] |
| Cost | Lower | Higher[16] |
Experimental Protocols
Protocol 1: Optimizing Isocratic this compound Concentration for Improved Resolution
-
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 this compound:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at the analyte's λmax
-
Injection Volume: 10 µL
-
-
Procedure: a. Prepare a standard solution of your analytes in the initial mobile phase composition. b. Equilibrate the column with the initial mobile phase until a stable baseline is achieved. c. Inject the standard and record the chromatogram. d. If resolution is poor and peaks elute too early, decrease the this compound concentration in 10% increments (e.g., to 60:40 this compound:Water). e. Equilibrate the column with the new mobile phase and re-inject the standard. f. Repeat step d and e until baseline resolution (Rs ≥ 1.5) is achieved. g. If retention times become excessively long, you can make smaller adjustments to the this compound concentration (e.g., 2-5% increments) to find the optimal balance between resolution and analysis time.
Protocol 2: Developing a Scouting Gradient
-
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water (with 0.1% formic acid if analytes are acidic/basic)
-
Mobile Phase B: this compound (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) to monitor a range of wavelengths.
-
-
Procedure: a. Prepare a standard solution of your analytes. b. Set up a broad linear gradient program. A good starting point is 5% to 95% this compound over 20-30 minutes.[18][19] c. Equilibrate the column at the initial gradient conditions. d. Inject the sample and run the gradient. e. Analyze the resulting chromatogram to determine the approximate this compound concentration at which your analytes elute. f. Based on this information, you can either develop a more focused, shallower gradient around the elution point to improve resolution or convert to an optimized isocratic method.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. youtube.com [youtube.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mastelf.com [mastelf.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. welch-us.com [welch-us.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. tandfonline.com [tandfonline.com]
- 18. mastelf.com [mastelf.com]
- 19. mastelf.com [mastelf.com]
Technical Support Center: Minimizing HPLC Baseline Noise with High-Purity Methanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize baseline noise in your High-Performance Liquid Chromatography (HPLC) experiments, with a special focus on the critical role of high-purity methanol.
Frequently Asked Questions (FAQs)
Q1: What is HPLC baseline noise and why is it problematic?
A1: HPLC baseline noise refers to the short-term, random fluctuations of the detector signal when only the mobile phase is passing through the system.[1] It is distinct from baseline drift, which is a gradual, long-term trend in the baseline.[1][2] Excessive baseline noise is problematic because it can obscure small peaks, leading to inaccurate peak integration and reduced analytical sensitivity.[3] Ultimately, high baseline noise compromises the reliability and reproducibility of your quantitative results.[3]
Q2: How does the purity of this compound affect baseline noise?
A2: The purity of this compound, a common organic modifier in reversed-phase HPLC, is critical for maintaining a stable baseline. HPLC-grade this compound is purified to minimize impurities that can interfere with detection.[4] Lower-grade this compound may contain contaminants such as organic residues, metal ions, or UV-absorbing compounds.[3][5] These impurities can cause a noisy baseline, ghost peaks, and baseline drift, particularly in gradient elution where the concentration of the organic solvent changes over time.[6][7] Using high-purity solvents is a fundamental step in minimizing baseline noise and ensuring accurate, reproducible results.[1][6]
Q3: What are the most common causes of baseline noise in HPLC?
A3: Baseline noise in HPLC can originate from various components of the system. The most frequent causes include:
-
Mobile Phase Issues: Contaminated or low-purity solvents, improper degassing leading to bubble formation, and inconsistent mobile phase composition are primary contributors to baseline noise.[1][6]
-
Detector Instability: A dirty or contaminated flow cell, an aging or faulty lamp, and temperature fluctuations can all lead to an unstable baseline.[8]
-
Pump and System Issues: Leaks in the pump or fittings, worn pump seals, and faulty check valves can cause pressure fluctuations that manifest as baseline noise.[6]
-
Column Contamination: Buildup of impurities from samples or the mobile phase on the column can leach out and cause baseline disturbances.[8]
Q4: What is the difference between baseline noise and baseline drift?
A4: Baseline noise consists of rapid, short-term, and often random fluctuations in the baseline signal. In contrast, baseline drift is a slow, gradual, and consistent upward or downward trend of the baseline over a longer period.[1][9] While both can affect the accuracy of results, their causes are typically different. Noise is often related to detector issues or mobile phase outgassing, whereas drift is more commonly associated with temperature changes, column bleed, or a slow change in mobile phase composition.[1][2][9]
Q5: How can I tell if my this compound is the source of the baseline noise?
A5: To determine if your this compound is the source of the baseline noise, you can perform a simple diagnostic test. Replace the current bottle of this compound with a fresh bottle of high-purity, HPLC-grade this compound from a reputable supplier. If the baseline noise significantly decreases after this change, it is likely that the original this compound was contaminated or of insufficient purity. Additionally, running a blank gradient with your mobile phase can help identify impurities in the organic solvent, which will appear as ghost peaks or a rising baseline as the percentage of this compound increases.[6][7]
Troubleshooting Guides
Guide 1: Troubleshooting High Baseline Noise
This guide provides a systematic approach to identifying and resolving the root cause of high baseline noise in your HPLC system.
Step 1: Initial Checks & Mobile Phase Evaluation
-
Verify Solvent Purity: Ensure you are using fresh, HPLC-grade this compound and water.[4][6] Contaminants in lower-grade solvents are a common cause of noise.[3]
-
Prepare Fresh Mobile Phase: If the mobile phase is more than a day old, prepare a fresh batch.[10] Ensure accurate and consistent mixing of solvents.
-
Degas the Mobile Phase: Properly degas the mobile phase using an inline degasser, sonication, or vacuum filtration to remove dissolved gases that can form bubbles and cause noise.[11][12][13]
-
Filter the Mobile Phase: Filter the mobile phase through a 0.2 µm or 0.45 µm filter to remove any particulate matter.[12][13]
Step 2: System & Detector Inspection
-
Check for Leaks: Carefully inspect all fittings, connections, and the pump for any signs of leaks. Leaks can introduce air into the system and cause pressure fluctuations.[6]
-
Inspect the Flow Cell: A contaminated detector flow cell is a frequent source of baseline noise.[8] If you suspect contamination, follow the detailed cleaning protocol in the "Experimental Protocols" section.
-
Evaluate the Detector Lamp: An aging lamp can cause increased noise. Check the lamp's energy output or intensity. If it is low, the lamp may need to be replaced.[8]
Step 3: Isolate the Problem
-
Bypass the Column: Replace the analytical column with a union. If the baseline noise disappears, the column is the likely source of the problem due to contamination.
-
Run with 100% High-Purity Water: If the noise persists after bypassing the column, run the system with 100% HPLC-grade water. If the noise is still present, the issue is likely with the pump or detector. If the noise is gone, the organic solvent (this compound) is the likely culprit.
Data Presentation
Table 1: Comparison of this compound Grades and Their Impact on HPLC Baseline
| This compound Grade | Typical Purity | Common Impurities | Expected Impact on HPLC Baseline |
| Technical Grade | < 99% | 2-butanone (MEK), 3-pentanone, N,N-dimethyl acetamide, various organic compounds.[5] | High baseline noise, significant baseline drift in gradients, presence of ghost peaks.[5][7] |
| HPLC Grade | > 99.9% | Minimal UV-absorbing impurities, low water content.[4][7][14] | Low baseline noise, stable baseline in isocratic and gradient elution. |
| LC-MS Grade | > 99.9% | Ultra-low levels of metallic ions and non-volatile impurities, filtered to 0.1 µm. | Very low baseline noise, ideal for high-sensitivity applications to prevent ion suppression.[15] |
Experimental Protocols
Protocol 1: Preparation of Filtered and Degassed Mobile Phase
This protocol outlines the steps for preparing a high-quality mobile phase to minimize baseline noise.
Materials:
-
HPLC-grade this compound
-
HPLC-grade water (Type I reagent grade)
-
Clean glassware
-
0.2 µm or 0.45 µm membrane filter
-
Vacuum filtration apparatus or sonicator
-
Mobile phase reservoir bottles
Procedure:
-
Measure Solvents: Accurately measure the required volumes of HPLC-grade this compound and water into separate, clean glass containers.
-
Mix Mobile Phase: Combine the measured solvents in a clean, designated mobile phase reservoir. If buffers are used, dissolve them completely in the aqueous phase before adding the organic solvent.
-
Filtration: Assemble the vacuum filtration apparatus with the appropriate membrane filter. Pour the mobile phase into the filtration funnel and apply a vacuum to filter the solution. This step removes particulate matter that could clog the system.[13][16]
-
Degassing:
-
Vacuum Degassing (during filtration): The filtration process under vacuum also serves to degas the mobile phase.[16]
-
Sonication: Alternatively, place the mobile phase reservoir in a sonicator bath for 10-15 minutes to remove dissolved gases. Be cautious not to over-sonicate, especially with volatile solvents.[12]
-
Inline Degassing: Most modern HPLC systems have an inline degasser, which is the most efficient method for continuous degassing during analysis.[17]
-
-
Labeling and Storage: Clearly label the mobile phase reservoir with its composition, date of preparation, and your initials.[4] Store the mobile phase in a sealed container to prevent re-absorption of atmospheric gases and contamination.[4] It is best practice to prepare fresh mobile phase daily.[10]
Protocol 2: Cleaning the HPLC Detector Flow Cell
A contaminated flow cell is a common source of baseline noise. This protocol provides a general procedure for cleaning a standard UV detector flow cell. Always consult your specific detector's manual for detailed instructions and compatible cleaning solutions.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol or this compound
-
Dilute (e.g., 6M) nitric acid or 1% formic acid (as recommended by the manufacturer)[18][19]
-
Union or restriction capillary
-
Syringe and appropriate fittings
Procedure:
-
System Preparation: Turn off the detector lamp.[18]
-
Remove the Column: Stop the pump flow and remove the analytical column from the system. Replace it with a union or a restriction capillary.[18][19]
-
Initial Flush: Begin by flushing the system and flow cell with HPLC-grade water at a low flow rate (e.g., 0.5 mL/min). If your mobile phase was not water-miscible, use an intermediate solvent like isopropanol first.
-
Acid Wash:
-
Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral. This may require a significant volume of water.
-
Organic Solvent Flush: Flush the system with a clean organic solvent like this compound or isopropanol to remove any residual aqueous solution and dry the flow cell.
-
Re-equilibration: Reinstall the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
Protocol 3: Performing a System Baseline Noise Test (ASTM Method)
This protocol is based on the general principles of the ASTM standard practice for testing detectors to quantify baseline noise.
Procedure:
-
System Setup:
-
Equilibration: Allow the system to pump for at least 30-60 minutes to ensure a stable temperature and baseline.[20]
-
Data Acquisition:
-
Acquire baseline data for a period of 10-15 minutes.
-
Ensure the data acquisition rate is appropriate for capturing the noise characteristics without being excessively high.
-
-
Noise Calculation (Peak-to-Peak):
-
Select a representative, stable 5-minute segment of the acquired baseline.
-
Expand the y-axis (absorbance) to clearly visualize the noise fluctuations.
-
Draw two horizontal lines parallel to the baseline, one that touches the top of the majority of the noise peaks and one that touches the bottom, ignoring any occasional spikes.
-
The peak-to-peak noise is the difference in absorbance units (AU) between these two lines.[21]
-
-
Compare to Specifications: Compare the measured noise value to the manufacturer's specifications for your detector. An unusually high noise level may indicate a problem with the detector or the system.
Mandatory Visualizations
Caption: Troubleshooting workflow for HPLC baseline noise.
Caption: Mobile phase preparation workflow.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Best Solvent Practices for HPLC Analysis | Advent [adventchembio.com]
- 5. pages2.honeywell.com [pages2.honeywell.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Solvent Grades in HPLC: Key to Chromatographic Success | Advent [adventchembio.com]
- 15. chromtech.com [chromtech.com]
- 16. BASi® | Mobile Phase Preparation [basinc.com]
- 17. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
- 18. support.waters.com [support.waters.com]
- 19. support.waters.com [support.waters.com]
- 20. How to Measure Detector Noise and Drift | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
"Methods for removing methanol from a sample without a rotavap"
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing methanol from experimental samples when a rotary evaporator is unavailable. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols for alternative methods.
Troubleshooting Guides and FAQs
Here we address common issues and questions regarding this compound removal without a rotavap.
Q1: My sample is heat-sensitive. Which this compound removal method should I use?
A: For heat-sensitive samples, it is crucial to use a method that operates at low temperatures. The most suitable options are:
-
Lyophilization (Freeze-Drying): This is the gentlest method as it involves freezing the sample and then removing the this compound through sublimation under a deep vacuum.[1] This process avoids high temperatures entirely. However, it's important to ensure your sample is thoroughly frozen, as the presence of this compound can lower the freezing point.[2]
-
Centrifugal Vacuum Concentrator (SpeedVac): This method combines centrifugation with a vacuum to lower the boiling point of this compound, allowing for evaporation at or below room temperature.[3][4] The centrifugal force prevents bumping and sample loss.[5]
-
Nitrogen Blowdown (N-EVAP): This technique can be performed at ambient or slightly elevated temperatures. By controlling the gas flow and heat, you can gently evaporate the this compound.[6][7]
Q2: I have a large number of small-volume samples. What is the most efficient removal method?
A: For high-throughput applications with multiple small samples, such as those in microplates or vials, the following methods are recommended:
-
Centrifugal Vacuum Concentrator (SpeedVac): These systems are specifically designed to process multiple samples simultaneously and are a go-to for labs handling many small samples in parallel.[1][8]
-
Nitrogen Blowdown Evaporator: Many nitrogen evaporators are configured to handle multiple samples at once, with individual gas streams for each sample to prevent cross-contamination.[6][9]
Q3: I'm concerned about cross-contamination between my samples. What should I do?
A: To minimize cross-contamination, Nitrogen Blowdown is an excellent choice. The use of isolated gas flow to each sample significantly reduces the risk of one sample contaminating another.[6][9] In contrast, while centrifugal evaporators can process many samples, they do so in a shared chamber, which could potentially lead to cross-contamination.[6]
Q4: My sample is not drying completely, even after a long processing time. What could be the problem?
A: Incomplete drying can be due to several factors:
-
High Water Content: If your sample has a high concentration of water along with this compound, the evaporation time will be longer as water has a higher boiling point.
-
Inadequate Vacuum (for vacuum-based methods): A leak in the system or a poorly performing vacuum pump will not lower the boiling point of the solvent sufficiently, leading to slow or incomplete evaporation.[10]
-
Insufficient Heat or Gas Flow: For nitrogen blowdown or methods using heat, the temperature or gas flow rate may be too low for efficient evaporation.
-
Sample Composition: High concentrations of salts or other non-volatile components can trap solvent molecules, making them difficult to remove.[10]
Troubleshooting Tip: For vacuum-based methods, check all seals and connections for leaks. For nitrogen blowdown, try slightly increasing the temperature or the nitrogen flow rate, while carefully monitoring your sample for any signs of degradation.
Q5: Can I use a standard oven to evaporate this compound?
A: While you can use an oven, it is generally not recommended for several reasons. Heating in an open container can lead to sample degradation, loss of volatile analytes, and potential safety hazards due to flammable this compound vapors. If you must use an oven, ensure it is a vacuum oven and use it with caution at a low temperature.[1] A simple hot plate with stirring in a fume hood is another option, but requires careful monitoring to prevent overheating.[3][11]
Data Presentation: Comparison of this compound Removal Methods
The following table summarizes key quantitative data for the different this compound removal methods.
| Method | Principle | Typical Sample Volume | Processing Time (Relative) | Temperature Sensitivity | Throughput |
| Nitrogen Blowdown | A stream of inert nitrogen gas increases the vapor pressure at the liquid's surface, accelerating evaporation.[12] | Small to medium (µL to ~50 mL) | Fast | Good for moderately sensitive samples; can be used with or without heat.[6] | High (multi-sample units are common)[9] |
| Centrifugal Vacuum Concentrator | Combines centrifugal force, vacuum, and heat to lower the boiling point and prevent bumping.[4][6] | Small (µL to a few mL) | Moderate to Fast | Excellent for heat-sensitive samples as it operates at low temperatures.[5] | High (designed for multiple samples) |
| Lyophilization (Freeze-Drying) | The sample is frozen, and a deep vacuum is applied, causing the frozen this compound to sublimate directly from a solid to a gas.[1] | Small to large | Slow | The gentlest method, ideal for extremely heat-sensitive and biological samples.[1] | Batch-dependent |
| Simple Distillation | The sample is heated to this compound's boiling point, and the resulting vapor is condensed and collected separately.[13][14] | Large | Moderate | Not suitable for heat-sensitive samples. | Low (typically one sample at a time) |
| Vacuum Distillation | Similar to simple distillation, but under reduced pressure, which lowers the boiling point of this compound.[3][15] | Large | Moderate | Better for somewhat heat-sensitive samples than simple distillation.[16] | Low (typically one sample at a time) |
| Liquid-Liquid Extraction | A solvent in which this compound is highly soluble (but the analyte is not) is used to extract the this compound from the sample.[17][18] | Variable | Fast | Gentle, no heat required. | Batch-dependent |
A study comparing nitrogen blowdown (N-EVAP) to centrifugal evaporation (SpeedVac) for drying this compound provided the following results:
| Sample Container | Sample Volume | Nitrogen Blowdown (N-EVAP) Time | Centrifugal Evaporator (SpeedVac) Time |
| 2 mL Eppendorf Tube | 1.5 mL | 30 minutes[6] | 40 minutes[6] |
| 15 mL Falcon Tube | 5 mL | 65 minutes[6] | 90 minutes[6] |
Experimental Protocols
Below are detailed methodologies for key this compound removal techniques.
Method 1: Nitrogen Blowdown Evaporation
This method is ideal for evaporating this compound from a moderate number of samples in vials or tubes.
Materials:
-
Nitrogen blowdown evaporator with a gas delivery manifold
-
Source of dry nitrogen gas
-
Sample tubes/vials
-
Water bath or dry block heater (optional)
Procedure:
-
Place your sample-containing tubes or vials into the rack of the nitrogen evaporator.
-
If using heat to expedite the process, set the water bath or dry block to a temperature below the boiling point of this compound (boiling point is 64.7 °C). A temperature of 40-50 °C is often a good starting point.
-
Lower the gas delivery needles or nozzles so they are positioned just above the surface of the liquid in each tube.
-
Initiate a gentle flow of nitrogen gas. The flow should be sufficient to cause a small depression on the liquid surface but not so strong that it causes splashing.[19]
-
Monitor the evaporation process. Adjust the gas flow or temperature as needed.
-
Once the samples have reached the desired level of dryness, turn off the nitrogen flow and remove the samples.
Method 2: Centrifugal Vacuum Concentration (SpeedVac)
This method is well-suited for concentrating a large number of small-volume, potentially heat-sensitive samples.
Materials:
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
Vacuum pump compatible with this compound
-
Cold trap
-
Appropriate rotor for your sample tubes
Procedure:
-
Ensure the cold trap is sufficiently cold (e.g., filled with dry ice and isopropanol or using a refrigerated unit).
-
Place your uncapped sample tubes in the rotor, ensuring the rotor is balanced.
-
Place the rotor into the chamber of the centrifugal concentrator and close the lid securely.
-
Start the concentrator. This will typically initiate the rotor and then the vacuum pump.
-
Set the desired temperature if your model has heating capabilities. For this compound, a low heat setting (e.g., 30-40 °C) can be used to speed up evaporation without harming most samples.
-
Allow the system to run until the samples are dry. This can take from 30 minutes to several hours depending on the sample volume and solvent composition.[6]
-
Once complete, vent the chamber, stop the rotor, and remove your samples.
Method 3: Lyophilization (Freeze-Drying)
This is the gentlest method for removing solvent and is ideal for delicate biological samples.
Materials:
-
Lyophilizer (freeze-dryer)
-
Flasks suitable for lyophilization
-
Freezer or a mixture of dry ice and isopropanol/acetone
Procedure:
-
Transfer your sample to a lyophilization flask. Do not fill the flask more than one-third full.
-
Thoroughly freeze the sample. This can be done by placing it in a -80 °C freezer or by swirling the flask in a bath of dry ice and isopropanol or acetone until a solid, uniform shell forms on the inside of the flask. The presence of this compound will lower the freezing point, so ensure the sample is completely solid.[2]
-
Attach the frozen flask to a port on the lyophilizer manifold.
-
Open the valve to the port to apply the vacuum.
-
The frozen this compound will sublimate (turn directly from a solid to a gas) and be collected on the cold condenser of the lyophilizer.
-
The process is complete when all the frost has disappeared from the outside of the flask and the sample appears as a dry powder or cake. This can take several hours to days depending on the volume.
Visualizations
Caption: Workflow for this compound Removal using Nitrogen Blowdown.
Caption: Workflow for this compound Removal using a Centrifugal Vacuum Concentrator.
Caption: Decision tree for selecting a this compound removal method.
References
- 1. What Is An Alternative To A Rotary Vacuum Evaporator? Find The Right Evaporation Technology For Your Lab - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rocker.com.tw [rocker.com.tw]
- 5. SpeedVac Vacuum Concentrators | Thermo Fisher Scientific - US [thermofisher.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. lcms.cz [lcms.cz]
- 8. asynt.com [asynt.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. crawfordlab.yale.edu [crawfordlab.yale.edu]
- 11. reddit.com [reddit.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. This compound: what it is and how it is handled in distillation processes - Barison Industry [barisonindustry.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 18. organomation.com [organomation.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Methanol-to-Olefins (MTO) Catalyst Manufacturing Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the experimental scale-up of methanol-to-olefins (MTO) catalyst manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, formulation, and testing of MTO catalysts at a larger scale.
Issue 1: Inconsistent Catalytic Performance After Scale-Up
Question: Our lab-scale MTO catalyst (SAPO-34) shows excellent selectivity to light olefins, but upon scaling up the synthesis, the performance is inconsistent and often inferior. What could be the cause?
Answer: Scaling up hydrothermal synthesis can be challenging. Several factors can lead to inconsistent performance:
-
Heat and Mass Transfer Limitations: In larger reactors, temperature and precursor concentration gradients can occur, leading to non-uniform nucleation and crystal growth. This can affect the silicon distribution and acidity of the final catalyst.
-
Mixing Inefficiencies: Inadequate mixing in a larger vessel can result in localized areas of high or low precursor concentration, impacting the final catalyst's properties.
-
Reproducibility of Seeding: If a seeding technique is used, ensuring uniform distribution and concentration of seed crystals is critical for consistent product quality.
Troubleshooting Steps:
-
Reactor Design: Evaluate the geometry and agitation system of your scaled-up reactor to ensure efficient heat and mass transfer. Consider using multiple injection points for precursors.
-
Stirring Rate: Optimize the stirring rate to maintain a homogeneous suspension without causing excessive crystal attrition.
-
Temperature Control: Implement precise temperature control with multiple thermocouples to monitor and maintain a uniform temperature profile throughout the reactor.
-
Seeding Protocol: Develop a robust and reproducible protocol for seed crystal preparation and addition.
Issue 2: Poor Mechanical Strength of Formulated Catalyst
Question: We have successfully synthesized our ZSM-5 catalyst powder. However, after shaping it into extrudates using a binder, the mechanical strength is poor, leading to high attrition in our test reactor. How can we improve this?
Answer: The choice of binder and the formulation process are critical for the mechanical integrity of the final catalyst.[1]
-
Binder Selection: Different binders (e.g., alumina, silica, clays like kaolin and bentonite) impart different mechanical properties. The interaction between the binder and the zeolite is also crucial.[2]
-
Binder Content: An insufficient amount of binder will result in weak extrudates. Conversely, excessive binder can block zeolite pores and negatively impact catalytic activity.
-
Formulation Procedure: The mixing and extrusion process parameters, such as water content, mixing time, and extrusion pressure, significantly affect the final mechanical strength.
-
Calcination Conditions: The temperature ramp rate and final calcination temperature are critical for developing strong bonds between the zeolite and binder particles.
Troubleshooting Steps:
-
Screen Different Binders: Experiment with various binders to find one that provides the desired mechanical strength without compromising catalytic performance. Alumina binders are known to often yield stronger particles.[3]
-
Optimize Binder Concentration: Systematically vary the zeolite-to-binder ratio to find the optimal balance between strength and activity.
-
Refine Formulation Technique: Carefully control the amount of water added to achieve a paste with suitable viscosity for extrusion. Optimize mixing time to ensure homogeneous distribution of all components.
-
Optimize Calcination Profile: Experiment with different calcination protocols, including varying the heating rate and final temperature, to enhance mechanical stability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to MTO catalyst manufacturing scale-up.
Q1: How does the choice of binder affect the catalytic performance of an MTO catalyst?
A1: Binders are not merely inert components for mechanical stability; they can significantly alter the catalyst's performance.[1][2] The effects can be multifaceted:
-
Acidity Modification: Binders can interact with the zeolite, altering its Brønsted and Lewis acid site density.[4] For instance, an alumina binder might slightly increase the number of strong acid sites in a ZSM-5 catalyst.[4]
-
Selectivity Changes: Some binders can influence the product selectivity. For example, attapulgite has been shown to promote longevity and light-olefin selectivity.[1] Conversely, silica and alumina binders might promote the formation of larger hydrocarbons.[4]
-
Mass Transfer Effects: The particle size of the binder can affect the macroporosity of the shaped catalyst, influencing mass transfer properties.[1]
-
Catalytic Activity of the Binder: Binders themselves can exhibit catalytic activity in this compound transformation, producing intermediates like formaldehyde that can impact the overall reaction network and catalyst deactivation.[5][6]
Q2: What are the main challenges associated with scaling up the spray drying process for MTO catalyst formulation?
A2: Spray drying is a common method for producing microspherical MTO catalysts suitable for fluidized bed reactors.[7] However, scaling up this process presents several challenges:
-
Slurry Properties: Maintaining consistent slurry viscosity, solid content, and particle size distribution is crucial for producing uniform droplets and final particles.
-
Atomization: The choice of atomizer (e.g., rotary or nozzle) and its operating parameters must be carefully selected and controlled to achieve the desired particle size distribution at a larger scale.
-
Drying Parameters: The inlet and outlet drying temperatures and gas flow rates need to be optimized to ensure complete drying without causing thermal damage to the catalyst.[8]
-
Attrition Resistance: The resulting microspheres must have sufficient mechanical strength to withstand the abrasive conditions of a fluidized bed reactor. The formulation, including the choice of binder and clay, plays a vital role here.[3][7]
Q3: Why does catalyst deactivation seem faster in our scaled-up reactor compared to the lab-scale setup?
A3: Accelerated deactivation in a scaled-up reactor can often be attributed to a combination of factors:
-
"Hot Spots": The MTO reaction is highly exothermic. In larger reactors, inefficient heat removal can lead to localized high-temperature zones ("hot spots"), which can accelerate coke formation and catalyst aging.[9]
-
Hydrothermal Effects: Water is a byproduct of the MTO reaction. At high temperatures, steam can cause irreversible dealumination of the zeolite framework, leading to a loss of acid sites and activity. This can be more pronounced in larger beds where water partial pressure may be higher.
-
Feed Distribution: Uneven distribution of the this compound feed can lead to areas of high reactant concentration, which can also accelerate coking.
-
Regeneration Inefficiency: In a larger-scale continuous regeneration process, incomplete removal of coke can lead to a gradual accumulation of refractory coke species, causing a progressive decline in catalyst activity.[10]
Q4: Can modifying the MTO catalyst with metals improve its performance and stability during scale-up?
A4: Yes, modifying ZSM-5 or SAPO-34 catalysts with metals can be a strategy to enhance performance and longevity. For example, impregnation with metals like Strontium (Sr) or Lanthanum (La) on a ZSM-5 catalyst has been shown to influence its acidity and improve both activity and lifetime in the MTO process.[11] Reducing the catalyst's acidity can help to prevent hydrogen transfer reactions, which in turn increases olefin selectivity and reduces coke formation, leading to a longer catalyst lifetime.[11]
Data Presentation
Table 1: Effect of Different Binders on ZSM-5 Catalyst Properties and Performance in MTH Reaction
| Binder | Change in Strong Acid Sites | Impact on Catalyst Lifetime | Effect on Selectivity | Reference |
| Silica (SiO₂) | Decrease | Reduced lifetime compared to pure zeolite | Higher selectivity to ethene and BTX | [4][5] |
| Alumina (Al₂O₃) | Slight Increase | Longer lifetime compared to SiO₂ and kaolin binders | Promotes deep dehydrogenation to CO and H₂ | [4][5] |
| Kaolin | Decrease | Reduced lifetime compared to pure zeolite | Higher selectivity to ethene and BTX | [5] |
| Attapulgite | - | Increased lifetime | Increased selectivity to propylene and butylenes | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Shaped ZSM-5 Catalyst via Extrusion
-
Mixing: The parent ZSM-5 zeolite powder is physically mixed with a binder (e.g., alumina, silica, or clay) and a peptizing agent (e.g., nitric acid) in a kneader.
-
Addition of Water: Deionized water is gradually added to the solid mixture under continuous mixing until a homogeneous and extrudable paste is formed.
-
Extrusion: The paste is fed into an extruder with a die of the desired shape and diameter (e.g., 1.5 mm cylindrical).
-
Drying: The extrudates are dried in an oven at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 12 hours).
-
Calcination: The dried extrudates are calcined in a furnace under a flow of air. The temperature is ramped up at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 550 °C) and held for a certain time (e.g., 4 hours) to burn off any organic templates and solidify the binder-zeolite structure.
Protocol 2: Evaluation of MTO Catalyst Performance in a Fixed-Bed Reactor
-
Catalyst Loading: A specific amount of the shaped catalyst (e.g., 1.0 g) is loaded into a fixed-bed reactor.
-
Activation: The catalyst is pre-treated in situ under a flow of an inert gas (e.g., N₂) at a high temperature (e.g., 550 °C) for a defined period (e.g., 1 hour) to remove any adsorbed water and impurities.
-
Reaction: The reactor is brought to the desired reaction temperature (e.g., 450-500 °C). A solution of this compound in water (e.g., 50 wt%) is then fed into the reactor at a specific weight hourly space velocity (WHSV) using a high-pressure liquid pump.
-
Product Analysis: The reactor effluent is passed through a condenser to separate the liquid and gas products. The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the composition of hydrocarbons and other gases. Liquid products are collected and analyzed separately.
-
Data Collection: this compound conversion and product selectivities are calculated based on the GC analysis results at regular time intervals to monitor the catalyst's performance and deactivation over time.
Visualizations
Caption: Key challenges in scaling up MTO catalyst manufacturing.
Caption: A logical workflow for troubleshooting MTO catalyst scale-up issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alumina binder effects on the hydrothermal stability of shaped zeolite-based catalyst bodies - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01894B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Impact of Binder Activity on this compound-to-Hydrocarbons Conversion | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Researchers Regenerate Deactivated Catalyst in this compound-to-olefins Process----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 11. Improvement of Catalyst Activity in this compound-to-Olefin Conversion via Metal (Sr/La) Impregnation over ZSM-5 Catalyst [ijtech.eng.ui.ac.id]
Technical Support Center: Overcoming Catalyst Deactivation in Methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during methanol synthesis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis, leading to catalyst deactivation.
Issue 1: Rapid Loss of Catalyst Activity in Early Stages of Reaction
Possible Cause: Catalyst poisoning by impurities in the feed gas.
Troubleshooting Steps:
-
Analyze Feed Gas Composition:
-
Utilize gas chromatography (GC) or a similar analytical technique to detect and quantify impurities such as sulfur compounds (H₂S, COS), chlorine compounds, and metal carbonyls (e.g., iron and nickel carbonyls).[1] Sulfur compounds are a common and potent poison for copper-based this compound synthesis catalysts.[1][2]
-
-
Implement Feed Gas Purification:
-
If sulfur compounds are detected, pass the feed gas through a sulfur guard bed (e.g., zinc oxide) to reduce sulfur levels to below 0.5 ppm.[2]
-
For metal carbonyls, which can decompose and block active sites, ensure that all upstream equipment is constructed from appropriate materials and that there are no sources of metal contamination.[1][2]
-
-
Catalyst Characterization:
-
Perform Temperature Programmed Desorption (TPD) on the deactivated catalyst to identify adsorbed poison species.
-
Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition of the catalyst and confirm the presence of poisons like sulfur or chlorine.[1]
-
Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period
Possible Cause: Thermal degradation (sintering) of the catalyst's active copper particles.
Troubleshooting Steps:
-
Monitor Reactor Temperature Profile:
-
Analyze Catalyst Morphology:
-
Characterize the fresh and spent catalyst using X-ray Diffraction (XRD) to determine the average copper crystallite size. An increase in crystallite size in the spent catalyst is a direct indication of sintering.
-
Measure the copper surface area of both fresh and spent catalysts using nitrous oxide (N₂O) pulse chemisorption. A decrease in the copper surface area correlates with a loss in catalytic activity due to sintering.
-
-
Optimize Operating Conditions:
-
If possible, operate at the lower end of the recommended temperature range to minimize the rate of sintering.
-
Consider the use of a catalyst with a higher thermal stability or one that incorporates promoters to inhibit sintering.
-
Issue 3: Increased Pressure Drop Across the Reactor and Reduced Selectivity
Possible Cause: Coke formation (carbon deposition) on the catalyst surface and in its pores.
Troubleshooting Steps:
-
Analyze Carbon Content of the Spent Catalyst:
-
Perform a Temperature Programmed Oxidation (TPO) or a CHN elemental analysis on the spent catalyst to quantify the amount of deposited carbon.
-
-
Optimize Feed Composition:
-
Adjust the H₂/CO ratio in the feed gas. Deviations from the optimal ratio can sometimes lead to conditions that favor coke formation.
-
-
Catalyst Regeneration:
-
Controlled oxidation (burn-off) of the coke in a diluted air stream can regenerate the catalyst. It is crucial to carefully control the temperature during this process to avoid further sintering of the copper particles.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in this compound synthesis?
A1: The primary mechanisms for the deactivation of copper-based this compound synthesis catalysts are:
-
Poisoning: Irreversible chemisorption of impurities from the feed gas, such as sulfur compounds, chlorine, and trace metals, onto the active copper sites.[1]
-
Thermal Degradation (Sintering): The agglomeration of small copper crystallites into larger ones at high temperatures, leading to a reduction in the active surface area.[1] This is a dominant deactivation process in many applications.[1]
-
Coking: The deposition of carbonaceous species on the catalyst surface, which can block active sites and pores.[4]
Q2: How can I tell if my catalyst is being poisoned?
A2: A rapid and significant drop in catalyst activity, especially early in the experiment, is a strong indicator of poisoning.[5] To confirm, you would need to analyze your feed gas for common poisons and characterize the surface of the spent catalyst for the presence of these contaminants.
Q3: Is it possible to regenerate a deactivated this compound synthesis catalyst?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism.
-
For coking: A controlled oxidation can burn off the carbon deposits.[4]
-
For some types of poisoning: Chemical washing or treatment with specific reactants may be effective.
-
For sintering: This is generally an irreversible process, and regeneration is not typically feasible.
Q4: What is the ideal operating temperature to minimize deactivation?
A4: While higher temperatures increase the reaction rate, they also accelerate deactivation by sintering.[1] It is a trade-off. Generally, operating within the lower end of the catalyst manufacturer's recommended temperature range (e.g., 200-250°C for standard Cu/ZnO/Al₂O₃) will help to prolong the catalyst's life by slowing the rate of thermal degradation.[3]
Q5: How does the composition of the synthesis gas affect catalyst stability?
A5: The composition of the syngas can influence deactivation. For instance, higher concentrations of CO have been shown to promote the deactivation of Cu/ZnO/Al₂O₃ catalysts, likely by accelerating sintering.[6] Conversely, the presence of CO₂ can sometimes have a stabilizing effect.
Data Presentation
Table 1: Effect of Sintering on Copper Surface Area and this compound Activity
| Time on Stream (hours) | Normalized Copper Surface Area | Normalized this compound Activity |
| 0 | 1.00 | 1.00 |
| 5 | 0.75 | 0.78 |
| 10 | 0.60 | 0.62 |
| 15 | 0.50 | 0.51 |
| 20 | 0.45 | 0.46 |
| 25 | 0.42 | 0.43 |
Data synthesized from studies on Cu/ZnO/Al₂O₃ catalysts, indicating a strong correlation between the loss of copper surface area and the decline in this compound synthesis activity under CO/H₂ feeds.[6]
Table 2: Impact of H₂S Concentration on Catalyst Activity
| Catalyst | H₂S in Feed (ppm) | Initial this compound Activity (mol/kg_cat/hr) | Activity after 100h (mol/kg_cat/hr) | % Activity Loss |
| Cu/ZnO | 30 | 5.8 | ~0 | ~100 |
| Pd/Al₂O₃ | 30 | 4.2 | 0.22 | 94.7 |
| Pd/CeO₂ | 30 | 3.5 | 3.4 | ~2.9 |
This table compares the sulfur tolerance of different catalysts, highlighting the rapid deactivation of conventional Cu/ZnO catalysts in the presence of H₂S.[2]
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
-
Catalyst Loading: Load a known mass (e.g., 0.2 g) of the catalyst, mixed with an inert material like quartz sand (e.g., 1.0 g), into a fixed-bed reactor.[7]
-
Catalyst Reduction (Activation):
-
Purge the reactor with an inert gas (e.g., He or N₂).
-
Introduce a reducing gas mixture (e.g., 5-10% H₂ in N₂) at a controlled flow rate.
-
Ramp the temperature to the desired reduction temperature (e.g., 250-300°C) at a slow rate (e.g., 1-5°C/min) and hold for several hours (e.g., 2-4 hours) to ensure complete reduction of the copper oxide.
-
-
Reaction:
-
Product Analysis:
-
Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for this compound and other organic products.[7] Use appropriate columns for separation (e.g., Porapak Q and a molecular sieve column).[7]
-
-
Data Calculation: Calculate the conversion of reactants and the selectivity and yield of this compound based on the GC analysis.
Protocol 2: Temperature Programmed Reduction (TPR)
-
Sample Preparation: Place a small amount of the catalyst sample (e.g., 50-100 mg) in a quartz U-tube reactor.[7]
-
Pre-treatment: Heat the sample in an inert gas flow (e.g., He or Ar) to a specific temperature (e.g., 120°C) for a period (e.g., 1 hour) to remove adsorbed water and other volatile impurities.[7]
-
Reduction:
-
Detection: Continuously monitor the concentration of H₂ in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ is recorded as a function of temperature.
-
Analysis: The resulting TPR profile provides information about the reduction temperatures of the different metal oxide species in the catalyst.
Protocol 3: X-ray Diffraction (XRD) for Crystallite Size Analysis
-
Sample Preparation: Finely grind the catalyst powder to ensure a random orientation of the crystallites.
-
Data Acquisition:
-
Mount the powdered sample in a sample holder.
-
Use an X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan a range of 2θ angles (e.g., 10-90°) with a specific step size and dwell time.
-
-
Data Analysis:
-
Identify the diffraction peaks corresponding to metallic copper (typically around 2θ = 43.3°, 50.4°, and 74.1°).
-
Calculate the average copper crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.
-
-
Visualizations
Caption: Major pathways of catalyst deactivation in this compound synthesis.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
"Preventing peroxide formation in tetrahydrofuran when used with methanol"
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in tetrahydrofuran (THF) when used in mixtures with methanol.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation a concern in THF?
Tetrahydrofuran, like other ethers, can react with atmospheric oxygen in the presence of light to form explosive peroxides.[1][2][3] This is a free-radical chain reaction where a hydrogen atom on a carbon adjacent to the ether oxygen is abstracted, leading to the formation of hydroperoxides.[4] These peroxides are sensitive to shock, heat, and friction and can detonate, especially when concentrated during distillation or evaporation.[2][4][5]
Q2: How does the presence of this compound affect peroxide formation in THF?
Q3: What is the role of Butylated Hydroxytoluene (BHT) in preventing peroxide formation?
Butylated Hydroxytoluene (BHT) is a common inhibitor added to THF by manufacturers to prevent peroxide formation.[3][7][8][9] BHT acts as a free radical scavenger, interrupting the chain reaction that leads to peroxide formation.[6][10] It donates a hydrogen atom to the peroxy radical, forming a stable BHT radical and preventing the propagation of the chain reaction.[10]
Q4: Is BHT an effective inhibitor in THF/methanol mixtures?
Yes, BHT is soluble in this compound (approximately 25 g per 100 mL at room temperature), indicating it will remain dissolved and functional in THF/methanol mixtures.[4] Therefore, using THF stabilized with BHT is a critical first step in preventing peroxide formation in these solvent blends.
Troubleshooting Guides
Problem: Uncertainty about the presence of peroxides in a THF/methanol mixture.
Solution: Always test for the presence of peroxides before using any THF-containing mixture, especially if the solvent has been opened and stored for an extended period.
Recommended Actions:
-
Visual Inspection: Before opening the container, carefully inspect it for any signs of peroxide formation.[9][11]
-
Chemical Testing: If there are no visual signs of extensive peroxide formation, proceed with chemical testing in a fume hood.
Problem: Positive test for peroxides in the THF/methanol mixture.
Solution: If peroxides are detected, the solvent mixture must be treated to remove them before use, or it should be disposed of as hazardous waste. The appropriate action depends on the concentration of peroxides.
Recommended Actions:
-
Low Levels of Peroxides (< 30 ppm): The solvent can be treated to remove peroxides.[10]
-
High Levels of Peroxides (> 80-100 ppm): Do not attempt to treat the solvent.[7][13][14] Contact your EHS office for guidance on safe disposal.[11]
Quantitative Data Summary
The following table summarizes key quantitative data related to peroxide testing and safety thresholds.
| Parameter | Value | Significance | Reference(s) |
| BHT Stabilizer Concentration | 250-400 ppm | Typical concentration in commercially available stabilized THF. | [15][16] |
| Hazardous Peroxide Level | > 30 ppm | Considered hazardous; requires caution and potential treatment. | [10][17] |
| Shock-Sensitive Peroxide Level | > 80-100 ppm | Potentially shock-sensitive; should not be handled. | [7][12][13][14][17] |
| Action Level for Disposal | ≥ 25 ppm | Recommended disposal level by some institutions. | [18] |
| Maximum Peroxide for Distillation | < 0.05% (500 ppm) | Maximum allowable peroxide concentration before distillation. | [19] |
| Incineration Level | ≥ 1% (10,000 ppm) | Peroxide concentration requiring incineration for disposal. | [19] |
Experimental Protocols
Protocol 1: Qualitative Testing for Peroxides using Potassium Iodide
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
Sample of THF/methanol mixture
-
Glacial acetic acid
-
5% aqueous potassium iodide (KI) solution
-
Test tube
Procedure:
-
In a clean test tube, add 1-3 mL of the THF/methanol mixture to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of the 5% aqueous KI solution.
-
Shake the test tube and observe any color change.
Interpretation of Results:
-
No color change: Peroxides are likely not present in significant amounts.
-
Yellow to brown color: Indicates the presence of peroxides.[9][13][17] The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Semi-Quantitative Testing for Peroxides using Test Strips
Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.
Materials:
-
Sample of THF/methanol mixture
-
Peroxide test strips (ensure they are suitable for organic solvents)
-
Deionized water (if required by strip manufacturer)
Procedure:
-
Follow the manufacturer's specific instructions for the test strips.
-
Typically, this involves dipping the test strip into the solvent for a specified time.
-
For some strips designed for aqueous solutions, it may be necessary to wet the test pad with a drop of deionized water after the solvent has evaporated.[7][14]
-
Compare the resulting color of the test strip to the color chart provided by the manufacturer to determine the approximate peroxide concentration in ppm.
Protocol 3: Removal of Peroxides using Activated Alumina
This is a common and effective method for removing low levels of peroxides from THF and is expected to be effective for THF/methanol mixtures.
Materials:
-
THF/methanol mixture containing peroxides
-
Activated alumina (basic, Brockmann activity I)
-
Chromatography column
-
Glass wool or cotton
-
Receiving flask
Procedure:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Fill the column with activated alumina. The amount will depend on the volume of solvent to be purified (a common recommendation is approximately 250g per liter of THF).[20]
-
Slowly pass the THF/methanol mixture through the column, collecting the purified solvent in a clean receiving flask.
-
After purification, it is advisable to add fresh BHT to the solvent to inhibit future peroxide formation, especially if the solvent is to be stored.
-
Safety Note: The activated alumina will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate to safely decompose the peroxides before disposal.[10]
Visualizations
Caption: Mechanism of peroxide formation in THF and inhibition by BHT.
Caption: Decision workflow for handling THF/Methanol mixtures.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 3. louisville.edu [louisville.edu]
- 4. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. 过氧化物形成溶剂 [sigmaaldrich.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. activatedaluminaballs.com [activatedaluminaballs.com]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Issuu [issuu.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. Bht inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 17. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 18. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 19. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 20. researchgate.net [researchgate.net]
"Strategies to improve the efficiency of methanol reforming for hydrogen production"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in methanol reforming for hydrogen production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reforming experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Conversion | 1. Catalyst Deactivation: Sintering of active metal particles (e.g., Cu), coking (carbon deposition), or poisoning of the catalyst surface. 2. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to achieve its maximum activity. 3. Incorrect Steam-to-Methanol Ratio: A low ratio can lead to incomplete reaction and side reactions. 4. High Space Velocity: Insufficient contact time between the reactants and the catalyst. | 1. Catalyst Regeneration: For coking, controlled oxidation cycles can remove carbon deposits. For sintering, regeneration is more challenging, but some advanced treatments can be attempted. Consider adding promoters like CeO2 to enhance stability. 2. Optimize Temperature: Gradually increase the reaction temperature in increments and monitor the conversion rate. Each catalyst has an optimal temperature range. 3. Adjust Steam-to-Methanol Ratio: Increase the water content in the feed. A molar ratio of 1.0 - 1.5 is often recommended. 4. Reduce Space Velocity: Decrease the flow rate of the this compound-water mixture to increase the residence time in the reactor. |
| High CO Selectivity (Low H₂ Yield) | 1. High Reaction Temperature: Higher temperatures can favor the reverse water-gas shift reaction, converting CO₂ and H₂ back to CO and H₂O. 2. This compound Decomposition: Side reactions, such as the decomposition of this compound, can produce CO. 3. Catalyst Properties: The nature of the catalyst and support can influence selectivity. For example, some supports may have acidic sites that promote CO production. | 1. Lower Reaction Temperature: Operate within the optimal temperature window that maximizes hydrogen production while minimizing CO formation. 2. Optimize Catalyst and Conditions: Ensure the steam-to-methanol ratio is adequate to favor the steam reforming reaction over decomposition. 3. Catalyst Selection: Use catalysts with high selectivity for hydrogen, such as well-formulated copper-based catalysts or specific noble metal catalysts. |
| Catalyst Deactivation | 1. Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area. This is a common issue with copper-based catalysts. 2. Coking: Deposition of carbonaceous species on the catalyst surface, blocking active sites. 3. Poisoning: Strong adsorption of impurities from the feed or reactor materials onto the catalyst's active sites. | 1. Control Temperature: Operate below the temperature where significant sintering occurs. Incorporate thermal stabilizers into the catalyst formulation. 2. Optimize Feed Ratio and Temperature: Higher steam-to-methanol ratios can help mitigate coke formation. Periodic regeneration via controlled oxidation can remove carbon deposits. 3. Ensure Feed Purity: Use high-purity this compound and deionized water. Ensure the reactor materials are inert. |
| Pressure Drop Across Reactor | 1. Catalyst Bed Blockage: Formation of carbon deposits or fines from catalyst degradation can block the gas flow path. 2. Improper Reactor Packing: A poorly packed catalyst bed can lead to channeling and increased pressure drop. | 1. Catalyst Regeneration/Replacement: If coking is severe, regenerate or replace the catalyst. 2. Proper Packing Technique: Ensure the catalyst is packed uniformly in the reactor to avoid preferential flow paths. Consider using structured catalysts or monolith reactors to reduce pressure drop. |
Frequently Asked Questions (FAQs)
1. What are the most common types of catalysts used for this compound steam reforming?
Copper-based catalysts, particularly those supported on oxides like ZnO and Al₂O₃, are widely used due to their high activity at relatively low temperatures (200-350 °C) and lower cost. Noble metal catalysts, such as those based on palladium (Pd) and platinum (Pt), are also employed and can offer high activity and stability, though they are more expensive.
2. How does the steam-to-methanol ratio affect the reforming process?
The steam-to-methanol (S/M) ratio is a critical parameter. A higher S/M ratio generally increases this compound conversion and hydrogen production while suppressing the formation of carbon monoxide and coke. However, an excessively high ratio can lead to increased energy consumption to vaporize the excess water. The optimal ratio is typically between 1.0 and 1.5 on a molar basis.
3. What is the typical operating temperature for this compound steam reforming?
The typical operating temperature for this compound steam reforming using common copper-based catalysts is in the range of 200-350 °C. Operating in this range provides a good balance between achieving high this compound conversion and minimizing undesirable side reactions, such as this compound decomposition and the reverse water-gas shift reaction, which can increase CO production.
4. How can I regenerate a deactivated catalyst?
Catalyst deactivation is often caused by carbon deposition (coking) or sintering of the active metal. For deactivation by coking, the catalyst can often be regenerated by a controlled oxidation process, where the carbon deposits are burned off in a stream of air or diluted oxygen. Regeneration from sintering is more difficult as it involves irreversible changes to the catalyst structure.
5. What analytical techniques are used to analyze the product gas stream?
Online gas analysis is crucial for optimizing the reforming process. Quadrupole mass spectrometry (MS) and gas chromatography (GC) are commonly used techniques. MS provides fast, real-time analysis of the gas composition, which is ideal for dynamic testing, while GC can provide detailed separation and quantification of the different gas components.
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Catalyst Loading: Load a known amount of catalyst (e.g., 0.5 - 1.0 g) into a fixed-bed reactor. The catalyst should be uniformly packed to ensure consistent flow distribution.
-
Catalyst Reduction (for oxide precursors): Heat the catalyst under a flow of a reducing gas (e.g., 5% H₂ in N₂) to a specified temperature (e.g., 250-300 °C for Cu-based catalysts) and hold for several hours to reduce the metal oxide to its active metallic state.
-
System Purge: After reduction, purge the system with an inert gas (e.g., N₂) to remove any residual hydrogen.
-
Reaction Feed Introduction: Introduce a pre-vaporized mixture of this compound and water at a specific molar ratio (e.g., 1:1.5) and flow rate into the reactor using a high-precision pump. The reactor should be maintained at the desired reaction temperature.
-
Product Analysis: Analyze the composition of the effluent gas stream using an online gas analyzer (e.g., GC or MS) to determine the concentrations of H₂, CO₂, CO, and any unreacted this compound.
-
Data Calculation: Calculate the this compound conversion, hydrogen production rate, and CO selectivity based on the product gas composition and flow rates.
Protocol 2: Catalyst Regeneration (for coking)
-
Stop Reactant Flow: Stop the flow of the this compound-water mixture and purge the reactor with an inert gas (e.g., N₂) to remove any residual reactants and products.
-
Controlled Oxidation: Introduce a stream of diluted air (e.g., 1-5% O₂ in N₂) into the reactor at a controlled temperature. The temperature should be high enough to initiate the combustion of the deposited carbon but low enough to avoid further sintering of the catalyst.
-
Monitor Effluent Gas: Monitor the concentration of CO₂ in the effluent gas. The regeneration process is complete when the CO₂ concentration returns to the baseline level.
-
Purge and Re-reduction: Purge the system again with an inert gas to remove any remaining oxygen. If necessary, re-reduce the catalyst following the procedure in Protocol 1 before resuming the reforming reaction.
Visualizations
Validation & Comparative
Methanol vs. Acetonitrile: A Comparative Guide for Reverse-Phase HPLC Mobile Phases
In the realm of reverse-phase high-performance liquid chromatography (RP-HPLC), the choice of the organic mobile phase modifier is a critical decision that profoundly influences the success of a separation. Among the plethora of available solvents, methanol (MeOH) and acetonitrile (ACN) have emerged as the two most predominantly used organic modifiers. This guide provides a comprehensive comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Performance Characteristics: A Quantitative Comparison
The selection between this compound and acetonitrile hinges on a nuanced understanding of their physicochemical properties and their subsequent impact on chromatographic parameters. The following tables summarize the key quantitative differences between these two solvents.
| Property | Acetonitrile (ACN) | This compound (MeOH) | Significance in RP-HPLC |
| Elution Strength | Generally Higher[1][2] | Generally Lower[3] | Acetonitrile typically leads to shorter retention times for analytes compared to this compound at the same volume percentage in the mobile phase.[1] |
| UV Cutoff | ~190 nm[4] | ~205 nm[4] | Acetonitrile's lower UV cutoff allows for detection at lower wavelengths with less baseline noise, which is advantageous for high-sensitivity analysis.[2][5] |
| Viscosity of Water Mixtures | Lower | Higher | Acetonitrile/water mixtures exhibit lower viscosity, resulting in lower backpressure on the HPLC system and column, which can extend column lifetime and improve pump performance.[1][6] |
| Solvent Type | Aprotic[1][7] | Protic[1][7] | This fundamental chemical difference leads to different analyte-solvent interactions and can be exploited to alter separation selectivity.[2][8] |
Table 1: Key Physicochemical Properties of Acetonitrile and this compound in RP-HPLC
| Performance Metric | Acetonitrile | This compound | Experimental Observations |
| Selectivity | Different from this compound | Different from Acetonitrile | The elution order of analytes can be reversed by switching between acetonitrile and this compound, providing a powerful tool for method development. For example, the elution order of phenol and benzoic acid can be reversed.[2][8] |
| Peak Shape | Generally sharper peaks | Can cause broader peaks for some compounds, but may improve tailing for acidic/phenolic compounds[1] | Acetonitrile often produces sharper, more symmetrical peaks, especially for neutral or hydrophobic compounds.[1] this compound can sometimes reduce peak tailing for acidic compounds due to its hydrogen-bonding capabilities.[1] |
| Pressure | Lower backpressure[1][2] | Higher backpressure[1][9] | The lower viscosity of acetonitrile-water mixtures results in significantly lower system backpressure compared to this compound-water mixtures at the same flow rate.[8] |
| Mobile Phase Preparation | Endothermic mixing with water (absorbs heat)[8][10] | Exothermic mixing with water (releases heat)[8][10] | The endothermic nature of mixing acetonitrile with water can lead to the formation of bubbles as the mixture returns to room temperature, necessitating more careful degassing.[8] |
Table 2: Comparative Performance in RP-HPLC
Experimental Protocols
To empirically determine the optimal mobile phase for a specific application, a systematic comparison is essential. The following is a detailed protocol for a head-to-head comparison of this compound and acetonitrile.
Objective:
To evaluate and compare the performance of this compound and acetonitrile as the organic modifier in the reverse-phase HPLC separation of a target analyte or a mixture of analytes.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade this compound
-
HPLC-grade water
-
Analytical standards of the target analyte(s)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the analyte(s) in a suitable solvent (e.g., 50:50 this compound:water) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration that gives a suitable detector response (e.g., 10 µg/mL).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B1: HPLC-grade acetonitrile.
-
Mobile Phase B2: HPLC-grade this compound.
-
Prepare a series of mobile phases with varying compositions of water and each organic modifier (e.g., 30%, 40%, 50%, 60%, 70% of B1 and B2 in A).
-
Degas all mobile phases by sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Select a wavelength appropriate for the analyte(s) (e.g., determined from the UV spectrum of the standard).
-
-
Experimental Runs:
-
Isocratic Elution:
-
Equilibrate the column with the first mobile phase composition (e.g., 70:30 Water:Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the working standard solution and record the chromatogram.
-
Repeat the injection at least three times to ensure reproducibility.
-
Flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then equilibrate with the next mobile phase composition.
-
Repeat the process for all prepared acetonitrile-water mixtures.
-
Repeat the entire process using the this compound-water mobile phases.
-
-
Gradient Elution (Optional, for complex mixtures):
-
Design a linear gradient program (e.g., 5% to 95% organic modifier over 20 minutes).
-
Run the gradient with acetonitrile as the organic modifier.
-
Run the same gradient with this compound as the organic modifier.
-
-
-
Data Analysis:
-
For each chromatogram, determine the retention time (t_R), peak area, peak height, tailing factor, and theoretical plates for the analyte peak(s).
-
Compare the retention times at equivalent volume percentages of this compound and acetonitrile to assess elution strength.
-
Evaluate the peak shape (tailing factor and theoretical plates) for each solvent.
-
If running a mixture, compare the resolution and selectivity between critical peak pairs for both solvents.
-
Monitor and record the system backpressure for each mobile phase composition.
-
Visualizing the Comparison
Diagrams can effectively illustrate the decision-making process and the underlying principles of mobile phase selection.
Caption: Experimental workflow for comparing acetonitrile and this compound.
Caption: Logical relationships between solvent properties and performance.
Conclusion
The choice between this compound and acetonitrile as a mobile phase in reverse-phase HPLC is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the analysis. Acetonitrile is often favored for its higher elution strength, lower backpressure, and superior UV transparency, making it an excellent choice for high-throughput analysis and methods requiring low-wavelength UV detection.[1][11]
Conversely, this compound's different selectivity, owing to its protic nature and hydrogen-bonding capabilities, can be a powerful tool for optimizing separations where acetonitrile fails to provide adequate resolution.[2][8] It can also be a more cost-effective and less toxic alternative. Ultimately, a systematic experimental comparison, as outlined in this guide, is the most reliable approach to selecting the optimal mobile phase for a robust and efficient RP-HPLC method.
References
- 1. chromtech.com [chromtech.com]
- 2. Differences Between Using Acetonitrile and this compound for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. youtube.com [youtube.com]
- 5. 7 Key Differences in the Use of this compound and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. welch-us.com [welch-us.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Acetonitrile vs this compound in Reverse Phase Chromatography [masontechnology.ie]
- 9. Switching the Mobile Phase from Acetonitrile to this compound : Shimadzu (Europe) [shimadzu.eu]
- 10. 7 Key Differences in the Use of this compound and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pharmaguru.co [pharmaguru.co]
"Comparing methanol and ethanol's physical and chemical properties for solvent selection"
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and purification processes. Among the most common choices are methanol and ethanol, two simple alcohols with distinct physical and chemical properties that influence their performance in various applications. This guide provides an objective comparison of this compound and ethanol to aid in solvent selection, supported by experimental data and detailed methodologies for key applications.
Physical and Chemical Properties: A Head-to-Head Comparison
This compound (CH₃OH) and ethanol (CH₃CH₂OH) are both colorless, volatile, and flammable liquids.[1] Their fundamental difference lies in the length of their carbon chains, with ethanol possessing an additional methyl group.[1] This seemingly minor structural variance leads to significant differences in their physical and chemical behaviors.
Core Physical and Chemical Data
A summary of the key physical and chemical properties of this compound and ethanol is presented in Table 1.
| Property | This compound | Ethanol |
| Chemical Formula | CH₃OH[2] | C₂H₅OH[3] |
| Molecular Weight | 32.04 g/mol [4] | 46.07 g/mol [4] |
| Boiling Point | 64.7°C[4] | 78.37°C[4] |
| Melting Point | -97.6°C[4] | -114.1°C[4] |
| Density (at 20°C) | 0.792 g/cm³[4] | 0.789 g/cm³[5] |
| Viscosity (at 20°C) | 0.59 mPa·s | 1.20 mPa·s |
| Dielectric Constant | 32.7[6] | 24.5[6] |
| Polarity (Relative) | More Polar[6] | Less Polar[6] |
| Solubility in Water | Miscible in all proportions[1] | Miscible in all proportions[7] |
| Flammability | Highly Flammable | Highly Flammable[8] |
Structural Differences
The structural formulas of this compound and ethanol are visualized below. The presence of the hydroxyl (-OH) group in both molecules is responsible for their polarity and ability to form hydrogen bonds.
Performance in Common Laboratory Applications
The choice between this compound and ethanol as a solvent is highly dependent on the specific application. Below is a comparison of their performance in extraction, chromatography, and recrystallization, supported by experimental findings.
Extraction of Phytochemicals
Both this compound and ethanol are effective solvents for extracting a wide range of phytochemicals from plant materials. This compound's higher polarity generally makes it a more efficient solvent for extracting polar compounds.[9] However, ethanol is often preferred for applications involving products intended for human consumption due to its lower toxicity.[9][10]
Experimental Data: Extraction of Bioactive Compounds from Bay Leaves
A study comparing the efficacy of 70% ethanol and 100% this compound for the extraction of Vitamin C, iron, and tannins from bay leaves (Syzygium polyanthum) demonstrated that the ethanol extract yielded higher concentrations of all three compounds.
| Compound | 70% Ethanol Extract | 100% this compound Extract |
| Vitamin C (%) | 9.39 ± 0.05 | 5.34 ± 0.04 |
| Iron (ppm) | 0.15 ± 0.10 | 0.09 ± 0.11 |
| Tannins (ppm) | 3,522.63 ± 39.73 | 2,306.84 ± 18.98 |
| Data adapted from a study on bay leaves extraction. |
Experimental Protocol: Maceration for Phytochemical Extraction
This protocol outlines a general procedure for the maceration of plant material using either this compound or ethanol.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC (RP-HPLC), both this compound and ethanol are commonly used as the organic component of the mobile phase, mixed with water. This compound is a more popular choice due to its lower viscosity, which results in lower backpressure in the HPLC system.[11] Ethanol, while a viable alternative, has a higher viscosity, which can be a limiting factor.[11]
Experimental Data: Comparison of Mobile Phases in RP-HPLC
A study reevaluating ethanol as a mobile phase modifier in RP-HPLC compared its performance with this compound and acetonitrile. While ethanol was found to be a good organic modifier, its higher viscosity was a notable drawback.
| Mobile Phase Component | Advantages | Disadvantages |
| This compound | Lower viscosity, good UV transparency | Higher toxicity than ethanol |
| Ethanol | Lower toxicity, renewable | Higher viscosity leading to higher backpressure |
Experimental Protocol: Reversed-Phase HPLC Method
The following is a general protocol for developing an isocratic RP-HPLC method using either a this compound-water or ethanol-water mobile phase.
Recrystallization
The choice of solvent for recrystallization is critical for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Both this compound and ethanol are commonly used for the recrystallization of polar organic compounds. The selection between the two often comes down to the specific solubility characteristics of the compound being purified.
Experimental Protocol: Single-Solvent Recrystallization
This protocol describes the general steps for recrystallizing a solid compound using a single solvent like this compound or ethanol.
-
Solvent Selection: Test the solubility of the impure solid in small amounts of the chosen solvent (this compound or ethanol) at both room temperature and its boiling point. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to remove any residual solvent.
Safety and Handling
A critical consideration in solvent selection is the safety profile of the chemical. This compound is significantly more toxic than ethanol.[8]
This compound:
-
Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[12] Ingestion of even small amounts can cause blindness or death.[12]
-
Handling: Must be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.[13]
Ethanol:
-
Toxicity: Less toxic than this compound and is the type of alcohol found in alcoholic beverages.[4] However, it is still a flammable and hazardous chemical that should be handled with care.[8][14]
-
Handling: Should be used in a well-ventilated area, and appropriate PPE should be worn.[8]
Logical Framework for Solvent Selection
The decision to use this compound or ethanol should be based on a systematic evaluation of the experimental requirements and the properties of the solvents.
References
- 1. chemos.de [chemos.de]
- 2. This compound: Structure, Properties, Uses, and Safety Explained [vedantu.com]
- 3. Ethanol - Wikipedia [en.wikipedia.org]
- 4. labproinc.com [labproinc.com]
- 5. Ethanol: Structure, Types and Properties [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. ethanol vs this compound as a solvent - Chromatography Forum [chromforum.org]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. leap.epa.ie [leap.epa.ie]
- 14. guttmanenergy.com [guttmanenergy.com]
"Advantages of methanol over ethanol as a fuel source in specific applications"
An objective analysis of methanol's advantages over ethanol as a fuel source in high-performance engines, maritime transport, and direct alcohol fuel cells, supported by quantitative data and experimental protocols.
This compound and ethanol are the two simplest alcohols and have long been considered viable alternatives to conventional fossil fuels. Both offer the potential for cleaner combustion and can be produced from renewable resources. However, their distinct chemical and physical properties make them suitable for different applications. This guide provides a detailed comparison of this compound and ethanol, focusing on specific applications where this compound demonstrates clear advantages, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Fuel Properties
The fundamental differences in the performance of this compound and ethanol as fuels stem from their intrinsic properties. This compound's higher octane rating and heat of vaporization are particularly advantageous in high-performance engines, while its lower heating value impacts energy density.
| Property | This compound (CH₃OH) | Ethanol (C₂H₅OH) | Gasoline (Typical) |
| Research Octane Number (RON) | 109 | 108 | 91-98 |
| Lower Heating Value (LHV) | 19.9 MJ/kg | 26.8 MJ/kg | 44.4 MJ/kg |
| Heat of Vaporization | 1155 kJ/kg | 904 kJ/kg | ~350 kJ/kg |
| Stoichiometric Air/Fuel Ratio | 6.5:1 | 9.0:1 | 14.7:1 |
| Flammability Limits in Air (% vol) | 6.7 - 36%[1] | 3.3 - 19% | 1.4 - 7.6%[1] |
| Oxygen Content (% by weight) | 50% | 34.7% | ~0% |
Note: Values can vary slightly based on the source and measurement standards.
Application-Specific Advantages of this compound
While ethanol is widely used as a gasoline additive (e.g., E10, E85), this compound's unique characteristics give it a performance edge in several specialized and emerging applications.
High-Performance Internal Combustion Engines (ICE)
In high-performance and racing applications, the primary goal is to maximize power output. This compound is often the fuel of choice in this domain due to two key properties: its high heat of vaporization and high octane number.[2]
-
Charge Air Cooling: this compound's significantly higher heat of vaporization (1155 kJ/kg vs. 904 kJ/kg for ethanol) results in a powerful charge-cooling effect as the fuel vaporizes in the intake manifold and cylinder.[2] This cooling increases the density of the incoming air-fuel mixture, allowing more oxygen and fuel to enter the combustion chamber, which directly translates to higher volumetric efficiency and power output.
-
Higher Compression Ratios: The high Research Octane Number (RON) of 109 indicates superior resistance to detonation or "knocking."[2] This anti-knock quality, combined with the cooling effect, enables engineers to design engines with much higher compression ratios (e.g., 14.5:1 to 16:1 for this compound compared to 11:1 to 12.5:1 for gasoline) without premature ignition.[3] A higher compression ratio leads to greater thermal efficiency and significantly more power.
Experimental data from single-cylinder spark-ignition (SI) engine tests shows that while adding 10% this compound to gasoline can increase brake specific fuel consumption (bsfc) by 10.3% compared to a 10% ethanol blend (due to lower energy density), it can also lead to reductions in CO₂, CO, HC, and NOx emissions.[4] The primary advantage, however, lies in its ability to be used in pure form in engines specifically designed to leverage its properties for maximum power, an area where it outperforms ethanol.[3]
Maritime Transport
The global shipping industry is under increasing pressure from the International Maritime Organization (IMO) to decarbonize and reduce harmful emissions.[5] this compound is emerging as a leading alternative fuel for marine vessels for several practical reasons.[6]
-
Emissions Reduction: Compared to heavy fuel oil (HFO), this compound combustion dramatically reduces sulfur oxides (SOx) by up to 99%, nitrogen oxides (NOx) by up to 60%, and particulate matter by up to 95%.[6][7] This allows shipping companies to meet stringent emission control area (ECA) regulations.
-
Ease of Handling and Storage: Unlike hydrogen or ammonia, which require cryogenic or high-pressure storage, this compound is a liquid at ambient temperature and pressure.[6] This simplifies bunkering, storage, and onboard handling, allowing for the use of existing infrastructure with relatively minor modifications and lower capital expenditure.[5][8]
-
Biodegradability: In the event of a spill, this compound is biodegradable and dissolves readily in water, posing a significantly lower risk to marine ecosystems compared to conventional marine fuels.[5]
While this compound has a lower energy density than traditional marine fuels, requiring larger storage tanks, its handling and emissions advantages make it a highly attractive and practical solution for the maritime industry's transition to cleaner energy.[6]
Direct Alcohol Fuel Cells (DAFCs)
Direct Alcohol Fuel Cells generate electricity through the direct electrochemical oxidation of an alcohol fuel. While both Direct this compound Fuel Cells (DMFCs) and Direct Ethanol Fuel Cells (DEFCs) are being researched, DMFCs have shown advantages in certain performance metrics.
-
Reaction Kinetics: The electrochemical oxidation of this compound is simpler and generally has faster kinetics than the oxidation of ethanol. Breaking the C-C bond in ethanol is a significant kinetic barrier, which can lead to incomplete oxidation and the formation of poisoning intermediates like carbon monoxide, reducing cell efficiency.
-
Power Density: Experimental studies comparing DAFCs have shown that DMFCs can achieve higher power densities. For instance, comparative studies using palladium-based catalysts have demonstrated that these catalysts yield significantly higher anodic peak currents for this compound oxidation (44.23 mA cm⁻²) compared to ethanol oxidation (21.62 mA cm⁻²), indicating a more vigorous reaction for this compound.[3]
A primary challenge for DMFCs is "this compound crossover," where unreacted this compound permeates through the polymer electrolyte membrane from the anode to the cathode.[9][10] This phenomenon lowers the cell's efficiency and cathode potential.[10][11] However, ethanol also suffers from crossover, and ongoing research into more selective membranes and catalysts aims to mitigate this issue for both fuels.[11][12][13] Despite the crossover challenge, the superior reaction kinetics of this compound often result in higher performance in current DAFC systems.
Experimental Protocols
The following sections detail the standardized methodologies for key experiments cited in the comparison of this compound and ethanol as fuel sources.
Engine Performance and Emissions Testing
Objective: To compare the performance (power, torque) and exhaust emissions of this compound and ethanol in a spark-ignition engine under controlled conditions.
Methodology: Engine Dynamometer Testing.[14][15]
-
Apparatus: A test engine (e.g., a single-cylinder research engine or a multi-cylinder production engine) is mounted on an engine dynamometer test bed.[14] The dynamometer is capable of applying a precise load to the engine and measuring its torque and rotational speed (RPM).[16] The setup includes a dedicated fuel delivery system for each fuel being tested, intake air temperature and humidity control, and an exhaust gas analyzer.
-
Procedure:
-
Engine Installation and Calibration: The engine is installed and coupled to the dynamometer. All sensors (temperature, pressure, lambda) and the exhaust gas analyzer are calibrated.
-
Fuel System Purge: The engine's fuel system is thoroughly purged and filled with the first test fuel (e.g., this compound).
-
Warm-up: The engine is operated until coolant and oil temperatures stabilize to ensure consistent operating conditions.
-
Performance Mapping (Steady-State): The engine is run at a series of fixed RPM points (e.g., in 500 RPM increments from 1500 to 6000 RPM). At each point, the throttle is fully opened, and the dynamometer load is adjusted to maintain the target speed. Data for torque, power, fuel consumption, and exhaust emissions (CO, HC, NOx, CO₂) are recorded.
-
Transient Cycle Testing: The engine is run through a standardized transient test cycle, such as the Worldwide Harmonized Light-Duty Vehicles Test Procedure (WLTP), which simulates real-world driving conditions with varying speeds and loads.[17] Emissions and fuel consumption are measured over the entire cycle.
-
Fuel Switchover: The engine is shut down, and the fuel system is purged and switched to the second test fuel (e.g., ethanol).
-
Repeat Testing: Steps 3 through 5 are repeated under identical conditions for the second fuel.
-
-
Data Analysis: The collected data for torque, power, brake-specific fuel consumption (BSFC), and emissions are plotted against engine speed for direct comparison between the two fuels.
Fuel Property Analysis
Objective: To determine the energy available from a fuel.[18][19]
Methodology: Bomb Calorimetry.[20]
-
Apparatus: The primary apparatus is a bomb calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb") and a surrounding water-filled container (the calorimeter jacket) equipped with a precision thermometer.[20]
-
Procedure:
-
A precise mass of the liquid fuel sample (e.g., this compound) is weighed and placed in a crucible inside the bomb.[20]
-
A fuse wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen.[20]
-
The bomb is submerged in a known quantity of water in the calorimeter jacket.[20]
-
The initial temperature of the water is recorded.
-
The fuse wire is ignited electrically, causing the complete combustion of the fuel sample.[20]
-
The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final, maximum temperature of the water is recorded.
-
-
Calculation: The heat of combustion is calculated based on the measured temperature rise, the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the fuel sample.[20]
Objective: To determine a fuel's resistance to knock under low-speed, mild operating conditions.[5]
Methodology: Cooperative Fuel Research (CFR) Engine Testing.[5][21]
-
Apparatus: A standardized, single-cylinder, four-stroke CFR engine with a continuously variable compression ratio.[6][7][21] The engine is equipped with a detonation meter (knock sensor) to measure knock intensity.
-
Procedure:
-
The CFR engine is operated under standardized "Research" conditions (600 RPM engine speed, fixed ignition timing, and specific intake air temperature).[21]
-
The engine is run on the test fuel (e.g., this compound).
-
The compression ratio is adjusted until a standard level of knock intensity is registered by the detonation meter.[7]
-
The engine is then switched to run on primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[5]
-
A "bracketing" procedure is used: two different PRF blends, one with a slightly higher and one with a slightly lower knock intensity than the sample fuel, are tested.[22]
-
-
Calculation: The Research Octane Number of the sample fuel is determined by interpolating its knock intensity reading between the readings of the two bracketing PRF blends.[22]
Fuel Cell Performance Evaluation
Objective: To characterize the performance of a Direct Alcohol Fuel Cell by measuring its voltage response to varying current densities.
Methodology: Polarization Curve Measurement.[23]
-
Apparatus: A single fuel cell test station, which includes the fuel cell hardware (MEA, gas diffusion layers, flow plates), a temperature-controlled environment, systems for delivering fuel (e.g., 1M this compound solution) and oxidant (air or pure O₂), and a potentiostat/galvanostat or electronic load.[24]
-
Procedure:
-
Cell Conditioning: The fuel cell is brought to a stable operating temperature (e.g., 60°C) and fuel/oxidant flow rates are established. The cell is typically run through a break-in procedure to activate the catalyst and hydrate the membrane.
-
Open-Circuit Voltage (OCV) Measurement: The OCV is measured with no current being drawn from the cell.
-
Galvanostatic Stepping: The electronic load is programmed to draw a series of increasing, constant currents from the cell (e.g., stepping from 0 A/cm² up to a maximum current density).[23]
-
Stabilization: At each current step, the system is allowed to stabilize for a set period (e.g., 15 minutes) until the voltage reading is constant.[25]
-
Data Recording: The stable voltage corresponding to each current density is recorded. Data is often averaged over the last few minutes of the stabilization period.[23][25]
-
(Optional) Hysteresis Check: The current density can then be stepped down from the maximum to the minimum to check for hysteresis, which can indicate issues like membrane drying or flooding.[23]
-
-
Data Analysis: The recorded voltage (V) is plotted against the current density (mA/cm²), creating a polarization curve. A corresponding power density curve (mW/cm²) is also generated by calculating Power = Voltage × Current Density at each point. The resulting curves are used to compare the performance of different fuels (e.g., this compound vs. ethanol) under identical operating conditions.
References
- 1. This compound.org [this compound.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. energy.gov [energy.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. trinityfueladditives.com [trinityfueladditives.com]
- 15. theicct.org [theicct.org]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic CO2 Emission Differences Between E10 and E85 Fuels Based on Speed–Acceleration Mapping [mdpi.com]
- 18. store.astm.org [store.astm.org]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. cdn2.hubspot.net [cdn2.hubspot.net]
- 21. ASTM D2699 - eralytics [eralytics.com]
- 22. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 23. Polarization Curves [fuelcellstore.com]
- 24. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 25. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Guide to the Analysis of Impurities in Methanol Using Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like methanol is paramount. Gas chromatography (GC) stands as a cornerstone technique for the separation and quantification of volatile impurities. This guide provides an objective comparison of various GC methodologies for analyzing impurities in this compound, supported by experimental data to aid in method selection and implementation.
Comparison of Gas Chromatography Methods and Columns
The choice of a gas chromatography column is critical for the effective separation of impurities from the this compound matrix. The selection depends on the specific impurities of interest and the desired analytical performance. Common impurities in this compound include ethanol, acetone, acetaldehyde, and dimethyl ether.[1][2][3] More complex matrices might also contain trace amounts of other organic compounds.[4][5]
Several types of capillary columns are employed for this analysis, with varying stationary phases that offer different selectivities.
-
PoraPLOT U: This porous layer open tubular (PLOT) column is effective for separating volatile impurities like chloromethane and dimethyl ether from this compound.[3] PLOT columns are generally well-suited for the analysis of gases and volatile compounds.[6]
-
Wax Columns (e.g., Carbowax 20M, ZB-WAXplus): These polar columns are widely used for the analysis of polar compounds like alcohols, aldehydes, and ketones.[7][8] They provide good separation of common impurities such as ethanol and acetone in this compound. A study comparing Carbowax 20M on different supports showed its efficacy in resolving this compound from other components in alcoholic beverages.[7] The ZB-WAXplus column has been successfully used in a validated GC-MS method for this compound determination in alcoholic distillates.[8][9]
-
Low-Polarity Columns (e.g., DB-5MS, CP-SIL 8-CB): While less common for this specific application, these columns can be used for broader screening of less polar impurities. A CP-SIL 8-CB column was used to determine a range of solvent impurities, including this compound, in various organic solvents.[10]
The choice of detector is also crucial. Flame Ionization Detectors (FID) are highly sensitive to organic compounds and are a common choice for impurity analysis.[11] Thermal Conductivity Detectors (TCD) can also be used, particularly when water is an impurity of interest.[3] For definitive identification and quantification of trace impurities, a Mass Spectrometer (MS) detector is often preferred.[4][8]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative experimental protocols derived from various studies.
Method 1: Analysis of Volatile Impurities using a PoraPLOT U Column
This method is suitable for the separation of highly volatile impurities from the this compound matrix.
-
Sample Preparation: Direct injection of the this compound sample.[3]
-
Gas Chromatograph Conditions:
-
Column: Agilent PoraPLOT U, 25 m x 0.25 mm, 8 µm film thickness[3]
-
Carrier Gas: Helium at 180 kPa[3]
-
Injector: Split injector at 180 °C with a split flow of 30 mL/min[3]
-
Oven Temperature Program: Start at 60 °C, ramp to 110 °C at 5 °C/min, then ramp to 190 °C at 10 °C/min[3]
-
Detector: Thermal Conductivity Detector (TCD) at 200 °C[3]
-
Injection Volume: 2 µL[3]
-
Method 2: Analysis of Polar Impurities using a Wax Column
This method is optimized for the detection of common polar impurities like ethanol and acetone.
-
Sample Preparation: Direct injection of the this compound sample.
-
Gas Chromatograph Conditions:
-
Column: Zebron–Phenomenex, ZB-WAXplus, 60 m x 0.25 mm, 0.25 µm film thickness[8][9]
-
Carrier Gas: Helium at 1 mL/min[8]
-
Injector: Split injector with a split ratio of 1/50[8]
-
Oven Temperature Program: Isothermal at 50°C for 20 minutes, then ramp to 250°C at 10°C/min and hold for 5 minutes[8]
-
Injection Volume: 0.1 µL[9]
-
Method 3: Comparative Analysis using Carbowax 20M Columns
A study comparing different packed columns with Carbowax 20M demonstrated the importance of the solid support. The best results for separating this compound in an ethanol matrix were obtained with Carbowax 20M on Carbopack BAW.[7]
-
Sample Preparation: Direct injection of the sample.
-
Gas Chromatograph Conditions (for Carbowax 20M on Carbopack BAW):
-
Column: 6 ft x 1/4 in OD glass tube packed with 5% Carbowax 20M on Carbopack BAW (80/120 mesh)[7]
-
Carrier Gas: Helium[7]
-
Injector and Detector Temperatures: Specific temperatures were optimized for the analysis.
-
Oven Temperature Program: Isothermal or temperature-programmed depending on the specific impurities.[12]
-
Data Presentation
The following table summarizes the performance characteristics of different GC methods for the analysis of impurities in this compound, based on available data.
| Impurity | GC Column | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (in distillates) | Zebron ZB-WAXplus | MS | 146.4 µg/mL | 443.5 µg/mL | [8][9] |
| Ethanol, Acetone, etc. | CP-SIL 8-CB | FID | - | ~0.1% (v/v) | [10] |
| Chloromethane, Dimethyl ether | Agilent PoraPLOT U | TCD | Not Specified | Not Specified | [3] |
Note: Direct comparative data for all impurities across all column types is limited in the reviewed literature. The presented data is from individual studies and may not be directly comparable due to differing experimental conditions.
Experimental Workflow
The general workflow for analyzing impurities in this compound using gas chromatography is illustrated below.
Caption: Workflow for GC analysis of this compound impurities.
This guide provides a comparative overview of GC methods for the analysis of impurities in this compound. The selection of the optimal method will depend on the specific impurities of interest, the required sensitivity, and the available instrumentation. For routine quality control, a GC-FID method with a wax column is often sufficient. For research and development or troubleshooting, the enhanced specificity and sensitivity of a GC-MS system are highly advantageous.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. agilent.com [agilent.com]
- 4. pages2.honeywell.com [pages2.honeywell.com]
- 5. researchgate.net [researchgate.net]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. revistas.upr.edu [revistas.upr.edu]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Analysis for impurities in spectral grade acetone and this compound using gas chromatography. | ScholarWorks [scholarworks.calstate.edu]
"Comparative study of different columns for methanol analysis by gas chromatography"
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methanol is critical in various fields, from ensuring the safety of alcoholic beverages and hand sanitizers to process control in the chemical and pharmaceutical industries. Gas chromatography (GC) is the premier technique for this analysis, and the choice of GC column is paramount for achieving accurate, reproducible results. This guide provides a comparative overview of different GC columns for this compound analysis, supported by experimental data to aid in column selection and method development.
Principles of Column Selection for this compound Analysis
This compound is a small, highly polar volatile organic compound. The primary challenge in its analysis is achieving good peak shape and resolution from other sample components, particularly ethanol and water, which are often present in high concentrations. The selection of a GC column is based on the principle of "like dissolves like." Therefore, polar columns are generally the first choice for analyzing polar analytes like this compound. Key performance indicators for column selection include:
-
Resolution (Rs): The degree of separation between adjacent peaks. Higher resolution is critical for accurate quantification.
-
Peak Asymmetry (As): A measure of peak shape. Symmetrical peaks (As ≈ 1) are essential for accurate integration. This compound is prone to tailing on columns that are not sufficiently inert.
-
Retention Time (tR): The time it takes for an analyte to elute. Shorter retention times can increase sample throughput.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Comparative Performance of GC Columns
This section compares three common types of capillary GC columns for this compound analysis: a polar polyethylene glycol (wax) column, a specialized blood alcohol content (BAC) column, and a non-polar 5% phenyl-methylpolysiloxane column.
| Parameter | Zebron™ ZB-WAXplus | Restek Rtx®-BAC Plus 1 | Agilent J&W DB-5ms |
| Stationary Phase | Polyethylene Glycol (PEG) | Proprietary BAC Phase | 5%-Phenyl-methylpolysiloxane |
| Polarity | Polar | Intermediate/Specialty | Non-Polar |
| This compound Retention Time (tR) | ~6.65 min[1] | ~0.91 min[2] | ~2.15 min (Matrix Dependent)[3] |
| Resolution (Rs) of this compound/Ethanol | Excellent (Rs = 12.795)[1] | Baseline separation achieved[4][5] | Poor, co-elution can be an issue[1] |
| Peak Shape for this compound | Symmetrical peak shape reported[6] | Excellent peak symmetry[4] | Prone to tailing; requires optimization[7] |
| Limit of Detection (LOD) | ≤5 µg/mL[6] | Data not specified, but designed for trace analysis | Dependent on optimization; may be higher due to peak tailing |
| Primary Applications | Alcoholic beverages, hand sanitizers, general purpose polar analytes[8][9][10] | Blood alcohol content (BAC) analysis, forensic toxicology[2][4][5][11] | General purpose, non-polar to semi-polar analytes |
| Key Advantages | Excellent resolution for polar compounds, stable with aqueous injections.[10] | Fast analysis time (<2 minutes), optimized for common blood alcohol analytes.[4][5] | Widely available, versatile for a broad range of applications. |
| Limitations | Longer analysis times compared to specialized columns. | May not be suitable for complex matrices outside of its intended application. | Poor peak shape and resolution for highly polar analytes like this compound without significant method optimization.[1] |
Experimental Protocols
Detailed experimental conditions are crucial for achieving optimal performance. The following are representative GC-FID methods for this compound analysis using the compared columns.
Method 1: this compound in Alcoholic Distillates using Zebron™ ZB-WAXplus[1]
-
Column: Zebron™ ZB-WAXplus, 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: 50°C (hold for 20 min), then ramp at 10°C/min to 250°C (hold for 5 min)
-
Injector: Split (50:1), 250°C
-
Detector: FID, 250°C
-
Injection Volume: 0.1 µL
Method 2: Blood Alcohol Analysis using Restek Rtx®-BAC Plus 1[2]
-
Column: Restek Rtx®-BAC Plus 1, 30 m x 0.32 mm ID, 1.8 µm film thickness[11]
-
Carrier Gas: Helium, 80 cm/sec at 40°C
-
Oven Program: Isothermal at 40°C (hold for 3 min)
-
Injector: Headspace-loop split (50:1), 200°C
-
Detector: FID, 240°C
-
Headspace Conditions: Sample heated at 60°C for 5 min
Method 3: General this compound Screening using a DB-5 type column[7]
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, >0.5 µm film thickness
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 30-40°C) with a hold, then ramp.
-
Injector: Split, temperature appropriate for the solvent.
-
Detector: FID
-
Note: Performance for this compound on a non-polar column like DB-5 is highly dependent on optimizing conditions such as starting oven temperature and carrier gas flow rate to achieve separation from ethanol and improve peak shape.[7]
Experimental Workflow and Logic
The general workflow for this compound analysis by GC involves sample preparation, instrument setup, data acquisition, and analysis. The specific steps can vary depending on the sample matrix and analytical objectives.
Figure 1. A generalized workflow for the analysis of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).
The logical process for selecting a column for this compound analysis is outlined in the following diagram. The primary consideration is the sample matrix and the required separation from key interferents.
Figure 2. A decision diagram for selecting a suitable GC column for this compound analysis based on the sample matrix.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. restek.com [restek.com]
- 3. reddit.com [reddit.com]
- 4. gcms.cz [gcms.cz]
- 5. chebios.it [chebios.it]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. asean.org [asean.org]
- 10. gcms.cz [gcms.cz]
- 11. 18004 - GC Capillary Column Rtx-BAC PLUS 1, 30 m, 0.32 mm ID, 1.8 µm | Analytics-Shop [analytics-shop.com]
Validating a New HPLC Method for Methanol Quantification in Fuel Samples: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable and efficient method for quantifying methanol in fuel, this guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method and compares its performance against established alternatives such as Gas Chromatography (GC) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. This document outlines detailed experimental protocols and presents supporting data to facilitate an informed decision on the most suitable analytical technique for your specific needs.
A New Approach: HPLC with Refractive Index Detection
A recently developed HPLC method coupled with a Refractive Index (RI) detector offers a robust and cost-effective solution for the quantitative analysis of this compound in gasoline and ethanol fuels.[1][2][3] This method is particularly advantageous as it utilizes deionized water as the mobile phase, presenting a greener alternative to traditional solvent-based methods.[1][2][3]
Experimental Protocol: HPLC-RI Method
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index (RI) Detector
Chromatographic Conditions:
Sample Preparation:
-
Gasoline Samples: Dilute at 10.0 vol% with deionized water.[3]
-
Ethanol Fuel Samples: Dilute at 20.0 vol% with deionized water.[3]
-
Filter all samples and mobile phase through a 0.2 µm PTFE membrane filter before injection.[3]
A schematic of the sample preparation and analysis workflow is presented below.
References
Distinguishing Ethanol from Methanol: A Comparative Guide to the Iodoform Test
For researchers, scientists, and professionals in drug development, the accurate identification of simple alcohols is a fundamental requirement in the laboratory. While ethanol is a common solvent and reagent, its structural isomer, methanol, is highly toxic and their physical properties are remarkably similar. This guide provides a detailed comparison of the iodoform test as a reliable method to distinguish between ethanol and this compound, supported by experimental data and protocols.
Principle of the Iodoform Test
The iodoform test is a qualitative chemical test that identifies the presence of a methyl ketone (a compound with the structure R-CO-CH₃) or an alcohol that can be oxidized to a methyl ketone.[1] The reaction of such a compound with iodine in the presence of a base produces a characteristic yellow precipitate of iodoform (triiodomethane, CHI₃), which has a distinct "antiseptic" smell.[2][3]
Ethanol is the only primary alcohol that gives a positive iodoform test.[3][4][5] This is because it is first oxidized by the hypoiodite (formed from iodine and hydroxide) to acetaldehyde (CH₃CHO). Acetaldehyde contains the requisite methyl group attached to a carbonyl carbon, which then undergoes the subsequent steps of the iodoform reaction.[4][6]
This compound, on the other hand, is oxidized to formaldehyde (HCHO), which lacks the necessary methyl group adjacent to a carbonyl group.[1][7] Consequently, this compound does not react to form iodoform and yields a negative result.[4]
Performance Comparison: Ethanol vs. This compound
The iodoform test provides a clear and observable distinction between ethanol and this compound. The formation of a pale yellow precipitate is a definitive positive result for ethanol, while the absence of such a precipitate indicates a negative result, characteristic of this compound.[8][9]
| Feature | Ethanol | This compound | Reference |
| Iodoform Test Result | Positive | Negative | [1][4] |
| Observation | Formation of a pale yellow precipitate (iodoform) | No precipitate formation; the solution may remain brown or become colorless upon addition of excess base. | [8][9] |
| Characteristic Odor | "Antiseptic" smell of iodoform | No characteristic odor from the reaction | [2] |
| Reaction Time | Typically occurs within minutes, can be accelerated by gentle warming. | No reaction | [7][10] |
Experimental Protocol
This protocol outlines the procedure for performing the iodoform test to differentiate between ethanol and this compound.
Materials and Reagents:
-
Test tubes and rack
-
Droppers or pipettes
-
Water bath (optional)
-
Sample solutions (ethanol and this compound)
-
Iodine-Potassium Iodide Solution (I₂/KI): Dissolve 10 g of potassium iodide (KI) and 5 g of iodine (I₂) in 100 mL of distilled water.
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M or 10%)
Procedure:
-
Sample Preparation: Place approximately 1 mL of the alcohol to be tested (ethanol or this compound) into a clean test tube.
-
Addition of Iodine: Add about 2 mL of the iodine-potassium iodide solution to the test tube. The solution will turn a dark brown color.
-
Addition of Base: Add the sodium hydroxide solution dropwise, with shaking, until the brown color of the iodine just disappears and a pale yellow solution is formed.
-
Observation: Observe the test tube for the formation of a precipitate at room temperature.
-
Warming (Optional): If no precipitate forms immediately, gently warm the test tube in a water bath (around 60°C) for a few minutes.[11]
-
Result Interpretation:
Specificity and Interferences
While the iodoform test is effective for distinguishing ethanol from this compound, it is not entirely specific to ethanol. Other compounds can also give a positive result, including:
-
Acetaldehyde and Methyl Ketones: Any aldehyde or ketone with a methyl group directly attached to the carbonyl carbon will produce iodoform.[3]
-
Secondary Alcohols: Secondary alcohols with a methyl group on the carbon bearing the hydroxyl group (e.g., isopropanol) will also give a positive test as they are oxidized to methyl ketones.[3][7]
Therefore, it is crucial to consider the context of the analysis and the potential presence of these interfering substances when interpreting the results.
Visualizing the Chemistry and Workflow
To better understand the underlying chemical transformations and the experimental process, the following diagrams are provided.
Caption: Chemical reaction pathway for the iodoform test with ethanol.
Caption: Step-by-step workflow for the iodoform test in the laboratory.
References
- 1. testbook.com [testbook.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 8. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 9. A test to distinguish between ethanol and this compound | Class experiment | RSC Education [edu.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Functional Groups - The Iodoform Test [dept.harpercollege.edu]
Navigating the Catalyst Maze: A Comparative Guide to Methanol-to-Olefins (MTO) Catalysis
A detailed analysis of catalyst performance in the pivotal Methanol-to-Olefins (MTO) reaction reveals a landscape dominated by microporous materials, with zeolites and their derivatives at the forefront. This guide provides a comparative assessment of key catalyst types, supported by experimental data, to inform researchers and scientists in the fields of catalysis and chemical synthesis.
The conversion of this compound to light olefins such as ethylene and propylene is a cornerstone of modern chemical production, offering a bridge between alternative feedstocks like natural gas or biomass and the vast polymer industry. The efficiency of this process hinges on the performance of the catalyst. This comparison focuses on the most prominent and promising catalysts, including the workhorses SAPO-34 and ZSM-5, alongside emerging hierarchical zeolites and metal-organic frameworks (MOFs).
Performance Benchmarks: A Head-to-Head Comparison
The selection of a catalyst for the MTO reaction is a trade-off between activity, selectivity towards desired olefins, and operational lifetime. The following tables summarize the quantitative performance of different catalyst families based on published experimental data.
Table 1: Performance Comparison of SAPO-34 and ZSM-5 Catalysts
| Catalyst | This compound Conversion (%) | Ethylene Selectivity (%) | Propylene Selectivity (%) | Propylene/Ethylene Ratio | Catalyst Lifetime (h) | Key Features & Drawbacks |
| SAPO-34 | >99 | ~45-50 | ~35-40 | ~0.8-1.0 | Short | High selectivity to light olefins due to its small pore structure (CHA topology), but suffers from rapid deactivation due to coke deposition.[1][2][3][4] |
| ZSM-5 | >99 | ~10-20 | ~40-50 | ~2.0-4.0 | Long | Exhibits a longer lifetime and higher propylene-to-ethylene ratio compared to SAPO-34, but lower overall light olefin selectivity due to its larger pore structure (MFI topology) which can lead to the formation of aromatics and heavier hydrocarbons.[4][5] |
| Modified ZSM-5 | >99 | Variable | >50 | Variable | Enhanced | Modifications such as creating hierarchical structures or composites can improve light olefin selectivity and catalyst stability.[6][7][8] |
Table 2: Performance of Hierarchical Zeolite Catalysts
| Catalyst | This compound Conversion (%) | Light Olefin Selectivity (%) | Catalyst Lifetime | Advantage over Conventional Zeolites |
| Hierarchical SAPO-34 | >99 | >85[3] | Significantly prolonged (e.g., 4-fold increase)[3] | Improved mass transport of reactants and products, reducing diffusion limitations and coke formation, leading to extended catalyst life.[9][10][11] |
| Hierarchical ZSM-5 | >99 | Improved propylene selectivity (>50%) | Enhanced | Mitigates deactivation by providing better access to active sites and facilitating the removal of coke precursors.[6][11] |
Table 3: Emerging Catalysts in MTO
| Catalyst Type | Key Characteristics | Performance Highlights | Challenges |
| Metal-Organic Frameworks (MOFs) | Highly tunable pore environments and chemical functionalities.[12][13] | Show promise for selective gas adsorption and separation in MTO product streams.[12] Catalytic applications are still in early stages of research.[14][15][16] | Limited thermal and hydrothermal stability under typical MTO reaction conditions compared to zeolites.[15] |
Delving into the Reaction: Mechanisms and Pathways
The MTO reaction over acidic zeolite catalysts is widely accepted to proceed via a "hydrocarbon pool" (HCP) mechanism.[1][2][17] This complex mechanism involves the formation of reactive organic intermediates within the catalyst's pores, which then act as co-catalysts for this compound conversion. Two main cycles are proposed to operate within this mechanism: an aromatic-based cycle and an olefin-based cycle.[17][18]
Caption: Dual-cycle hydrocarbon pool mechanism for the MTO reaction.
The catalyst's topology and acidity play a crucial role in determining which cycle dominates.[17] The small pores of SAPO-34 favor the aromatic cycle, leading to higher ethylene selectivity, while the larger pores of ZSM-5 allow for the operation of the olefin methylation/cracking cycle, resulting in more propylene.[4][5]
Experimental Corner: Protocols for Catalyst Evaluation
Reproducible and comparable data are paramount in catalyst research. The following outlines a typical experimental workflow for assessing MTO catalyst performance.
Caption: Standard workflow for MTO catalyst synthesis and evaluation.
Key Experimental Protocols:
-
Catalyst Synthesis (Hydrothermal Method for SAPO-34):
-
Prepare a gel mixture containing sources of aluminum (e.g., pseudoboehmite), silicon (e.g., silica sol), and phosphorus (e.g., phosphoric acid) in deionized water.
-
Add a structure-directing agent (template), such as tetraethylammonium hydroxide (TEAOH).
-
Stir the gel to ensure homogeneity.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-48 hours) for crystallization.[9]
-
After cooling, the solid product is recovered by centrifugation, washed with deionized water, and dried.
-
The template is removed by calcination in air at a high temperature (e.g., 550-650 °C).[19]
-
-
Catalytic Performance Testing (Fixed-Bed Reactor):
-
A specific amount of the catalyst is loaded into a fixed-bed reactor.[20]
-
The catalyst is pre-treated, typically by heating under an inert gas flow (e.g., N2) to a desired reaction temperature (e.g., 400-500 °C).[21]
-
A feed of this compound (often diluted with water or an inert gas) is introduced into the reactor at a controlled weight hourly space velocity (WHSV).[22]
-
The reactor effluent is analyzed online using a gas chromatograph (GC) to determine the composition of the products.
-
This compound conversion and product selectivity are calculated based on the GC analysis. The catalyst lifetime is determined by monitoring the time on stream until this compound conversion drops below a certain threshold (e.g., 90%).[23]
-
The Challenge of Deactivation and the Path to Regeneration
A critical factor limiting the industrial application of MTO catalysts, particularly SAPO-34, is their rapid deactivation due to the deposition of carbonaceous species, commonly referred to as "coke."[1] This coke blocks the catalyst's pores and active sites, leading to a decline in activity.[23][24]
Industrial MTO processes typically employ a fluidized-bed reactor system that allows for continuous regeneration of the catalyst.[1][25] The deactivated catalyst is circulated to a separate regenerator where the coke is burned off in the presence of air or oxygen, restoring the catalyst's activity.[1][24] Recent research has also explored steam regeneration as a promising alternative that can convert coke into valuable syngas (CO and H2).[24]
References
- 1. Researchers Regenerate Deactivated Catalyst in this compound-to-olefins Process----Chinese Academy of Sciences [english.cas.cn]
- 2. A review of this compound-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of hierarchical SAPO-34 zeolites with tuned mesopore structure for this compound to olefins (MTO) reaction using polyethylene glycol as a soft template - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal–organic frameworks for purification of this compound-to-olefin (MTO) products - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. azom.com [azom.com]
- 14. mae.princeton.edu [mae.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 18. A quantitative multiscale perspective on primary olefin formation from this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02551A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 25. fhi.mpg.de [fhi.mpg.de]
The Pursuit of Purity: A Comparative Guide to LC-MS Grade Methanol for Ultrasensitive Detection
In the realm of mass spectrometry, the quest for lower detection limits is a constant endeavor. For researchers, scientists, and drug development professionals, the quality of solvents used in liquid chromatography-mass spectrometry (LC-MS) is a critical, yet often overlooked, factor that can significantly impact analytical sensitivity and data reliability. This guide provides an objective comparison of commercially available LC-MS grade methanol, supported by experimental data and detailed protocols, to aid in the selection of the most suitable solvent for achieving excellent detection limits.
The purity of LC-MS grade this compound is paramount, as contaminants can introduce background noise, form adducts with target analytes, and cause ion suppression, all of which elevate detection limits and can lead to inaccurate quantification. Key impurities to consider include metal ions, organic contaminants such as plasticizers and polymers, and particulate matter.
Performance Comparison of Leading LC-MS Grade this compound Brands
To facilitate an informed decision, the following tables summarize the typical specifications for LC-MS grade this compound from several leading manufacturers. These values are based on publicly available product information and certificates of analysis. It is important to note that lot-to-lot variability can occur, and users should always refer to the certificate of analysis for their specific bottle.
Table 1: General Purity and Physical Properties
| Specification | Agilent InfinityLab | Thermo Fisher Optima | MilliporeSigma LiChrosolv® | Honeywell B&J Brand™ |
| Purity (by GC) | ≥99.9% | ≥99.9%[1] | ≥99.9%[2] | >99.9%[3][4] |
| Water Content | ≤0.03% | ≤0.02%[1] | ≤0.01%[5] | ≤0.05%[6][7] |
| Residue after Evaporation | ≤1 ppm | ≤1 ppm[1] | ≤1.0 mg/L[2] | ≤1 mg/L[7] |
| Filtration | 0.2 µm[8][9] | 0.1 µm[10] | 0.2 µm[5] | Not specified |
Table 2: Impurity Limits and LC-MS Suitability
| Specification | Agilent InfinityLab | Thermo Fisher Optima | MilliporeSigma LiChrosolv® | Honeywell B&J Brand™ |
| Metal Cations (e.g., Na, K, Ca) | Low trace metal impurities[8] | Na ≤50 ppb, K ≤50 ppb, Ca ≤50 ppb | Na ≤100 ppb, K ≤5 ppb, Ca ≤10 ppb[5] | Low metal impurities[3] |
| LC-MS Suitability (Positive Mode) | Low background noise[8] | No peaks > 50 ppb Reserpine | ≤ 2 ppb (as Reserpine)[5] | ≤ 50 ppb (as Reserpine)[7] |
| LC-MS Suitability (Negative Mode) | Low background noise[8] | No peaks > 50 ppb 4-Nitrophenol | ≤ 20 ppb (as Reserpine)[5] | ≤ 50 ppb (as 4-Nitrophenol)[7] |
| Packaging | Borosilicate glass[8] | Amber Glass[1] | Glass bottle[5] | Glass Bottle[3] |
Key Contaminants and Their Impact
Understanding the nature of common contaminants is crucial for troubleshooting and preventing analytical issues.
-
Metal Ions (e.g., Na+, K+): These can form adducts with analyte molecules, resulting in a split of the signal into multiple peaks (e.g., [M+Na]+, [M+K]+). This complicates data interpretation and can reduce the intensity of the desired protonated or deprotonated molecule ([M+H]+ or [M-H]-), thereby decreasing sensitivity. Solvents packaged in borosilicate glass bottles are generally preferred to minimize the leaching of metal ions.[8]
-
Plasticizers (e.g., Phthalates): These are ubiquitous in laboratory environments and can leach from plastic containers, tubing, and other labware. Phthalates can cause significant background interference and ion suppression.
-
Polyethylene Glycol (PEG): Often found in detergents and personal care products, PEG can be a persistent contaminant in the lab. It appears in mass spectra as a characteristic repeating series of peaks separated by 44 Da (the mass of the ethylene glycol monomer).
Experimental Protocol for Evaluating LC-MS Grade this compound
A robust method for assessing the quality of LC-MS grade this compound is to perform a blank gradient elution. This involves running a gradient from a highly aqueous mobile phase to a high concentration of the this compound being tested, without injecting a sample. This method effectively concentrates any non-volatile impurities on the analytical column, which are then eluted as the organic content of the mobile phase increases, allowing for their detection by the mass spectrometer.
Objective: To assess the level of non-volatile, ionizable contaminants in LC-MS grade this compound.
Materials:
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
High-purity LC-MS grade water
-
High-purity formic acid (or other suitable mobile phase additive)
-
C18 analytical column
-
The LC-MS grade this compound to be tested
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in the LC-MS grade this compound under evaluation.
-
-
LC-MS System Preparation:
-
Equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B at a typical flow rate (e.g., 0.4 mL/min) for at least 15-20 minutes.
-
-
Blank Gradient Elution:
-
Inject a "blank" (e.g., 5 µL of Mobile Phase A).
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) and re-equilibrate for 5-10 minutes.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes over a relevant mass range (e.g., m/z 100-2000).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for any significant peaks that elute during the gradient.
-
Extract the mass spectra of any observed peaks to identify potential contaminants by their m/z values.
-
Compare the background noise level and the intensity of any contaminant peaks between different brands of this compound.
-
Caption: Workflow for evaluating LC-MS grade this compound purity.
Logical Pathway for Solvent Selection
The selection of an appropriate LC-MS grade this compound should be a logical process based on the specific requirements of the analysis and an evaluation of the available products.
Caption: Logical pathway for selecting LC-MS grade this compound.
By carefully considering the purity specifications and conducting in-house evaluations, researchers can select an LC-MS grade this compound that minimizes background interference and maximizes signal-to-noise, ultimately leading to the achievement of excellent detection limits in their mass spectrometry analyses.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ≥99.9% (GC), suitable for LC/MS, LiChrosolv<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. medline.com [medline.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. filtrous.com [filtrous.com]
- 7. medicaldistributiongroup.com [medicaldistributiongroup.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. thermofishersci.in [thermofishersci.in]
Safety Operating Guide
Proper Methanol Disposal: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methanol is a commonly used solvent in laboratory settings, but its toxic and flammable nature necessitates strict disposal protocols to ensure the safety of personnel and protect the environment.[1] Improper disposal can lead to severe health hazards, environmental contamination, and significant legal and financial repercussions.[2] This guide provides procedural, step-by-step instructions for the safe and compliant disposal of this compound waste.
Immediate Safety Protocols
Before handling this compound waste, it is crucial to be aware of its primary hazards:
-
Toxicity: this compound can be harmful if inhaled, ingested, or absorbed through the skin.[1] High concentrations can cause headaches, dizziness, nausea, and in severe cases, blindness or death.[3]
-
Flammability: this compound is a highly flammable liquid with a low flash point.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile or butyl rubber gloves, and a lab coat.[3]
Step-by-Step this compound Disposal Procedures
The proper disposal method for this compound depends on the quantity of waste.
Small Quantities (Under 1 Liter)
For very small amounts of this compound, evaporation in a controlled environment is a permissible disposal method in some contexts, but it is critical to adhere to safety protocols.[5]
Experimental Protocol for Evaporation of Small this compound Quantities:
-
Ensure Proper Ventilation: This procedure must be conducted inside a certified chemical fume hood to prevent the buildup of flammable and toxic vapors.[5]
-
Select Appropriate Container: Pour the this compound into a shallow, chemically resistant dish, such as one made of glass or Pyrex. Avoid using plastic containers as this compound can dissolve some plastics.[5]
-
Evaporation: Place the dish in the back of the fume hood and allow the this compound to evaporate completely. The fume hood's ventilation will safely dissipate the fumes.[5]
-
Decontamination: Once evaporated, wipe the dish with a wet paper towel and dispose of the towel in the regular trash. The dish can then be washed as standard laboratory glassware.[5]
Large Quantities (1 Liter and Over)
Large volumes of this compound waste must be collected and disposed of as hazardous waste.[1][5] Never pour this compound down the drain or dispose of it with regular trash.[6][7]
Procedure for Collection and Disposal of Large this compound Quantities:
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[1]
-
Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with this compound.[8] The container must be kept closed at all times except when adding waste.[8][9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and the date you first added waste to the container.[8][10]
-
Storage: Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition.[1][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2] They are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations.[1]
Regulatory and Container Specifications
This compound is classified by the Environmental Protection Agency (EPA) as a hazardous waste. Understanding the specific regulations and container requirements is crucial for compliance.
| Parameter | Specification | Regulation/Guideline |
| EPA Hazardous Waste Code | F003 | 40 CFR Part 261 |
| Hazardous Characteristic | Ignitability (D001) | 40 CFR § 261.21 |
| Flash Point | < 140°F (60°C) | 40 CFR § 261.21 |
| Aqueous Solution Exclusion | Not hazardous if < 24% alcohol by volume | 40 CFR § 261.21(a)(1) |
| Container Material | Chemically compatible (e.g., glass, certain plastics, or metal) | General laboratory safety guidelines |
| Container Labeling (On-site) | "Hazardous Waste," chemical name, accumulation start date | EPA 40 CFR § 262.17 |
| Container Labeling (Off-site) | DOT-compliant labels with proper shipping name, UN number, and hazard class | DOT 49 CFR Part 172 |
| Container Condition | Must be in good condition, not leaking, and kept closed | 40 CFR § 262.17(a)(1)(iv) |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. bdlaw.com [bdlaw.com]
- 2. wku.edu [wku.edu]
- 3. amherst.edu [amherst.edu]
- 4. nj.gov [nj.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. blog.stpub.com [blog.stpub.com]
- 7. This compound.org [this compound.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safeguarding Your Research: A Comprehensive Guide to Methanol Handling
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. Methanol, a commonly used solvent, poses significant health risks due to its toxicity and flammability. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure you can work with this compound confidently and safely.
This compound is toxic and can cause severe health effects through inhalation, ingestion, or skin absorption.[1] It is also a flammable liquid, and its vapors can form explosive mixtures with air.[2][3] Adherence to strict safety protocols is therefore non-negotiable.
Step 1: Risk Assessment and PPE Selection
Before handling this compound, a thorough risk assessment is necessary to determine the potential for exposure. This will dictate the level of personal protective equipment (PPE) required. The following workflow provides a logical process for selecting the appropriate PPE.
Quantitative Safety Data
Understanding the specific limitations and protective capabilities of PPE is crucial. The following tables summarize key quantitative data for occupational exposure limits and the chemical resistance of common glove materials to this compound.
Occupational Exposure Limits for this compound
Various regulatory and advisory bodies have established exposure limits for this compound to protect workers. These limits are typically expressed as a time-weighted average (TWA) over a standard workday.
| Regulatory Body | Exposure Limit Type | Value (ppm) | Notes |
| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) | 200 ppm | 8-hour TWA.[1][2][4] |
| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) | 200 ppm | 10-hour TWA.[1] |
| STEL (Short-Term Exposure Limit) | 250 ppm | 15-minute TWA, not to be exceeded.[1][5] | |
| IDLH (Immediately Dangerous to Life or Health) | 6,000 ppm | Maximum concentration from which one could escape within 30 minutes without any escape-impairing symptoms or irreversible health effects.[3] | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) | 200 ppm | 8-hour TWA.[1][2] |
| STEL (Short-Term Exposure Limit) | 250 ppm | 15-minute TWA.[1][2] |
TWA: Time-Weighted Average; ppm: parts per million.
Chemical Resistance of Glove Materials to this compound
The selection of appropriate gloves is critical, as this compound can be absorbed through the skin. Breakthrough time (BTT) is the time it takes for a chemical to be detected on the inside of the glove. Note that disposable gloves are intended for incidental splash protection only and should be changed immediately upon contact with this compound.
| Glove Material | Breakthrough Time (BTT) | Rating | Notes |
| Butyl Rubber | > 480 minutes | Excellent | Recommended for prolonged or direct contact.[6] |
| Viton® | > 480 minutes | Excellent | Offers excellent resistance. |
| Neoprene | 15 - 30 minutes | Fair to Good | Suitable for short-term tasks with incidental contact.[7] |
| Nitrile Rubber | < 10 minutes | Poor to Fair | Not recommended for immersion or direct contact. Breakthrough time can be as low as 1 minute for thin disposable gloves.[6][7][8] Should be changed immediately after a splash. |
| Natural Rubber (Latex) | < 10 minutes | Poor | Not recommended for handling this compound.[7] |
| Polyvinyl Chloride (PVC) | Variable (rated "Good" in some guides) | Fair | Performance can vary significantly; consult manufacturer data.[9] |
Data is compiled from various sources and should be used as a guideline. Always consult the specific glove manufacturer's chemical resistance data for the gloves you are using.
Operational Plan: Step-by-Step Handling Procedures
Adhering to a standardized operational plan minimizes risks during this compound handling.
Pre-Handling Preparation
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[4]
-
Designated Area: Handle this compound in a well-ventilated, designated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is readily available.
-
Inspect PPE: Check all PPE for damage (cracks, holes, etc.) before donning.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical splash goggles. A face shield may be required for operations with a high risk of splashing.
-
Hand Protection: Wear appropriate gloves based on the task's duration and exposure risk (see Table 2). For tasks involving potential immersion, butyl rubber gloves are recommended.[6] For incidental contact, nitrile gloves may be used, but must be replaced immediately upon contamination.
-
Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities or significant splash risks, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if airborne concentrations are likely to exceed the PEL, respiratory protection is mandatory.
Respiratory Protection Details
Air-purifying respirators with organic vapor cartridges are not recommended for this compound due to their short service life and the poor warning properties of this compound (odor threshold can be above the exposure limit).[5]
| Condition | Recommended Respirator | Assigned Protection Factor (APF) |
| Up to 2,000 ppm | Any supplied-air respirator (SAR). | 10 |
| Up to 5,000 ppm | Any SAR operated in a continuous-flow mode. | 25 |
| Up to 6,000 ppm (IDLH) | Any self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. | 50 |
| Emergency/Unknown Concentration | Any SCBA with a full facepiece and is operated in a pressure-demand or other positive-pressure mode. | 10,000 |
Source: NIOSH Pocket Guide to Chemical Hazards.[10]
Post-Handling Procedures
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last using the proper technique.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and flammable-liquids-approved cabinet, away from heat and ignition sources.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical for safety and environmental compliance.
Waste Collection
-
Segregation: this compound waste must be collected in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams, especially incompatible chemicals.
-
Container: Use a container that is compatible with this compound and can be tightly sealed.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste - this compound, Flammable, Toxic".
Waste Storage
-
Location: Store the waste container in a designated satellite accumulation area. This area should be secure, have secondary containment, and be away from ignition sources.
-
Closure: Keep the waste container closed at all times except when adding waste.
Final Disposal
-
Professional Service: this compound waste must be disposed of through a licensed hazardous waste disposal company. It is illegal and unsafe to pour this compound waste down the drain.[11]
-
Documentation: The disposal service will provide documentation confirming that your waste has been managed in accordance with all local and national regulations. Retain these records for compliance.
References
- 1. nj.gov [nj.gov]
- 2. This compound.org [this compound.org]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. How To Protect Workers From this compound Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 6. agilent.com [agilent.com]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. safety.duke.edu [safety.duke.edu]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
